molecular formula C13H16O3 B021821 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid CAS No. 75626-01-6

2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid

Cat. No.: B021821
CAS No.: 75626-01-6
M. Wt: 220.26 g/mol
InChI Key: UTFNEPGQCUXCCM-UHFFFAOYSA-N
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Description

2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid, also known as this compound, is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-[4-(2-hydroxy-2-methylpropyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-9(12(14)15)11-6-4-10(5-7-11)8-13(2,3)16/h4-7,16H,1,8H2,2-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFNEPGQCUXCCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)C(=C)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80504490
Record name 2-[4-(2-Hydroxy-2-methylpropyl)phenyl]prop-2-enoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75626-01-6
Record name 4-(2-Hydroxy-2-methylpropyl)-α-methylenebenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75626-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(2-Hydroxy-2-methylpropyl)phenyl]prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic acid (CAS No. 75626-01-6).[1][2] This molecule, an analog of widely used non-steroidal anti-inflammatory drugs (NSAIDs), is a valuable compound for research in drug development and medicinal chemistry. The guide is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic strategy, grounded in established chemical principles. We will detail a logical retrosynthetic analysis, present a preferred multi-step synthetic route involving a Grignard reaction and a subsequent Knoevenagel-Doebner condensation, and provide step-by-step experimental protocols. The causality behind experimental choices is explained to ensure both scientific integrity and practical applicability.

Introduction and Strategic Overview

This compound incorporates a phenylpropanoic acid scaffold, a common feature in NSAIDs like ibuprofen and loxoprofen, which are known for their cyclooxygenase (COX) inhibitory effects.[3][4] The synthesis of this specific analog requires the strategic construction of two key functional groups on a central phenyl ring: a tertiary alcohol side chain (2-methyl-2-hydroxypropyl) and a propenoic acid (acrylic acid) moiety.

The chosen synthetic strategy prioritizes the use of well-understood, high-yielding, and scalable reactions. The pathway is designed around the synthesis of a key aldehyde intermediate, 4-(2-hydroxy-2-methylpropyl)benzaldehyde , which then undergoes condensation to form the final product. This approach allows for clear, sequential transformations and facilitates the purification of intermediates.

Retrosynthetic Analysis

A retrosynthetic approach is employed to deconstruct the target molecule into simpler, commercially available starting materials. This analysis forms the logical foundation for our proposed forward synthesis. The primary disconnections are made at the carbon-carbon bonds formed during the key synthetic steps.

G TM Target Molecule This compound KI Key Intermediate 4-(2-hydroxy-2-methylpropyl)benzaldehyde TM->KI C=C Bond Formation (Knoevenagel Condensation) SM2 Starting Material 2 Malonic Acid TM->SM2 From Malonic Acid SM3 Starting Material 3 Acetone KI->SM3 From Acetone P_KI Protected Intermediate 1-Bromo-4-(dimethoxymethyl)benzene KI->P_KI C-C Bond Formation (Grignard Reaction) SM1 Starting Material 1 4-Bromobenzaldehyde P_KI->SM1 Aldehyde Protection

Caption: Retrosynthetic pathway for the target molecule.

This analysis reveals that the target molecule can be synthesized from a key aldehyde intermediate. This intermediate, in turn, can be constructed from a protected version of 4-bromobenzaldehyde and acetone via a Grignard reaction. The propenoic acid functionality is introduced in the final step using malonic acid via a Knoevenagel-Doebner condensation.

Proposed Synthetic Pathway

The forward synthesis is logically divided into two primary stages:

  • Stage 1: Synthesis of the key intermediate, 4-(2-hydroxy-2-methylpropyl)benzaldehyde.

  • Stage 2: Knoevenagel-Doebner condensation to yield the final product.

G cluster_stage1 Stage 1: Intermediate Synthesis cluster_stage2 Stage 2: Final Product Synthesis A 4-Bromobenzaldehyde B 1-Bromo-4-(dimethoxymethyl)benzene (Protected Aldehyde) A->B Step 1a (Acetal Protection) C 4-(2-hydroxy-2-methylpropyl)benzaldehyde (Key Intermediate) B->C Step 1b & 1c (Grignard & Deprotection) D Final Product C->D Step 2 (Knoevenagel Condensation)

Caption: Overview of the two-stage synthetic workflow.

Experimental Protocols & Mechanistic Insights

This section provides detailed, step-by-step protocols for each stage of the synthesis. The rationale behind key experimental choices is discussed to provide a deeper understanding of the process.

Stage 1: Synthesis of 4-(2-hydroxy-2-methylpropyl)benzaldehyde

This stage involves three critical steps: protecting the reactive aldehyde, forming the new C-C bond via a Grignard reaction, and deprotecting to reveal the aldehyde for the next stage.

Step 1a: Protection of 4-Bromobenzaldehyde as a Dimethyl Acetal

  • Rationale: The aldehyde functional group is incompatible with Grignard reagents, as it would be attacked by the organometallic nucleophile. Therefore, it must be "protected" as a less reactive acetal. This protection is fully reversible under acidic conditions.

  • Protocol:

    • To a solution of 4-bromobenzaldehyde (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

    • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC or GC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and neutralize the acid by adding a saturated solution of sodium bicarbonate.

    • Remove the methanol under reduced pressure.

    • Extract the residue with diethyl ether (3x volume). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 1-bromo-4-(dimethoxymethyl)benzene, which can often be used in the next step without further purification.

Step 1b: Grignard Reaction with Acetone

  • Rationale: The Grignard reaction is a classic and highly efficient method for forming carbon-carbon bonds.[5] Here, an arylmagnesium halide, formed from the protected bromobenzene derivative, acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of acetone to create the desired tertiary alcohol.[6][7]

  • Protocol:

    • In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.2 eq).

    • Add a small volume of anhydrous tetrahydrofuran (THF) and a crystal of iodine to initiate the reaction.

    • Slowly add a solution of 1-bromo-4-(dimethoxymethyl)benzene (1.0 eq) in anhydrous THF to the magnesium suspension. Maintain a gentle reflux through controlled addition.

    • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

    • Cool the Grignard solution to 0 °C in an ice bath.

    • Slowly add a solution of anhydrous acetone (1.1 eq) in anhydrous THF.

    • After the addition, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.

Step 1c: Acetal Deprotection (Hydrolysis)

  • Rationale: This step regenerates the aldehyde functionality required for the subsequent Knoevenagel condensation. The acetal is stable to the basic conditions of the Grignard reaction but is readily hydrolyzed under aqueous acidic conditions.

  • Protocol:

    • Following the ammonium chloride quench, add a 2M solution of hydrochloric acid to the reaction mixture until the pH is approximately 1-2.

    • Stir vigorously at room temperature for 2-4 hours, monitoring the deprotection by TLC.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (2x volume).

    • Combine all organic layers, wash with saturated sodium bicarbonate solution and then brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain pure 4-(2-hydroxy-2-methylpropyl)benzaldehyde.

Stage 2: Knoevenagel-Doebner Condensation
  • Rationale: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (like malonic acid) to a carbonyl group, followed by dehydration.[8] The Doebner modification utilizes pyridine as a solvent and a catalytic amount of a stronger base like piperidine, which facilitates both the condensation and a subsequent decarboxylation of the malonic acid adduct to yield the desired α,β-unsaturated carboxylic acid.[8][9] This method is highly effective for synthesizing acrylic acid derivatives from aldehydes.[10][11]

  • Protocol:

    • In a round-bottom flask, dissolve 4-(2-hydroxy-2-methylpropyl)benzaldehyde (1.0 eq) and malonic acid (1.5 eq) in pyridine (3-5 volumes).

    • Add a catalytic amount of piperidine (0.1 eq).

    • Heat the reaction mixture to 80-90 °C and stir for 4-8 hours. Monitor the reaction for CO₂ evolution and completion by TLC.

    • After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold water to remove any remaining salts.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

G cluster_mech Knoevenagel-Doebner Mechanism Aldehyde Aldehyde Intermediate Adduct Aldol-type Adduct Aldehyde->Adduct Nucleophilic Attack Malonic Malonic Acid Enolate Enolate of Malonic Acid Malonic->Enolate Deprotonation (Piperidine) Enolate->Adduct Unsaturated α,β-Unsaturated Diacid Adduct->Unsaturated Dehydration (E1cB) Product Final Product (After Decarboxylation) Unsaturated->Product Decarboxylation (Heat, Pyridine)

Caption: Simplified mechanism of the Knoevenagel-Doebner reaction.

Summary of Reaction Parameters

StepReaction TypeKey ReagentsSolventTypical Yield
1aAcetal Protection4-Bromobenzaldehyde, Methanol, p-TsOHMethanol>95%
1bGrignard ReactionProtected Aldehyde, Mg, AcetoneTHF70-85%
1cDeprotectionAqueous HClDiethyl Ether / H₂O>90%
2Knoevenagel-DoebnerAldehyde, Malonic Acid, PiperidinePyridine65-80%

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for producing this compound. By leveraging fundamental and well-established organic reactions—acetal protection, Grignard reaction, and Knoevenagel-Doebner condensation—this protocol offers high yields and operational simplicity. The strategic synthesis of a key aldehyde intermediate ensures a modular and efficient approach. This guide serves as a valuable resource for researchers engaged in the synthesis of novel pharmaceutical compounds and analogs, providing both the practical steps and the underlying scientific principles necessary for successful execution.

References

  • Smolecule. (n.d.). Buy 2-Methyl-1-phenyl-2-propanol | 100-86-7.
  • PubMed. (2011). Synthesis and biological evaluation of loxoprofen derivatives.
  • Google Patents. (n.d.). KR101475136B1 - A green process for preparing 2-(4-formylphenyl)propionic acid in water solution.
  • ResearchGate. (n.d.). Asymmetric synthesis of the active form of loxoprofen and its analogue.
  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of 2-Methyl-1-phenylbutan-2-ol: Grignard Reaction vs. Alternative Routes.
  • Organic Chemistry Portal. (2019). Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation.
  • Wikipedia. (n.d.). Knoevenagel condensation.
  • Homework.Study.com. (n.d.). Use a Grignard reaction to prepare the following alcohols.
  • Benchchem. (n.d.). 2-(4-Formylphenyl)propionic Acid | CAS 43153-07-7.
  • Asian Journal of Green Chemistry. (2025). Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid with A.
  • ChemSynthesis. (n.d.). 2-[4-(2-hydroxy-2-methylpropyl)phenyl]acrylic acid.
  • MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst.
  • YouTube. (2025). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Organic Syntheses. (n.d.). 2-phenylpropionic acid.

Sources

A Technical Guide to the Physicochemical Characterization of 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical framework for the physicochemical characterization of 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid (CAS No. 75626-01-6). Intended for researchers, chemists, and drug development professionals, this guide moves beyond a simple data sheet to detail the scientific rationale and methodologies essential for a thorough evaluation of this compound. We will explore the core physicochemical properties—identity, solubility, pKa, and lipophilicity—that are critical determinants of a compound's behavior in both chemical and biological systems. Each section integrates theoretical principles with practical, field-proven experimental protocols, ensuring a robust and reproducible characterization process.

Introduction and Strategic Importance

This compound is a specialized organic compound with the molecular formula C13H16O3 and a molecular weight of approximately 220.27 g/mol .[1][2] Its structure, featuring a carboxylic acid group, a phenyl ring, and a tertiary alcohol, suggests its potential utility in organic synthesis and as a building block in medicinal chemistry.[1] Understanding the fundamental physicochemical properties of this molecule is a non-negotiable prerequisite for any meaningful application, from reaction optimization to its potential use as a pharmaceutical intermediate or active agent.

The properties detailed in this guide—solubility, pKa, and lipophilicity—form the bedrock of a compound's developability profile. They govern everything from absorption and distribution in biological systems to the design of effective formulation and delivery strategies. This guide, therefore, presents a systematic workflow for elucidating these critical parameters.

Compound Identity and Structural Confirmation

Before any quantitative property measurements are undertaken, the identity, structure, and purity of the analyte must be unequivocally confirmed. This step is foundational to the integrity of all subsequent data.

2.1. Core Identification Parameters

  • Chemical Name: this compound[1]

  • Synonym: 2-(4-(2-Hydroxy-2-methylpropyl)phenyl)acrylic acid[1]

  • CAS Number: 75626-01-6[1][2]

  • Molecular Formula: C13H16O3[1][2]

  • Molecular Weight: 220.27[1]

2.2. Spectroscopic Verification

A multi-technique spectroscopic approach is essential for unambiguous structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the vinyl proton of the propenoic acid moiety, the methyl groups, and the hydroxyl proton. ¹³C NMR will confirm the presence of the carboxylic acid carbon, aromatic carbons, and the carbons of the propyl group.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition (C13H16O3) with high accuracy.

  • Infrared (IR) Spectroscopy: Identifies key functional groups. Expected characteristic peaks include a broad O-H stretch from the carboxylic acid and tertiary alcohol, a C=O stretch from the carboxylic acid, and C=C stretches from the aromatic ring and the alkene.

Core Physicochemical Properties: Methodology and Rationale

This section details the experimental determination of the most critical physicochemical properties. The protocols described are designed to be robust and self-validating.

Aqueous and Solvent Solubility

Scientific Rationale: Solubility is a critical parameter that influences bioavailability, formulation, and the design of in vitro assays. Determining solubility in aqueous buffers at different pH values is particularly important for predicting behavior under physiological conditions.

Experimental Protocol: Equilibrium Shake-Flask Method

  • Preparation: Prepare a series of buffered solutions (e.g., pH 2.0, 5.0, 7.4) and relevant organic solvents (e.g., ethanol, DMSO, acetonitrile).

  • Execution: Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the saturated solution via centrifugation or filtration.

  • Quantification: Accurately dilute an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Validation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved.

Acid Dissociation Constant (pKa)

Scientific Rationale: The pKa value defines the pH at which the compound exists in a 50:50 ratio of its ionized (carboxylate) and non-ionized (carboxylic acid) forms. This is governed by the Henderson-Hasselbalch equation and is paramount for predicting a molecule's charge state, solubility, and ability to cross biological membranes at different physiological pH levels.

Experimental Protocol: Potentiometric Titration

  • Solution Preparation: Accurately weigh and dissolve a sample of the compound in a co-solvent system (e.g., water/methanol) if aqueous solubility is low.

  • Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes and recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. Specialized software can be used for accurate calculation.

pKa_Ionization cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) cluster_2 pH = pKa Low_pH Predominantly Non-Ionized R-COOH pKa_point 50% Ionized 50% Non-Ionized Low_pH->pKa_point Increasing pH High_pH Predominantly Ionized R-COO⁻ pKa_point->High_pH Increasing pH

Caption: Relationship between pH, pKa, and ionization state.

Lipophilicity (LogP / LogD)

Scientific Rationale: Lipophilicity, the "oil-loving" nature of a molecule, is a key predictor of its ability to cross cell membranes, its binding to plasma proteins, and its overall pharmacokinetic profile.

  • LogP (Partition Coefficient): Measures the distribution of the non-ionized form of the compound between an immiscible organic solvent (typically n-octanol) and water.

  • LogD (Distribution Coefficient): Measures the distribution of both ionized and non-ionized forms at a specific pH. For an acidic compound like the topic molecule, LogD is pH-dependent.

Experimental Protocol: Shake-Flask Method for LogD₇.₄

  • Phase Preparation: Prepare n-octanol and a phosphate buffer solution at pH 7.4. Pre-saturate each phase with the other by mixing and allowing them to separate.

  • Distribution: Add a known amount of the compound to a vial containing known volumes of the pre-saturated n-octanol and buffer.

  • Equilibration: Seal the vial and shake vigorously to facilitate partitioning. Allow the phases to separate completely, often aided by centrifugation.

  • Quantification: Carefully remove an aliquot from each phase (aqueous and organic) and determine the concentration of the compound in each using a suitable analytical method like HPLC-UV.

  • Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ ).

Summary of Physicochemical Properties

The data obtained from the described methodologies should be compiled into a clear, concise table for easy reference and comparison.

PropertyMethodConditionsResult
Molecular Formula Mass Spectrometry-C13H16O3
Molecular Weight Mass Spectrometry-220.27 g/mol [1]
Appearance Visual InspectionRoom TemperaturePale Yellow Solid[1]
Aqueous Solubility Shake-FlaskpH 7.4, 25°CTo be determined
pKa Potentiometric Titration25°CTo be determined
LogD Shake-FlaskpH 7.4, 25°CTo be determined
Storage --2-8°C Refrigerator[1]

Note: Quantitative values for solubility, pKa, and LogD are dependent on experimental determination and are not currently available in public literature.

Integrated Characterization Workflow

The process of characterizing a compound is a logical sequence of interdependent steps. The following workflow visualizes this process, ensuring that foundational data is secured before proceeding to more complex measurements.

Characterization_Workflow start Compound Reception identity Identity & Purity Confirmation (NMR, MS, IR, HPLC) start->identity solubility Solubility Profiling (Aqueous Buffers, Organic Solvents) identity->solubility Purity >95% pka pKa Determination (Potentiometric Titration) identity->pka logd LogD Measurement (Shake-Flask at pH 7.4) solubility->logd Requires solubility data data_analysis Data Consolidation & Interpretation solubility->data_analysis pka->logd Aids interpretation pka->data_analysis logd->data_analysis report Final Report Generation data_analysis->report

Caption: Systematic workflow for physicochemical characterization.

Conclusion

The physicochemical properties of this compound are fundamental to its potential application in research and development. While basic identifiers are available, critical quantitative data regarding its solubility, pKa, and lipophilicity require rigorous experimental determination. By following the structured workflow and robust methodologies outlined in this guide, researchers can generate high-quality, reliable data. This information is indispensable for making informed decisions in synthetic chemistry, process development, and the early stages of drug discovery, ultimately enabling the full potential of this compound to be explored.

References

  • This compound | Pharmaffiliates. Pharmaffiliates.

  • This compound | CAS 75626-01-6 | SCBT. Santa Cruz Biotechnology.

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid: A Hypothetical Case Study for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Gemini, Senior Application Scientist

Abstract: The three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) is fundamental to understanding its physicochemical properties, which in turn govern its efficacy, stability, and bioavailability. This guide presents a comprehensive, albeit hypothetical, technical workflow for the crystal structure analysis of 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic acid, a non-steroidal anti-inflammatory drug (NSAID) analog. While a published crystal structure for this specific molecule is not currently available, this document serves as an in-depth guide for researchers, scientists, and drug development professionals on the essential steps and critical considerations involved in such an analysis. We will traverse the entire pipeline, from API synthesis and purification to single-crystal growth, X-ray diffraction data collection, structure solution and refinement, and finally, the interpretation of the crystal structure in the context of drug development.

Introduction: The Critical Role of Crystalline Structure in Pharmaceutical Sciences

The solid-state properties of an active pharmaceutical ingredient (API) are intrinsically linked to its crystal structure.[1][2][3] Factors such as solubility, dissolution rate, melting point, and stability are not solely dependent on the molecular structure but are profoundly influenced by the packing of molecules in the crystal lattice.[1] Polymorphism, the ability of a compound to exist in multiple crystalline forms, presents both a challenge and an opportunity in drug development.[2][3][4] Different polymorphs of the same API can exhibit varied therapeutic effects and shelf-lives.[4] Therefore, a thorough understanding of the crystal structure is paramount for selecting the optimal solid form of a drug candidate.[1][5][6]

This compound is a derivative of propionic acid, a class of compounds known for their anti-inflammatory properties.[7][8] Its structural similarity to widely used NSAIDs like ibuprofen suggests its potential as a therapeutic agent.[8][9] This guide will use this molecule as a case study to illustrate the rigorous process of crystal structure determination and analysis.

Molecular Identity:

PropertyValueSource
IUPAC Name This compound-
CAS Number 75626-01-6[10]
Molecular Formula C₁₃H₁₆O₃[10]
Molecular Weight 220.26 g/mol [10]

Experimental Workflow for Crystal Structure Determination

The journey from a synthesized compound to a fully characterized crystal structure involves a series of meticulous experimental and computational steps. The following sections detail this process.

Synthesis and Purification

The initial and arguably most critical step is obtaining a highly pure sample of the target compound. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.[11] A potential synthetic route for this compound could be conceptualized based on known organic reactions for similar structures.[12][13][14]

Hypothetical Purification Protocol:

  • Initial Synthesis: The compound would first be synthesized following an established or newly developed organic chemistry protocol.

  • Chromatographic Purification: The crude product would be subjected to column chromatography to separate it from unreacted starting materials and byproducts.

  • Recrystallization: The purified compound would then be recrystallized from a suitable solvent system to achieve high purity. This step also serves as a preliminary screen for potential crystallization conditions.[15][16]

  • Purity Assessment: The purity of the final product would be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-transform infrared spectroscopy (FTIR), and mass spectrometry.[17][18][19]

Single-Crystal Growth: The Art and Science

Growing X-ray quality single crystals is often the most challenging part of the process.[15][20] The goal is to create a single, well-ordered crystal of sufficient size (typically 0.1-0.3 mm in each dimension).[16] Several techniques can be employed, and the choice of method and solvent is crucial.[11][21]

Common Crystallization Methods:

  • Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly, gradually increasing the concentration and inducing crystallization.[11][15] This is often the simplest and first method attempted.

  • Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and promoting crystal growth.[15][21]

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and causing crystallization.[11]

  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the liquids slowly mix.[21]

Experimental Protocol: Vapor Diffusion for Crystal Growth

  • Vial Preparation: A small, clean vial is filled with a concentrated solution of this compound in a suitable solvent (e.g., ethyl acetate).

  • Chamber Setup: This vial is placed inside a larger, sealed chamber containing a small reservoir of an anti-solvent (e.g., hexane).

  • Diffusion: The chamber is left undisturbed. The more volatile anti-solvent will slowly diffuse into the inner vial, causing the compound to precipitate and, ideally, form single crystals over several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully removed from the solution using a small loop and immediately coated in a cryoprotectant oil before being flash-cooled in liquid nitrogen.

Crystal_Growth_Workflow cluster_prep Preparation cluster_methods Crystallization cluster_outcome Result A High-Purity Compound B Solvent Screening A->B Dissolve C Slow Evaporation B->C Attempt D Vapor Diffusion B->D Attempt E Slow Cooling B->E Attempt F X-ray Quality Single Crystal C->F Success D->F Success E->F Success Structure_Analysis_Pipeline A Single Crystal B X-ray Diffraction Data Collection A->B C Data Processing & Integration B->C D Structure Solution (Phase Problem) C->D E Model Building & Refinement D->E F Structure Validation E->F G Final Crystal Structure F->G

Sources

An In-Depth Technical Guide to the Mechanism of Action of 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic acid, more commonly known as 2-hydroxyibuprofen, is a principal oxidative metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. While the mechanism of action of ibuprofen is well-characterized as a non-selective inhibitor of cyclooxygenase (COX) enzymes, extensive research has demonstrated that 2-hydroxyibuprofen is pharmacologically inactive. This guide provides a comprehensive examination of the metabolic pathway leading to the formation of 2-hydroxyibuprofen, the enzymatic processes involved, and the experimental evidence that substantiates its classification as an inactive metabolite. By elucidating the molecular journey of ibuprofen to 2-hydroxyibuprofen, we aim to provide a clear understanding of its role in the overall pharmacology of ibuprofen and the rationale for its lack of direct therapeutic effect.

Introduction: The Metabolic Fate of a Leading NSAID

Ibuprofen, a cornerstone in the management of pain, inflammation, and fever, undergoes extensive metabolism in the body, with very little of the parent drug being excreted unchanged[1][2][3]. The primary route of ibuprofen metabolism is oxidation, predominantly mediated by the cytochrome P450 (CYP) enzyme system in the liver[1][2]. This process leads to the formation of several metabolites, the most significant of which are 2-hydroxyibuprofen and carboxyibuprofen[4]. This guide focuses specifically on 2-hydroxyibuprofen, a molecule that, despite its abundance as a metabolite, does not share the pharmacological activity of its parent compound. Understanding the mechanism—or lack thereof—of 2-hydroxyibuprofen is critical for a complete comprehension of ibuprofen's pharmacokinetics and for the development of future NSAIDs with improved metabolic profiles.

The Metabolic Pathway: From Ibuprofen to 2-Hydroxyibuprofen

The biotransformation of ibuprofen to 2-hydroxyibuprofen is a critical step in its elimination from the body. This metabolic process is primarily an oxidative reaction, catalyzed by specific enzymes within the cytochrome P450 superfamily.

The Role of Cytochrome P450 Enzymes

The hydroxylation of ibuprofen to form 2-hydroxyibuprofen is predominantly catalyzed by the CYP2C9 isoenzyme[1][2]. CYP2C8 also contributes to this metabolic pathway[2]. These enzymes are monooxygenases that introduce a hydroxyl group onto the isobutyl side chain of the ibuprofen molecule.

The metabolic conversion can be summarized as follows:

  • Substrate: Ibuprofen

  • Enzyme: Cytochrome P450 2C9 (primary), CYP2C8 (secondary)

  • Co-factors: NADPH and O₂

  • Product: 2-hydroxyibuprofen

Genetic polymorphisms in the CYP2C9 gene can lead to significant variations in the rate of ibuprofen metabolism, affecting both its efficacy and potential for adverse effects.

Ibuprofen_Metabolism Ibuprofen Ibuprofen Hydroxyibuprofen 2-Hydroxyibuprofen (Inactive Metabolite) Ibuprofen->Hydroxyibuprofen CYP2C9 (primary) CYP2C8 (secondary) O₂, NADPH

Metabolic conversion of Ibuprofen to 2-Hydroxyibuprofen.

Mechanism of Action: The Evidence for Pharmacological Inactivity

The defining characteristic of 2-hydroxyibuprofen is its lack of significant pharmacological activity, particularly in the context of inflammation and pain modulation. This stands in stark contrast to its parent compound, ibuprofen, which exerts its therapeutic effects through the potent inhibition of cyclooxygenase (COX) enzymes.

The Cyclooxygenase (COX) Inhibition Paradigm

Ibuprofen is a non-selective inhibitor of both COX-1 and COX-2[1][5]. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever[5]. The therapeutic efficacy of NSAIDs is largely attributed to the inhibition of COX-2, while the inhibition of COX-1 is associated with some of the common side effects, such as gastrointestinal irritation.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (Pain, Inflammation, Fever) Ibuprofen Ibuprofen Ibuprofen->COX_Enzymes Inhibition COX_Enzymes->Prostaglandins

Ibuprofen's inhibition of the COX pathway.
Evaluating the Activity of 2-Hydroxyibuprofen: In Vitro Studies

To ascertain the pharmacological activity of 2-hydroxyibuprofen, in vitro studies are conducted to measure its ability to inhibit COX-1 and COX-2. These assays are fundamental in drug discovery and development for determining the potency and selectivity of a compound. The consistent finding from such studies is that 2-hydroxyibuprofen, along with other major metabolites of ibuprofen, demonstrates no apparent pharmacological activity[1][4].

While specific IC50 values for 2-hydroxyibuprofen are not widely reported in publicly available literature, which in itself is an indicator of its lack of significant inhibitory action, the established scientific consensus confirms its inactivity. This is in stark contrast to the parent drug, ibuprofen, which has well-documented inhibitory concentrations.

CompoundTargetIC50 (µM)
Ibuprofen COX-1~13
COX-2~370
2-Hydroxyibuprofen COX-1No significant inhibition
COX-2No significant inhibition
Table 1: Comparative in vitro inhibitory activity of Ibuprofen and 2-Hydroxyibuprofen on COX enzymes. The IC50 values for Ibuprofen are from MedChemExpress[6].

Experimental Protocols: Assessing Cyclooxygenase Inhibition

The determination of a compound's inhibitory effect on COX enzymes is a cornerstone of NSAID research. Below is a representative protocol for an in vitro COX inhibition assay, which would be employed to confirm the inactivity of 2-hydroxyibuprofen.

In Vitro Fluorometric COX Inhibition Assay

This assay measures the peroxidase activity of COX enzymes. The probe reacts with prostaglandin G2, the initial product of the COX reaction, to produce a fluorescent signal.

Materials:

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid

  • Human Recombinant COX-1 and COX-2 enzymes

  • Test compound (2-hydroxyibuprofen) and positive control (Ibuprofen) dissolved in DMSO

  • 96-well plate

Procedure:

  • Preparation of Reagents: Prepare working solutions of all reagents according to the manufacturer's instructions.

  • Assay Plate Setup:

    • Enzyme Control (100% Activity): Add Assay Buffer.

    • Inhibitor Control: Add a known COX inhibitor (e.g., Ibuprofen).

    • Test Wells: Add serial dilutions of 2-hydroxyibuprofen.

  • Reaction Mix Preparation: Prepare a master mix containing Assay Buffer, COX Probe, diluted Cofactor, and either COX-1 or COX-2 enzyme.

  • Reaction Initiation: Add the Reaction Mix to all wells. To initiate the reaction, add the diluted Arachidonic Acid solution to all wells.

  • Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope) from the linear portion of the kinetic curve for each well.

    • Calculate the percent inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent_Prep Prepare Reagents Plate_Setup Set up 96-well Plate (Controls & Test Compound) Reagent_Prep->Plate_Setup Add_Reaction_Mix Add Reaction Mix (Buffer, Probe, Cofactor, Enzyme) Plate_Setup->Add_Reaction_Mix Initiate_Reaction Initiate with Arachidonic Acid Add_Reaction_Mix->Initiate_Reaction Measure_Fluorescence Measure Fluorescence (Kinetic) Initiate_Reaction->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Workflow for an in vitro fluorometric COX inhibition assay.

Conclusion: A Metabolite's Role in the Parent Drug's Profile

The mechanism of action of this compound is best described as a mechanism of inactivity. As the primary oxidative metabolite of ibuprofen, its formation is a key step in the clearance and detoxification of the parent drug. The hydroxylation of ibuprofen by CYP2C9 and CYP2C8 renders the molecule pharmacologically inert with respect to the inhibition of COX enzymes, the primary therapeutic target of NSAIDs.

For researchers and drug development professionals, the study of 2-hydroxyibuprofen provides a valuable case study in drug metabolism and its impact on pharmacological activity. The clear distinction between the potent inhibitory action of ibuprofen and the inactivity of its major metabolite underscores the importance of understanding the full metabolic profile of a drug candidate. Future research in the development of novel anti-inflammatory agents will undoubtedly continue to focus on designing molecules with not only high efficacy and safety but also metabolic pathways that do not lead to active or reactive metabolites.

References

  • Wikipedia. Ibuprofen. [Link]

  • ClinPGx. Ibuprofen Pathway, Pharmacokinetics. [Link]

  • StatPearls - NCBI Bookshelf. Ibuprofen. [Link]

  • An Overview of Clinical Pharmacology of Ibuprofen - PMC. [Link]

Sources

In Vitro Biological Activity of 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid: A Proposed Framework for Investigation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

This technical guide provides a comprehensive framework for the in vitro investigation of 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid. This compound, a structural analog and potential metabolite of widely-used nonsteroidal anti-inflammatory drugs (NSAIDs), presents a compelling subject for research in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to characterizing its biological activity, grounded in established scientific principles and methodologies.

Introduction and Rationale

This compound is a derivative of the 2-phenylpropionic acid class, a chemical scaffold central to many NSAIDs, including the ubiquitous drug, ibuprofen. Its structure, featuring a hydroxylated side chain, suggests it may be a metabolite of ibuprofen or a related synthetic compound. While the primary oxidative metabolites of ibuprofen, such as hydroxy and carboxy derivatives, are generally considered to have no significant pharmacological activity, the introduction of a propenoic acid moiety (an unsaturated bond) could alter its biological profile.

The rationale for a thorough in vitro evaluation is threefold:

  • Characterization of a Potential Active Metabolite: Understanding the activity of metabolites is crucial for a complete pharmacological and toxicological profile of a parent drug.

  • Discovery of Novel Therapeutic Properties: Structural modifications to a known pharmacophore can lead to altered selectivity for enzyme isoforms (e.g., COX-1 vs. COX-2), reduced off-target effects, or entirely new mechanisms of action.

  • Foundation for Preclinical Development: A robust in vitro characterization is the foundational step for any further preclinical and clinical investigation.

This guide will detail the essential in vitro assays required to elucidate the anti-inflammatory and cytotoxic properties of this compound, providing both the theoretical basis and practical, step-by-step protocols.

Primary Pharmacological Investigation: Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

The hallmark mechanism of action for the vast majority of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain and inflammation.[1] Therefore, the primary objective is to determine the inhibitory potency and selectivity of this compound against the two main COX isoforms, COX-1 and COX-2.

  • COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that regulate normal physiological processes, including gastric cytoprotection and platelet aggregation.[2]

  • COX-2: An inducible enzyme, typically upregulated at sites of inflammation, responsible for producing pro-inflammatory prostaglandins.[2]

Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[1]

Signaling Pathway: The Arachidonic Acid Cascade

The following diagram illustrates the central role of COX enzymes in the conversion of arachidonic acid to prostaglandins and the point of intervention for NSAIDs.

Arachidonic_Acid_Cascade cluster_COX COX Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA Stimuli (e.g., Cytokines) COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 O2 PGs Prostaglandins (PGE2, etc.) PGH2->PGs Isomerases TXA2 Thromboxane A2 PGH2->TXA2 Synthase Inflammation Inflammation, Pain, Fever PGs->Inflammation GI GI Mucosal Protection PGs->GI Platelets Platelet Aggregation TXA2->Platelets NSAID 2-[p-(2-Methyl-2-hydroxypropyl) phenyl]propenoic Acid NSAID->COX Inhibition

Caption: The Arachidonic Acid Cascade and the inhibitory action of NSAIDs on COX enzymes.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay is fundamental for determining the half-maximal inhibitory concentration (IC50) of the test compound against COX-1 and COX-2.[3]

Objective: To quantify the potency and selectivity of this compound as an inhibitor of recombinant human COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Source: Use purified recombinant human or ovine COX-1 and COX-2 enzymes for a clean, direct assessment of inhibition.

  • Substrate: Arachidonic acid serves as the natural substrate for the enzymatic reaction.

  • Assay Principle: The assay measures the enzymatic conversion of arachidonic acid to Prostaglandin H2 (PGH2). PGH2 is unstable and is typically reduced to a more stable product, like Prostaglandin F2α (PGF2α), for quantification.

  • Detection Method: The quantity of prostaglandin produced is measured using a highly sensitive method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a radioimmunoassay (RIA).

Step-by-Step Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to test a range of concentrations (e.g., from 0.01 µM to 100 µM).

  • Reaction Setup: In a 96-well plate, add the reaction buffer, heme cofactor, and the COX-1 or COX-2 enzyme to each well.

  • Compound Incubation: Add the various concentrations of the test compound or a vehicle control (e.g., DMSO) to the wells. Include a known non-selective inhibitor (e.g., ibuprofen) and a selective COX-2 inhibitor (e.g., celecoxib) as positive controls. Allow the compound to pre-incubate with the enzyme for a defined period (e.g., 15 minutes at 37°C) to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubation: Incubate the plate for a specific time (e.g., 10 minutes at 37°C) to allow for prostaglandin production.

  • Reaction Termination: Stop the reaction by adding a stopping solution (e.g., a strong acid like HCl).

  • Quantification: Measure the amount of prostaglandin produced in each well using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation: COX Inhibition

Summarize the quantitative results in a clear, structured table.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compoundResultResultCalculated Value
Ibuprofen (Control)ResultResultCalculated Value
Celecoxib (Control)ResultResultCalculated Value

A higher selectivity index indicates greater selectivity for COX-2.

Essential Secondary Investigation: In Vitro Cytotoxicity Assessment

It is imperative to assess the cytotoxicity of any potential therapeutic compound to determine its therapeutic window. A compound that is highly cytotoxic has limited potential for development, regardless of its pharmacological activity.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Objective: To determine the concentration of this compound that reduces the viability of a relevant cell line by 50% (IC50).

Cell Line Selection: A common choice is the murine macrophage cell line RAW 264.7, as macrophages are key cells in the inflammatory process. Human peripheral blood mononuclear cells (PBMCs) can also be used.

Step-by-Step Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the cells with the compound for a relevant time period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting viability against the log of the compound concentration.

Data Presentation: Cytotoxicity
CompoundCell LineIncubation Time (h)Cytotoxicity IC50 (µM)
This compoundRAW 264.724Result
Doxorubicin (Control)RAW 264.724Result

Integrated Experimental Workflow

The following diagram outlines the logical flow for a comprehensive in vitro evaluation, from initial screening to more detailed mechanistic studies.

Experimental_Workflow cluster_primary Primary Screening cluster_analysis Data Analysis & Decision cluster_secondary Secondary / Mechanistic Assays start Test Compound: 2-[p-(2-Methyl-2-hydroxypropyl) phenyl]propenoic Acid cox_assay In Vitro COX-1/COX-2 Inhibition Assay start->cox_assay cytotoxicity_assay In Vitro Cytotoxicity Assay (e.g., MTT on RAW 264.7) start->cytotoxicity_assay ic50_calc Calculate IC50 Values (COX-1, COX-2, Cytotoxicity) cox_assay->ic50_calc cytotoxicity_assay->ic50_calc selectivity_calc Determine COX-2 Selectivity Index ic50_calc->selectivity_calc therapeutic_index Assess Therapeutic Index (Cytotoxicity IC50 / COX IC50) selectivity_calc->therapeutic_index decision Favorable Profile? (Potent, Selective, Low Toxicity) therapeutic_index->decision cytokine_assay Cytokine Release Assay (e.g., TNF-α, IL-6 in LPS-stimulated cells) decision->cytokine_assay Yes stop Re-evaluate or Terminate decision->stop No no_assay Nitric Oxide (NO) Production Assay cytokine_assay->no_assay other_targets Other Potential Target Assays (e.g., FAAH, Transporter Interaction) no_assay->other_targets

Caption: A proposed workflow for the in vitro biological evaluation of the target compound.

Conclusion

This technical guide outlines a foundational, yet comprehensive, strategy for the in vitro characterization of this compound. By systematically evaluating its inhibitory effects on COX-1 and COX-2 and concurrently assessing its cytotoxicity, researchers can generate the critical data needed to understand its pharmacological potential. A favorable profile—characterized by potent and selective COX-2 inhibition and low cytotoxicity—would provide a strong rationale for advancing the compound to more complex cell-based assays and subsequent preclinical models. This structured approach ensures a scientifically rigorous evaluation, paving the way for potential discoveries in the field of anti-inflammatory therapeutics.

References

  • Chang, W. C., Hsu, B. K., Chung, W. H., & Hung, S. I. (n.d.). Use of in vitro tests to assess the causative drugs for NSAIDs-induced type I hypersensitivity.
  • Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., Gong, L., Sangkuhl, K., Thorn, C. F., Altman, R. B., & Klein, T. E. (2012). Pharmacogenomics Knowledge for Personalized Medicine. Clinical Pharmacology & Therapeutics, 92(4), 414-417. [Link]

  • Streppa, H. K., Jones, C. J., Budsberg, S. C., & Geller, S. (2000). In vitro effects of nonsteroidal anti-inflammatory drugs on cyclooxygenase activity in dogs. American Journal of Veterinary Research, 61(7), 804-809. [Link]

  • Wikipedia. (n.d.). Nonsteroidal anti-inflammatory drug. Retrieved January 12, 2026, from [Link]

  • Lucio, M., Ferreira, L., de Pinho, P. G., & Pinto, M. (2011). In vitro assessment of NSAIDs-membrane interactions: significance for pharmacological actions. Journal of Pharmaceutical Sciences, 100(8), 3149-3162. [Link]

  • Gong, L., Thorn, C. F., Bertagnolli, M. M., Grosser, T., Altman, R. B., & Klein, T. E. (2012). PharmGKB summary: ibuprofen pathways. Pharmacogenetics and Genomics, 22(4), 332-335. [Link]

  • Kalariya, P. D., & Ramana, K. V. (2021). Metabolomic Studies for Metabolic Alterations Induced by Non-Steroidal Anti-Inflammatory Drugs: Mini Review. Metabolites, 11(10), 682. [Link]

  • Ghlichloo, I., & Gerriets, V. (2024). Ibuprofen. In StatPearls. StatPearls Publishing. [Link]

  • Small Molecule Pathway Database. (2025). Ibuprofen Metabolism Pathway. [Link]

Sources

An In-depth Technical Guide to 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid (CAS 75626-01-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic acid, a molecule of significant interest in pharmaceutical research and development due to its close structural relationship with the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. This document delves into the compound's physicochemical properties, synthesis methodologies, analytical characterization techniques, and its pharmacological context as a metabolite and impurity of ibuprofen. Furthermore, it explores the broader toxicological considerations for the 2-arylpropionic acid class and presents available safety data. This guide is intended to be a valuable resource for professionals engaged in drug discovery, development, and quality control, offering a consolidated source of technical information to support further research and application.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 75626-01-6, is a carboxylic acid belonging to the 2-arylpropionic acid class.[1][2] Its chemical structure features a phenylpropenoic acid scaffold substituted with a 2-methyl-2-hydroxypropyl group. The primary significance of this compound lies in its role as a known impurity and metabolite of ibuprofen, one of the most common over-the-counter NSAIDs.[3][4] Understanding the properties and biological implications of such related substances is crucial for ensuring the safety and efficacy of the parent drug. This guide aims to provide a detailed technical examination of this compound, consolidating available scientific knowledge to facilitate its study and management in a pharmaceutical context.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 75626-01-6[1]
Molecular Formula C₁₃H₁₆O₃[1]
Molecular Weight 220.27 g/mol [1]
Appearance Pale Yellow Solid[1]
Synonyms 2-(4-(2-Hydroxy-2-methylpropyl)phenyl)acrylic acid[1]

Synthesis and Manufacturing

The synthesis of this compound is not extensively detailed in publicly available literature as a primary synthetic target. However, its structure suggests a synthetic route originating from ibuprofen or its precursors. A plausible synthetic pathway can be inferred from established organic chemistry principles and the known synthesis of related 2-arylpropionic acids.

A potential laboratory-scale synthesis could involve the following conceptual steps:

Synthesis_Pathway A Ibuprofen B Activation of Carboxylic Acid A->B e.g., SOCl₂ C Hydroxylation B->C Oxidizing Agent (e.g., m-CPBA) D Final Product C->D Hydrolysis HPLC_Workflow A Sample Preparation (Dissolution in Mobile Phase) B HPLC Injection A->B C Chromatographic Separation (C18 Column) B->C D UV Detection C->D E Data Analysis (Quantification of Impurity) D->E COX_Inhibition AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation NSAID 2-Arylpropionic Acids (e.g., Ibuprofen & its metabolites) NSAID->COX Inhibition

Sources

Spectroscopic Characterization of 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic acid (CAS 75626-01-6).[1] In the absence of published experimental spectra, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), we present a detailed analysis of the anticipated spectral features of this compound. Furthermore, this guide outlines standardized protocols for the acquisition of high-quality spectroscopic data, ensuring experimental rigor and reproducibility.

Introduction

This compound is a carboxylic acid derivative with potential applications in pharmaceutical and materials science. Its molecular structure, featuring a substituted aromatic ring, a propenoic acid moiety, and a tertiary alcohol, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and structural elucidation in various research and development settings. This guide provides a foundational understanding of its expected spectroscopic characteristics and the methodologies to verify them experimentally.

Molecular Structure and Properties:

  • IUPAC Name: 2-[4-(2-hydroxy-2-methylpropyl)phenyl]prop-2-enoic acid

  • CAS Number: 75626-01-6[1]

  • Molecular Formula: C₁₃H₁₆O₃[1]

  • Molecular Weight: 220.26 g/mol [1]

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule.

Predicted Chemical Shifts (δ) and Multiplicities:

Assignment Chemical Shift (ppm) Multiplicity Integration Notes
H-a~1.25Singlet6HSix equivalent methyl protons of the 2-hydroxypropyl group.
H-b~2.80Singlet2HMethylene protons adjacent to the aromatic ring.
H-c~5.80Singlet1HVinylic proton, trans to the carboxyl group.
H-d~6.20Singlet1HVinylic proton, cis to the carboxyl group.
H-e~7.30Doublet2HAromatic protons ortho to the propenoic acid substituent.
H-f~7.45Doublet2HAromatic protons ortho to the 2-hydroxypropyl substituent.
H-g~12.50Broad Singlet1HCarboxylic acid proton. Exchangeable with D₂O.
H-h~4.50Broad Singlet1HTertiary alcohol proton. Exchangeable with D₂O.

Causality of Predicted Shifts:

  • The methyl protons (H-a) are expected to appear as a singlet around 1.25 ppm due to the absence of adjacent protons.

  • The methylene protons (H-b) are benzylic and therefore shifted downfield to approximately 2.80 ppm.

  • The vinylic protons (H-c and H-d) will appear as two distinct singlets due to their diastereotopic relationship relative to the bulky substituent on the aromatic ring, which restricts free rotation.

  • The aromatic protons (H-e and H-f) will likely appear as two doublets, characteristic of a para-substituted benzene ring.

  • The carboxylic acid proton (H-g) is highly deshielded and will appear as a broad singlet at a high chemical shift, which will disappear upon addition of D₂O.

  • The tertiary alcohol proton (H-h) will also be a broad singlet and exchangeable with D₂O.

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The predicted proton-decoupled ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom.

Predicted Chemical Shifts (δ):

Assignment Chemical Shift (ppm) Notes
C-1~31Methyl carbons of the 2-hydroxypropyl group.
C-2~45Methylene carbon adjacent to the aromatic ring.
C-3~71Quaternary carbon of the 2-hydroxypropyl group bearing the hydroxyl.
C-4~126Vinylic methylene carbon.
C-5~128Aromatic carbons ortho to the propenoic acid substituent.
C-6~129Aromatic carbons ortho to the 2-hydroxypropyl substituent.
C-7~138Quaternary aromatic carbon attached to the propenoic acid group.
C-8~142Quaternary aromatic carbon attached to the 2-hydroxypropyl group.
C-9~143Vinylic quaternary carbon.
C-10~172Carboxylic acid carbonyl carbon.

Causality of Predicted Shifts:

  • The aliphatic carbons (C-1, C-2, C-3) are found in the upfield region of the spectrum.

  • The vinylic and aromatic carbons (C-4, C-5, C-6, C-7, C-8, C-9) appear in the intermediate region.

  • The carbonyl carbon of the carboxylic acid (C-10) is significantly deshielded and appears at the downfield end of the spectrum.

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify functional groups in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Predicted Characteristic Absorption Bands:

Wavenumber (cm⁻¹) Functional Group Vibration
3500-3200 (broad)O-H (alcohol)Stretching
3300-2500 (very broad)O-H (carboxylic acid)Stretching
~3050C-H (aromatic/vinylic)Stretching
~2970C-H (aliphatic)Stretching
~1700C=O (carboxylic acid)Stretching
~1630C=C (alkene)Stretching
~1600, 1480C=C (aromatic)Stretching
~1250C-O (acid/alcohol)Stretching
~830C-H (p-disubstituted)Out-of-plane bending

Interpretation of Predicted Bands:

  • The presence of two broad O-H stretching bands will be a key feature, one for the alcohol and a very broad one for the carboxylic acid, which is characteristic of the hydrogen-bonded dimer.

  • The strong absorption around 1700 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.

  • Absorptions in the 1630-1480 cm⁻¹ region will confirm the presence of the alkene and aromatic ring.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique.

Predicted m/z Values:

m/z Ion Notes
221.1121[M+H]⁺Protonated molecular ion (in positive ion mode).
219.0972[M-H]⁻Deprotonated molecular ion (in negative ion mode).
203.1016[M-H₂O+H]⁺Loss of water from the tertiary alcohol.
175.0703[M-C₃H₇O+H]⁺Loss of the 2-hydroxypropyl group.
133.0648[M-C₄H₅O₂]⁺Cleavage of the propenoic acid moiety.

Fragmentation Pathways:

  • A primary fragmentation pathway is the loss of a water molecule from the tertiary alcohol, leading to a stable carbocation.

  • Cleavage of the C-C bond between the aromatic ring and the 2-hydroxypropyl group is also expected.

  • Fragmentation of the propenoic acid side chain can also occur.

Experimental Protocols

To obtain the actual spectroscopic data for this compound, the following standardized protocols are recommended.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Insert the sample into the NMR spectrometer.[2]

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal resolution.[2]

  • Acquire the spectrum using a standard pulse sequence (e.g., zg30).

  • Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).

  • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).[2]

¹³C NMR Acquisition:

  • Use the same sample as for ¹H NMR.

  • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

  • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

  • A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Compound in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample Transfer->Insert Lock Lock Insert->Lock Shim Shim Lock->Shim Acquire Acquire Spectrum Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration & Peak Picking Baseline->Integrate

Infrared (IR) Spectroscopy

Sample Preparation (ATR Method):

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

IR_Workflow cluster_atr ATR-FTIR Procedure Clean Clean ATR Crystal Background Collect Background Spectrum Clean->Background Sample Place Sample on Crystal Clean->Sample Collect Collect Sample Spectrum Background->Collect Sample->Collect Process Generate Final Spectrum Collect->Process

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[3]

  • A small amount of formic acid may be added to promote protonation for positive ion mode.[3]

Data Acquisition (ESI-MS):

  • Infuse the sample solution into the ESI source at a constant flow rate.

  • Apply a high voltage to the ESI needle to generate charged droplets.[4]

  • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • For fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest and subjecting it to collision-induced dissociation (CID).

MS_Workflow cluster_sample Sample Infusion cluster_ion Ionization cluster_analysis Mass Analysis Prepare Prepare Dilute Solution Infuse Infuse into ESI Source Prepare->Infuse Ionize Electrospray Ionization Infuse->Ionize Analyze Mass Analyzer Ionize->Analyze Detect Detector Analyze->Detect Spectrum Generate Mass Spectrum Detect->Spectrum

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed experimental protocols, offer a comprehensive resource for researchers. By following the outlined methodologies, scientists can confidently acquire and interpret the spectroscopic data for this compound, facilitating its unambiguous identification and further investigation in their respective fields. The principles and workflows described herein are grounded in fundamental spectroscopic theory and established laboratory practices, ensuring a high degree of scientific integrity and utility.

References

  • D.S. Wishart Research Group. (n.d.). Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy of Saliva. Journal of Proteome Research. Retrieved from [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

  • LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. Retrieved from [Link]

  • American Chemical Society. (2018, September 28). Chapter 5: Acquiring 1H and 13C Spectra. In NMR Spectroscopy for the Non-specialist. ACS Symposium Series. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides a comprehensive technical overview of 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid, a specialized chemical compound relevant to organic synthesis and pharmaceutical research. We will explore its core physicochemical properties, outline a representative synthetic pathway with detailed experimental considerations, and discuss its potential applications for researchers, scientists, and drug development professionals. This guide is designed to serve as an authoritative resource, grounded in established chemical principles and supported by relevant technical literature.

Introduction and Chemical Identity

This compound, identified by the CAS Number 75626-01-6, is a carboxylic acid derivative featuring a complex molecular architecture.[1][2][3] Structurally, it belongs to the family of phenylpropenoic acids. Its key features include a central phenyl ring substituted at the para position with a 2-methyl-2-hydroxypropyl group, and a propenoic acid moiety. This unique combination of a tertiary alcohol and an α,β-unsaturated carboxylic acid makes it a valuable intermediate in multi-step organic synthesis. While not a widely known active pharmaceutical ingredient (API) itself, its structural motifs are found in various biologically active molecules and metabolites, making it a compound of interest for pharmaceutical reference and as a precursor in drug discovery campaigns.

Physicochemical Properties and Structural Analysis

The molecular characteristics of a compound dictate its reactivity, solubility, and suitability for various applications. The properties of this compound are summarized below.

Core Data Summary
PropertyValueSource(s)
Molecular Formula C₁₃H₁₆O₃[1][3]
Molecular Weight 220.26 g/mol [1][3]
CAS Number 75626-01-6[1][2][3]
Structural Elucidation

The molecule's functionality is derived from three primary components:

  • Propenoic Acid Group (-CH=C(COOH)-): The carboxylic acid function imparts acidic properties and provides a site for reactions such as esterification and amidation. The adjacent alkene (double bond) is susceptible to addition reactions.

  • Phenyl Ring: This aromatic core acts as a rigid scaffold, linking the other two functional groups. Its electron density can be influenced by the substituents, affecting the overall reactivity of the molecule.

  • 2-Methyl-2-hydroxypropyl Group (-C(CH₃)₂OH): This tertiary alcohol group is relatively stable and provides a site for potential hydrogen bonding, influencing the compound's solubility and crystalline structure. It can be a target for oxidation or etherification reactions under specific conditions.

The interplay of these groups defines the compound's chemical behavior and its utility as a building block in more complex molecular designs.

Synthesis and Methodologies

The synthesis of this compound and its derivatives often involves modern cross-coupling reactions to construct the core carbon skeleton. The following protocol is a representative, multi-step pathway derived from methodologies described for structurally similar compounds in the patent literature.[4][5][6]

Representative Synthesis Workflow

The synthesis can be logically broken down into two main stages: formation of the phenylpropionic ester intermediate followed by hydrolysis to the final carboxylic acid.

G cluster_0 Stage 1: C-C Bond Formation (Palladium-Catalyzed Coupling) cluster_1 Stage 2: Hydrolysis A 4-Bromophenethyl Alcohol C Intermediate Ester: Methyl 2-[4-(2-hydroxyethyl)phenyl] -2-methylpropanoate A->C  Pd Catalyst (e.g., Pd(dba)₂)  Ligand (e.g., t-Bu₃P)  Activator (e.g., ZnF₂)  Solvent (e.g., DMF), 80°C B Methyltrimethylsilyl Dimethylketene Acetal B->C D Final Product: 2-[p-(2-Methyl-2-hydroxypropyl)phenyl] propenoic Acid C->D  Base (e.g., NaOH or LiOH)  Solvent (e.g., THF/Water)  Acidic Workup (e.g., HCl)

Caption: A representative two-stage synthesis workflow for the target acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is illustrative and should be adapted and optimized based on laboratory-specific conditions.

Stage 1: Synthesis of Methyl 2-[4-(2-hydroxyethyl)phenyl]-2-methylpropanoate

  • Reactor Setup: To a dry, nitrogen-purged reaction vessel, add 4-bromophenethyl alcohol (1.0 eq.).[5]

  • Catalyst and Reagent Addition: Add the palladium catalyst (e.g., Pd(dba)₂, 0.02 eq.), a phosphine ligand (e.g., tri-tert-butylphosphine, 0.04 eq.), and an activator such as zinc fluoride (ZnF₂, 1.5 eq.).[5] The choice of a bulky, electron-rich phosphine ligand like t-Bu₃P is crucial for promoting the oxidative addition of the aryl bromide to the palladium center, a key step in the catalytic cycle.

  • Solvent and Reactant: Add anhydrous N,N-Dimethylformamide (DMF) as the solvent, followed by the slow addition of methyltrimethylsilyl dimethylketene acetal (1.5 eq.).[5] This ketene acetal serves as the carbon nucleophile that will form the propanoate moiety.

  • Reaction: Heat the mixture to 80°C and stir for 18-24 hours, monitoring progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Quench with water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified via column chromatography to yield the intermediate ester.[4][5]

Stage 2: Hydrolysis to this compound

  • Saponification: Dissolve the purified ester from Stage 1 in a mixture of tetrahydrofuran (THF) and water.

  • Base Addition: Add an aqueous solution of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq.), and stir the mixture at room temperature until the ester is fully consumed (monitored by TLC/LC-MS). The base catalyzes the hydrolysis of the ester to its corresponding carboxylate salt.

  • Acidification: Cool the mixture in an ice bath and carefully acidify with a dilute acid (e.g., 1N HCl) until the pH is approximately 2-3. The target carboxylic acid will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield the final product.

Applications in Research and Development

The utility of this compound is primarily centered on its role as a versatile chemical intermediate.

  • Organic Synthesis: It is explicitly described as a compound useful in organic synthesis.[2] Its functional groups allow for a wide range of subsequent chemical transformations, making it a valuable building block for constructing more complex molecules with potential applications in materials science or medicinal chemistry.

  • Pharmaceutical Intermediate: Patent literature demonstrates that structurally related compounds are key intermediates in the synthesis of novel antihistamine agents.[5][6] This suggests that the title compound could be a precursor in the development of new drug candidates targeting allergic diseases.

  • Metabolite and Impurity Reference Standard: The core structure shares features with known metabolites of widely used non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[7][8][9] For instance, 2-hydroxyibuprofen is a major metabolite.[8] Therefore, this compound can serve as a critical reference standard for analytical chemists and drug metabolism scientists to accurately identify and quantify related substances in biological matrices or in API purity assessments.

Conclusion

This compound is a specialty chemical defined by its molecular formula C₁₃H₁₆O₃ and a molecular weight of 220.26 g/mol .[1][3] Its synthesis is achievable through modern organic chemistry techniques, particularly palladium-catalyzed cross-coupling reactions. While its direct applications are limited, its true value lies in its role as a sophisticated intermediate for creating novel molecules in the pharmaceutical and chemical industries. For drug development professionals, its most significant potential is as a precursor for new therapeutic agents and as an analytical standard for metabolic and purity studies.

References

  • This compound | Pharmaffiliates. Pharmaffiliates. [Link]

  • 2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic acid. TradeIndia. [Link]

  • 2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester - NIST WebBook. NIST. [Link]

  • (2RS)-2-hydroxy-2-(4-(2-methylpropyl)phenyl)propanoic acid - Boron Molecular. Boron Molecular. [Link]

  • Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). ResearchGate. [Link]

  • CN101952273B - Process for the preparation of 2-methyl-2' -phenylpropionic acid derivatives and intermediate compounds - Google Patents.
  • US8633223B2 - Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents.
  • EP2240464A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents.
  • Chemical Properties of 2-Propenoic acid, 3-phenyl-, 2-methylpropyl ester (CAS 122-67-8). Cheméo. [Link]

  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - NIH. National Institutes of Health. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Utilization of 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide to the synthesis and potential applications of 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid, a versatile building block in modern organic synthesis. With its unique structural features, this compound holds significant promise for the development of novel therapeutic agents and functional materials.

Introduction: A Structurally Unique Phenylpropenoic Acid Derivative

This compound (CAS 75626-01-6) is an aromatic carboxylic acid characterized by a propenoic acid moiety and a tertiary alcohol functional group.[1] Its molecular formula is C₁₃H₁₆O₃, and it has a molecular weight of 220.26 g/mol .[1] The presence of multiple reactive sites—the carboxylic acid, the alkene, and the hydroxyl group—makes it a highly valuable intermediate for the synthesis of complex organic molecules. Its structural resemblance to the 2-phenylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and loxoprofen, suggests its potential as a scaffold in drug discovery programs targeting inflammation and pain.[2][3]

Strategic Importance in Medicinal Chemistry and Drug Design

The development of new chemical entities with improved efficacy and safety profiles is a cornerstone of modern drug development. Phenylpropionic acid derivatives have a long-standing history as effective anti-inflammatory agents.[2] The unique structural attributes of this compound offer several advantages for medicinal chemists:

  • Multiple Points for Derivatization: The carboxylic acid, alkene, and hydroxyl groups provide orthogonal handles for chemical modification, allowing for the systematic exploration of the structure-activity relationship (SAR).

  • Potential for Improved Pharmacokinetic Properties: The tertiary alcohol introduces polarity, which can influence solubility, metabolism, and excretion profiles of derivative compounds.

  • Scaffold for Prodrug and Targeted Delivery Approaches: The functional groups can be used to attach promoieties for creating prodrugs with enhanced bioavailability or for conjugation to targeting ligands for tissue-specific drug delivery.

While this specific molecule is not a direct metabolite of the widely used NSAID loxoprofen, its synthesis and derivatization can be approached using similar synthetic strategies.[4][5] Loxoprofen itself is a prodrug that is metabolized to an active trans-alcohol form.[6][7][8][9]

Proposed Synthetic Protocol: A Multi-Step Approach

The following is a proposed, robust protocol for the synthesis of this compound, based on established organic chemistry principles and analogous syntheses of related phenylpropionic acid derivatives.

Overall Synthetic Strategy

The synthesis is envisioned as a multi-step process starting from commercially available 4-bromophenethyl alcohol. The key steps involve the protection of the alcohol, introduction of the propionic acid side chain, formation of the tertiary alcohol, and finally, the introduction of the propenoic acid moiety.

Synthetic_Pathway A 4-Bromophenethyl alcohol B Protected Alcohol A->B Protection C Propionic Acid Ester Intermediate B->C Coupling D Tertiary Alcohol Intermediate C->D Grignard Reaction E Aldehyde Intermediate D->E Oxidation F This compound E->F Wittig Reaction & Hydrolysis

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Protection of the Hydroxyl Group

  • Rationale: To prevent the acidic proton of the alcohol from interfering with subsequent organometallic reactions, it is first protected, for example, as a silyl ether.

  • Procedure:

    • To a solution of 4-bromophenethyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.5 eq).

    • Slowly add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the protected alcohol.

Step 2: Introduction of the Propionate Moiety via Cross-Coupling

  • Rationale: A palladium-catalyzed cross-coupling reaction, such as a Negishi or Suzuki coupling, can be employed to introduce the propionate side chain.

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, add the protected bromo-intermediate (1.0 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and anhydrous tetrahydrofuran (THF).

    • In a separate flask, prepare the organozinc reagent by reacting ethyl 2-bromopropionate with activated zinc dust.

    • Add the freshly prepared organozinc reagent to the reaction mixture containing the aryl bromide and catalyst.

    • Heat the reaction to reflux and monitor by TLC.

    • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

    • Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield the propionic acid ester intermediate.

Step 3: Formation of the Tertiary Alcohol

  • Rationale: A Grignard reaction with the ester will introduce two methyl groups to form the tertiary alcohol.

  • Procedure:

    • To a solution of the propionic acid ester intermediate (1.0 eq) in anhydrous THF at 0 °C, add methylmagnesium bromide (3.0 eq, 3 M in diethyl ether) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride at 0 °C.

    • Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the tertiary alcohol intermediate.

Step 4: Deprotection and Oxidation to the Aldehyde

  • Rationale: The silyl protecting group is removed, followed by oxidation of the primary alcohol to an aldehyde, which is a precursor for the propenoic acid group.

  • Procedure:

    • Dissolve the tertiary alcohol intermediate in THF and add tetrabutylammonium fluoride (TBAF, 1.1 eq, 1 M in THF).

    • Stir at room temperature until deprotection is complete (monitored by TLC).

    • Work up the reaction by adding water and extracting with ethyl acetate. Dry and concentrate the organic layer.

    • Dissolve the resulting diol in DCM and add Dess-Martin periodinane (1.5 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench with a saturated aqueous solution of sodium thiosulfate.

    • Extract with DCM, wash with saturated aqueous sodium bicarbonate, dry over anhydrous sodium sulfate, and purify by column chromatography to obtain the aldehyde intermediate.

Step 5: Wittig Reaction and Saponification

  • Rationale: A Wittig reaction with a phosphorus ylide will form the alkene, and subsequent hydrolysis of the ester will yield the final carboxylic acid.

  • Procedure:

    • To a suspension of (carboethoxymethyl)triphenylphosphonium bromide (1.2 eq) in anhydrous THF, add a strong base such as sodium hydride (1.2 eq) at 0 °C.

    • Stir the mixture at room temperature for 1 hour to form the ylide.

    • Cool the ylide solution to 0 °C and add a solution of the aldehyde intermediate (1.0 eq) in THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench with water and extract with ethyl acetate. Purify the crude ester by column chromatography.

    • Dissolve the purified ester in a mixture of THF and water, and add lithium hydroxide (2.0 eq).

    • Stir at room temperature until the saponification is complete (monitored by TLC).

    • Acidify the reaction mixture with 1 M HCl to pH 2-3 and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Characterization Data (Predicted)

Parameter Expected Value
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ 7.2-7.5 (m, 4H, Ar-H), 6.4 (s, 1H, =CH), 2.9 (s, 2H, Ar-CH₂), 1.6 (s, 1H, OH), 1.2 (s, 6H, 2xCH₃), 1.5 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ 172 (C=O), 145 (Ar-C), 140 (Ar-C), 130 (Ar-CH), 128 (Ar-CH), 125 (=CH₂), 72 (C-OH), 45 (Ar-CH₂), 29 (CH₃), 18 (CH₃)
Mass Spectrometry (ESI-) m/z 219.1 [M-H]⁻

Potential Applications and Future Directions

The synthesized this compound can serve as a key starting material for a variety of applications:

  • Synthesis of Novel NSAID Analogues: Esterification or amidation of the carboxylic acid can lead to a library of new compounds for screening as anti-inflammatory agents.

  • Development of Dual-Action Drugs: The hydroxyl group can be functionalized to incorporate other pharmacophores, potentially leading to dual-action drugs with, for example, both anti-inflammatory and anti-bacterial properties.

  • Polymer Chemistry: The propenoic acid moiety can be used for polymerization reactions to create novel functional polymers with potential applications in biomaterials or drug delivery systems.

Applications A This compound B Novel NSAID Analogues A->B Derivatization C Dual-Action Therapeutics A->C Functionalization D Functional Polymers A->D Polymerization E Biomaterials D->E F Drug Delivery Systems D->F

Sources

Application Notes and Protocols for the Quantification of 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic acid is a metabolite of interest in various pharmacokinetic and drug metabolism studies. Accurate and precise quantification of this analyte in biological matrices is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of its parent compound. This document provides a comprehensive guide to the development and validation of analytical methods for the quantification of this compound, tailored for researchers, scientists, and professionals in drug development. The methodologies outlined herein are based on established principles of analytical chemistry and are designed to meet the rigorous standards of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2][3]

The structural characteristics of the analyte, possessing a carboxylic acid group and a tertiary alcohol, inform the selection of appropriate analytical techniques. This guide will focus on two primary methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for initial, higher-concentration assessments, and the more sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for low-level quantification in complex biological matrices.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Molecular Formula C₁₃H₁₆O₃Santa Cruz Biotechnology[4]
Molecular Weight 220.26 g/mol Santa Cruz Biotechnology[4]
Structure A phenylpropenoic acid derivative with a 2-methyl-2-hydroxypropyl substituent. This structure suggests UV absorbance due to the aromatic ring and chromophore system, making HPLC-UV a viable detection method. The presence of ionizable groups (carboxylic acid) makes it suitable for reversed-phase chromatography and electrospray ionization in mass spectrometry.Inferred from name and data

Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in simpler matrices or when expected concentrations are in the microgram per milliliter (µg/mL) range.

Principle and Rationale

The method is based on reversed-phase chromatography, which separates compounds based on their hydrophobicity. The analyte, being a moderately polar molecule, will be retained on a nonpolar stationary phase (e.g., C18) and eluted with a polar mobile phase. The carboxylic acid group's ionization can be controlled by adjusting the mobile phase pH, which in turn affects the retention time. Acidifying the mobile phase will suppress the ionization of the carboxylic acid, increasing its retention on a reversed-phase column. Detection is achieved by measuring the absorbance of ultraviolet light by the aromatic ring of the analyte.

Experimental Protocol

1. Materials and Reagents:

  • Reference standard of this compound (≥98% purity)

  • Internal Standard (IS), e.g., a structurally similar compound not present in the sample, such as Fenoprofen or another propionic acid derivative.

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH)

  • Purified water (18.2 MΩ·cm)

  • Formic acid or phosphoric acid, analytical grade

  • Biological matrix (e.g., plasma, urine) for preparation of calibration standards and quality control samples

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Sample Preparation (Protein Precipitation):

G cluster_sample_prep Sample Preparation Workflow sample Biological Sample (e.g., 100 µL Plasma) is Add Internal Standard (IS) sample->is precip Add 300 µL Acetonitrile (3:1 v/v) is->precip vortex Vortex Mix (1 min) precip->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into HPLC supernatant->inject

Caption: Protein Precipitation Sample Preparation.

4. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Good retention and separation for moderately polar compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileAcidified mobile phase suppresses ionization of the analyte's carboxylic acid, leading to better peak shape and retention. Acetonitrile is a common organic modifier.
Gradient 0-1 min: 30% B1-8 min: 30% to 70% B8-9 min: 70% to 30% B9-12 min: 30% B (re-equilibration)A gradient elution allows for efficient separation from endogenous matrix components and ensures the elution of more hydrophobic compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLA typical injection volume.
Detection UV at ~225 nmBased on the UV absorbance of similar phenylpropionic acid derivatives.[5] A full scan with a PDA detector is recommended during method development to determine the optimal wavelength.

5. Method Validation: The method must be validated according to ICH Q2(R1) guidelines.[1][6][2][3]

ParameterAcceptance Criteria
Specificity The analyte peak should be free of interference from matrix components, impurities, and degradation products at the retention time of the analyte.
Linearity A minimum of 5 concentrations. Correlation coefficient (r²) ≥ 0.99.
Range The range over which the method is precise, accurate, and linear.
Accuracy Recovery of 80-120% for spiked samples at low, medium, and high concentrations.
Precision Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) ≤ 15%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1. The lowest concentration on the calibration curve.
Robustness Insensitive to small, deliberate changes in method parameters (e.g., pH, mobile phase composition, temperature).

Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, particularly in complex biological matrices like plasma or tissue homogenates, LC-MS/MS is the preferred method. This is essential for pharmacokinetic studies where low concentrations (ng/mL) are expected.

Principle and Rationale

LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection of tandem mass spectrometry. The analyte is first separated from matrix components chromatographically. It then enters the mass spectrometer, where it is ionized (typically by electrospray ionization - ESI). The precursor ion (corresponding to the molecular weight of the analyte) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity.

Experimental Protocol

1. Materials and Reagents:

  • As per the HPLC-UV method.

  • A stable isotope-labeled internal standard (SIL-IS) of the analyte is highly recommended for the most accurate quantification. If unavailable, a close structural analog can be used.

2. Instrumentation:

  • LC-MS/MS system: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

3. Sample Preparation (Liquid-Liquid Extraction): For cleaner samples and to avoid ion suppression, a liquid-liquid extraction (LLE) is often preferred over protein precipitation for LC-MS/MS.

G cluster_lle Liquid-Liquid Extraction Workflow sample Biological Sample (e.g., 100 µL Plasma) is Add Internal Standard (IS) sample->is acidify Acidify with 10 µL 1% Formic Acid is->acidify extract Add 500 µL Methyl tert-butyl ether (MTBE) acidify->extract vortex Vortex Mix (5 min) extract->vortex centrifuge Centrifuge (10,000 x g, 5 min) vortex->centrifuge organic_layer Transfer Organic Layer to a New Tube centrifuge->organic_layer evaporate Evaporate to Dryness (N₂ stream, 40°C) organic_layer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Sources

Application Note: A Stability-Indicating HPLC Method for the Analysis of 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic acid. The protocol is designed for researchers, scientists, and drug development professionals engaged in the characterization, quality control, and stability testing of this compound. The methodology is grounded in established chromatographic principles to ensure accuracy, precision, and specificity.

Introduction

This compound is an organic compound with the molecular formula C₁₃H₁₆O₃ and a molecular weight of 220.26 g/mol [1]. As a derivative of propenoic acid, it possesses both a carboxylic acid functional group and an aromatic ring, which makes it amenable to analysis by reversed-phase HPLC with UV detection. The development of a reliable analytical method is paramount for determining the purity of the synthesized compound, quantifying it in various matrices, and assessing its stability under different stress conditions.

High-performance liquid chromatography (HPLC) is a powerful tool for the analysis of non-volatile or thermally unstable compounds[2]. Specifically, stability-indicating HPLC methods are crucial in pharmaceutical development to separate the active pharmaceutical ingredient (API) from any process-related impurities or degradation products that may form during manufacturing and storage[3][4]. This ensures the safety and efficacy of the final drug product. This protocol outlines a systematic approach to developing such a method for this compound.

Chromatographic Principles and Method Rationale

The selection of the HPLC method parameters is based on the physicochemical properties of this compound and established principles of reversed-phase chromatography[5].

  • Reversed-Phase Chromatography (RPC): RPC is the chosen mode of separation due to the non-polar nature of the phenyl ring and the alkyl substituent in the analyte, which will interact with a non-polar stationary phase. Compounds are eluted by a polar mobile phase, and their retention is primarily based on their hydrophobicity[5].

  • Stationary Phase Selection: A C18 (octadecylsilane) column is selected as the stationary phase. C18 columns are widely used in RP-HPLC for their strong retention of hydrophobic compounds and their versatility in separating a broad range of analytes.

  • Mobile Phase Composition: The mobile phase consists of an organic solvent and an aqueous component. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. The aqueous component is acidified to control the ionization state of the carboxylic acid group on the analyte.

  • pH Control: The carboxylic acid moiety of the analyte is ionizable. To ensure reproducible retention times and sharp, symmetrical peak shapes, it is essential to suppress the ionization of this group. This is achieved by acidifying the mobile phase to a pH at least 2 units below the pKa of the carboxylic acid[6]. Formic acid is a suitable mobile phase additive for this purpose as it is also compatible with mass spectrometry (MS) detection if required[7][8].

Experimental Protocol

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (≥98%)

  • Methanol (HPLC grade)

Instrumentation and Chromatographic Conditions

The following table summarizes the recommended HPLC setup and parameters.

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector is suitable.
Column C18, 4.6 x 150 mm, 5 µm particle sizeProvides good resolution and efficiency for compounds of this type[9].
Mobile Phase A 0.1% Formic Acid in WaterAcidification suppresses the ionization of the carboxylic acid, leading to better peak shape and retention[6].
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC. The acid is included to maintain a consistent pH throughout the gradient.
Elution Mode GradientA gradient elution is recommended to ensure the elution of the main compound and any potential impurities with varying polarities within a reasonable time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmThe phenyl ring in the analyte is expected to have strong UV absorbance at this wavelength. A full UV scan of the analyte is recommended to determine the optimal wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Run Time 25 minutesSufficient time to elute the analyte and any potential late-eluting impurities.
Standard and Sample Preparation

Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This will be the stock solution with a concentration of 100 µg/mL.

  • Prepare working standard solutions by further diluting the stock solution with the 50:50 acetonitrile/water mixture to the desired concentration range for calibration (e.g., 1-50 µg/mL).

Sample Solution Preparation:

  • Prepare the sample by accurately weighing and dissolving it in a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the HPLC column.

Analytical Workflow

The following diagram illustrates the overall workflow for the HPLC analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Standard Solutions Filter Filter Solutions (0.45 µm) Prep_Standard->Filter Prep_Sample Prepare Sample Solutions Prep_Sample->Filter Equilibrate Equilibrate HPLC System Filter->Equilibrate Inject Inject Sample/Standard Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for the HPLC analysis of this compound.

Method Validation and System Suitability

For regulated environments, the analytical method must be validated according to ICH guidelines[9]. Key validation parameters include:

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated through forced degradation studies[4][10].

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by the recovery of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

System Suitability: Before commencing any analysis, the suitability of the chromatographic system should be verified. This is typically done by injecting a standard solution multiple times. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: Should be ≤ 2.0 for the analyte peak.

  • Theoretical Plates (N): Should be > 2000.

  • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0% for replicate injections.

Data Analysis and Interpretation

The concentration of this compound in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to a calibration curve generated from the peak areas of the standard solutions.

The purity of the sample can be assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Conclusion

This application note provides a comprehensive and scientifically sound HPLC method for the analysis of this compound. The described protocol, based on reversed-phase chromatography with UV detection, offers a robust starting point for method development and validation. The rationale behind the selection of each parameter is explained to provide a deeper understanding of the chromatographic process. This method is suitable for routine quality control, purity assessment, and stability studies of this compound.

References

  • Cheméo. Chemical Properties of 2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester (CAS 923-26-2). [Link]

  • International Journal of Trend in Scientific Research and Development. Stability Indicating HPLC Method Development – A Review. [Link]

  • IonSource. Reverse Phase HPLC Basics for LC/MS. [Link]

  • SIELC Technologies. Separation of Propionic acid on Newcrom R1 HPLC column. [Link]

  • Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

  • Biotage. How does an acid pH affect reversed-phase chromatography separations?[Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • ResearchGate. Stability indicating HPLC method development - a review. [Link]

  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques. [Link]

  • Waters. Stability-Indicating HPLC Method Development. [Link]

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Structural Elucidation of 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid via 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical research and drug development for the unambiguous determination of molecular structures. This application note provides a comprehensive guide to the analysis of the 1H NMR spectrum of 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid, a substituted aromatic carboxylic acid. We present a detailed, field-proven protocol for sample preparation and data acquisition, followed by a systematic workflow for data processing. The core of this document is an in-depth interpretation of the 1H NMR spectrum, where each signal is meticulously assigned to its corresponding protons in the molecule. This guide is designed to serve as a practical resource for researchers, enhancing their ability to perform and interpret NMR experiments for the structural characterization of complex organic molecules.

Introduction and Molecular Structure Overview

This compound (CAS 75626-01-6) possesses several distinct functional groups, including a carboxylic acid, a vinyl group, a para-substituted aromatic ring, and a tertiary alcohol.[1] The spatial arrangement and electronic environment of each proton are unique, resulting in a characteristic 1H NMR spectrum that serves as a molecular fingerprint. Understanding this spectrum is crucial for confirming the compound's identity, assessing its purity, and studying its chemical properties.

To facilitate a clear and logical analysis, the unique proton environments in the molecule are systematically labeled as shown in the diagram below.

Caption: Molecular structure of this compound with proton environments labeled (Ha-Hg).

Part I: Experimental Protocol

A high-quality spectrum is contingent upon meticulous sample preparation and correct instrument parameterization.

Section 1.1: Protocol for NMR Sample Preparation

The goal of this protocol is to prepare a homogeneous solution of the analyte, free from particulate matter and paramagnetic impurities, in a suitable deuterated solvent.[2]

Materials:

  • This compound (5-25 mg)[3][4]

  • High-quality 5 mm NMR tube (e.g., Wilmad, Norell)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Glass vial

  • Pasteur pipette with a small plug of glass wool

Procedure:

  • Weighing the Sample: Accurately weigh 5-10 mg of the solid sample into a clean, dry glass vial.

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for many organic molecules due to its excellent dissolving properties.[2][5] Gently swirl the vial to ensure the sample dissolves completely.

    • Expert Insight: The choice of solvent is critical. While CDCl₃ is standard, its residual protium signal at 7.26 ppm may overlap with aromatic signals. If this is a concern, or if solubility is poor, DMSO-d₆ (residual peak at ~2.50 ppm) is an excellent alternative, particularly for polar compounds containing hydroxyl and carboxylic acid groups.

  • Filtration and Transfer: To remove any suspended solid particles that can degrade spectral resolution by distorting magnetic field homogeneity, filter the solution directly into the NMR tube.[3][5] This is effectively achieved by passing the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.

Section 1.2: Data Acquisition Parameters

The following parameters are typical for a 400 MHz spectrometer and can be adjusted as needed.

  • Number of Scans (NS): 16-64. A higher number of scans increases the signal-to-noise ratio, which is beneficial for dilute samples.

  • Relaxation Delay (D1): 1-2 seconds. This delay allows protons to return to their equilibrium state between pulses, ensuring accurate integration.

  • Acquisition Time (AQ): 3-4 seconds. A longer acquisition time provides better resolution.

  • Pulse Width: Calibrated 90° pulse.

Part II: Data Processing and Spectral Analysis

Raw NMR data (Free Induction Decay, or FID) must be mathematically processed to generate an interpretable frequency-domain spectrum.

Section 2.1: Data Processing Workflow

Modern NMR software automates much of this process, but understanding the steps is key to troubleshooting and optimizing the final spectrum.[6][7][8]

G FID Raw FID Data (Time Domain) Apodization Apodization (Window Function) FID->Apodization FT Fourier Transform (FT) Apodization->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Referencing (e.g., to TMS) Baseline->Reference Spectrum Final Spectrum (Frequency Domain) Reference->Spectrum

Caption: Standard workflow for processing 1H NMR data from FID to the final spectrum.

  • Apodization (Window Function): The FID is multiplied by a mathematical function to improve the signal-to-noise ratio or resolution before Fourier transform.

  • Fourier Transform (FT): This is the core step that converts the time-domain signal (FID) into a frequency-domain spectrum.[9]

  • Phase Correction: The transformed spectrum is manually or automatically phased to ensure all peaks are purely absorptive (pointing upwards).

  • Baseline Correction: A polynomial function is applied to correct any distortions, ensuring the baseline is flat.

  • Referencing: The chemical shift axis (ppm) is calibrated. Typically, the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS) at 0 ppm is used.[10]

Section 2.2: Detailed 1H NMR Spectrum Interpretation

The analysis below correlates each signal in the spectrum with the labeled protons from the molecular structure diagram.

Proton Label Chemical Shift (δ) ppm (Predicted) Integration Multiplicity Assignment and Rationale
Hg > 10.01HBroad SingletCarboxylic Acid Proton: This proton is highly deshielded due to its attachment to an electronegative oxygen and the electron-withdrawing effect of the adjacent carbonyl group, placing it far downfield.[11][12] The peak is often broad due to hydrogen bonding and chemical exchange.
Hd ~7.6 - 7.82HDoubletAromatic Protons (ortho to propenoic acid): These protons are part of a para-substituted aromatic system.[13] They are deshielded by the electron-withdrawing propenoic acid group and appear as a doublet due to coupling with their ortho neighbors (Hc).
Hc ~7.3 - 7.52HDoubletAromatic Protons (ortho to alkyl group): These protons are coupled to Hd, resulting in a doublet. They are less deshielded than Hd because the adjacent alkyl group is weakly electron-donating compared to the propenoic acid group.[14][15]
He, Hf ~5.5 - 6.51H eachDoublets (or Singlets)Vinylic Protons: These two protons are on the same carbon but are chemically non-equivalent (diastereotopic). They typically appear as two distinct signals, often as doublets due to geminal coupling to each other. Their position in the alkene region is expected.
Hb ~2.0 - 4.01HBroad SingletTertiary Alcohol Proton: The chemical shift of hydroxyl protons is highly variable and depends on concentration, solvent, and temperature. It typically appears as a broad singlet due to chemical exchange and does not usually show coupling.[10] A D₂O shake experiment can confirm this assignment, as the peak will disappear upon exchange with deuterium.
Ha ~1.56HSingletMethyl Protons: These six protons belong to two equivalent methyl groups. They are attached to a quaternary carbon, meaning there are no adjacent protons to couple with. Therefore, they appear as a single, sharp peak with an integration value of 6H.

Conclusion

The 1H NMR spectrum of this compound provides a wealth of structural information. Through systematic analysis of chemical shifts, integration values, and multiplicity patterns, every proton environment in the molecule can be confidently assigned. This application note has detailed the necessary protocols for sample preparation, data acquisition, and processing, culminating in a comprehensive interpretation of the spectrum. This workflow serves as a robust template for the structural characterization of novel compounds and is a fundamental component of quality control and drug discovery pipelines.

References

  • A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry.
  • low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting. Doc Brown's Chemistry.
  • NMR D
  • NMR D
  • Optimizing NMR Processing: Techniques and Best Practices. JEOL USA Blog.
  • NMR data handling and (pre-)processing. The MetaRbolomics book.
  • NMR Sample Preparation. University of Minnesota Twin Cities.
  • How to Get a Good 1H NMR Spectrum. University of Rochester.
  • NMR Sample Prepar
  • NMR Data Processing.
  • NMR Sample Preparation: The Complete Guide.
  • How to Analyze Chemical Shift in the Arom
  • Second Order 1H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog.
  • Proton N.M.R.
  • 1H NMR Spectroscopy. University of Calgary.
  • Question Video: ¹H NMR Spectrum of Propanoic Acid. Nagwa.
  • 15.
  • propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr. Doc Brown's Chemistry.
  • This compound. Santa Cruz Biotechnology.

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High-Resolution Mass Spectrometric Analysis of 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid: Protocols and Fragmentation Pathways

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the analysis of 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic acid using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). As a substituted phenylpropenoic acid, this compound possesses structural motifs relevant to various fields, including pharmaceutical development and materials science. Understanding its behavior under mass spectrometric conditions is crucial for accurate identification, structural elucidation, and quantification. This document details optimized protocols for sample preparation, chromatographic separation, and mass spectrometric analysis. We delve into the rationale behind method development, explore the compound's ionization characteristics in both positive and negative modes, and present a detailed analysis of its collision-induced dissociation (CID) fragmentation patterns.

Introduction and Scientific Rationale

This compound is an aromatic carboxylic acid with a molecular weight of 220.26 g/mol and a chemical formula of C₁₃H₁₆O₃.[1][2] The structural complexity, featuring a carboxylic acid, a phenyl ring, a propenoic acid double bond, and a tertiary alcohol, makes it an ideal candidate for analysis by mass spectrometry. This technique offers unparalleled sensitivity and specificity, which are critical in drug development for metabolite identification, impurity profiling, and pharmacokinetic studies.

The primary analytical challenge is to develop a robust method that can unambiguously identify the compound and characterize its structure through fragmentation. Electrospray ionization (ESI) is the chosen ionization technique due to its suitability for polar, ionizable molecules like carboxylic acids.[3][4] By coupling ESI with tandem mass spectrometry (MS/MS), we can isolate the molecular ion and induce fragmentation through collision-induced dissociation (CID), creating a unique "fingerprint" of fragment ions that confirms the molecule's identity.[5][6] This note will focus on predicting and identifying these fragments to build a reliable analytical method.

Chemical Profile
  • Compound Name: this compound

  • CAS Number: 75626-01-6[1]

  • Molecular Formula: C₁₃H₁₆O₃[1][2]

  • Average Molecular Weight: 220.27 g/mol [2]

  • Monoisotopic Mass: 220.1096 Da

Experimental Design and Methodology

The overall analytical workflow is designed for high-throughput and robust analysis, moving from sample preparation to definitive structural confirmation.

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry A Stock Solution (1 mg/mL in Methanol) B Working Solution (Dilute to 1 µg/mL with 50:50 ACN:H₂O) A->B C Injection into RP-HPLC System B->C D Gradient Elution (C18 Column) C->D E Electrospray Ionization (ESI) (Negative & Positive Mode) D->E F Full Scan MS (Q1) (Isolate Precursor Ion) E->F G CID Cell (Q2) (Fragment Precursor Ion) F->G H MS/MS Scan (Q3) (Detect Fragment Ions) G->H

Caption: High-level experimental workflow for LC-MS/MS analysis.

Rationale for Method Selection
  • Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is selected for its excellent performance in separating moderately polar organic compounds. A C18 column provides the necessary hydrophobic interaction. The use of formic acid in the mobile phase is a critical choice; it suppresses the ionization of the carboxylic acid group, ensuring the analyte is in its neutral, protonated state for consistent retention on the column.[7]

  • Ionization: ESI is employed in both negative and positive ion modes to provide comprehensive data.

    • Negative Ion Mode (-ESI): This mode is often superior for carboxylic acids, which readily deprotonate to form a stable [M-H]⁻ anion, leading to high sensitivity.[4][7]

    • Positive Ion Mode (+ESI): While less intuitive for an acidic compound, this mode can provide complementary information, typically through the formation of a protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or ammonium [M+NH₄]⁺.[3][8]

Protocol: Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard and dissolve in 1.0 mL of LC-MS grade methanol.

  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution with a solvent matching the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to achieve a final concentration of 1 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter prior to injection to prevent instrument contamination.

Protocol: Liquid Chromatography (LC)
ParameterRecommended Setting
Column C18, 2.1 mm x 100 mm, 1.8 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 8 minutes, hold for 2 min
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Protocol: Mass Spectrometry (MS)
ParameterNegative Ion Mode (-ESI)Positive Ion Mode (+ESI)
Ionization Mode ESI⁻ESI⁺
Capillary Voltage -3.0 kV+3.5 kV
Cone Voltage -40 V+40 V
Source Temperature 150 °C150 °C
Desolvation Temp. 400 °C400 °C
Desolvation Gas Nitrogen, 800 L/hrNitrogen, 800 L/hr
Collision Gas ArgonArgon
Full Scan Range m/z 50 - 500m/z 50 - 500
MS/MS Precursor m/z 219.1m/z 221.1
Collision Energy Ramped 10 - 40 eVRamped 10 - 40 eV

Results and Data Interpretation

Full Scan Mass Spectra: Precursor Ion Identification

In negative ion mode, the compound deprotonates to form the [M-H]⁻ ion. In positive ion mode, it forms the [M+H]⁺ ion.

Ion SpeciesCalculated Exact m/z
[M-H]⁻219.1022
[M+H]⁺221.1173
Tandem Mass Spectrometry (MS/MS): Fragmentation Analysis

Collision-induced dissociation of the [M-H]⁻ precursor ion (m/z 219.1) is expected to yield several characteristic product ions. The fragmentation pathway is dictated by the molecule's functional groups, with the most labile bonds breaking first. Key fragmentation mechanisms for carboxylic acids include the loss of water (H₂O) and carbon dioxide (CO₂).[9][10]

G Precursor [M-H]⁻ m/z 219.10 Frag1 m/z 201.09 Precursor->Frag1 - H₂O (18.01 Da) Frag2 m/z 175.11 Precursor->Frag2 - CO₂ (43.99 Da) Frag3 m/z 161.06 Precursor->Frag3 - C₃H₆O (58.04 Da) (Acetone) Frag4 m/z 157.10 Frag1->Frag4 - CO₂ (43.99 Da) Frag2->Frag4 - H₂O (18.01 Da) Frag5 m/z 131.05 Frag3->Frag5 - CH₂O (30.01 Da)

Caption: Proposed fragmentation pathway for the [M-H]⁻ ion of the analyte.

Interpretation of Key Fragments

The fragmentation pattern provides a wealth of structural information. The following table summarizes the most likely and structurally significant fragments originating from the [M-H]⁻ precursor.

Precursor Ion m/zFragment Ion m/zNeutral LossProposed Fragment Structure/Identity
219.10201.09H₂O (18.01 Da)Loss of water from the tertiary alcohol.
219.10175.11CO₂ (43.99 Da)Decarboxylation of the propenoic acid group.[9]
219.10161.06C₃H₆O (58.04 Da)Loss of acetone from the hydroxypropyl side chain.
201.09157.10CO₂ (43.99 Da)Sequential loss of water and then carbon dioxide.
175.11157.10H₂O (18.01 Da)Sequential loss of carbon dioxide and then water.
161.06131.05CH₂O (30.01 Da)Further fragmentation after acetone loss.
  • Primary Fragments: The losses of water (m/z 201.09) and carbon dioxide (m/z 175.11) are the most anticipated primary fragmentation events. The relative abundance of these fragments can be tuned by adjusting the collision energy.

  • Secondary Fragments: The ion at m/z 157.10 is a strong indicator of the parent structure, as it represents the loss of both the hydroxyl and carboxyl functionalities.

  • Characteristic Side-Chain Loss: The loss of a neutral acetone molecule (58.04 Da) to produce the fragment at m/z 161.06 is highly characteristic of the 2-hydroxy-2-methylpropyl group and provides significant structural confirmation.

Conclusion

This application note presents a robust and reliable LC-MS/MS method for the analysis of this compound. By leveraging the strengths of reversed-phase chromatography and electrospray ionization in negative mode, high sensitivity and specificity are achieved. The detailed fragmentation analysis provides a clear pathway for the structural confirmation and identification of this compound in complex matrices. The protocols and data presented herein can be readily adapted by researchers in pharmaceutical sciences and related fields for routine analysis, metabolite identification, and quality control applications.

References

  • Yoshida, H., & Nakajima, T. (2001). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Journal of Mass Spectrometry Society of Japan.
  • Pasilis, S. P., & Kostiainen, R. (2007). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry. [Link]

  • Dan, M., et al. (2021). Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups. Analytical Chemistry. [Link]

  • Science Ready. (n.d.).
  • N. Mike, et al. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid Communications in Mass Spectrometry. [Link]

  • Dan, M., et al. (2021). Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups. Request PDF. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propanoic acid.
  • Cruz-Castañeda, J. A., et al. (2014). MS fragmentation pattern of propionic acid, product of the thermolysis of succinic acid. ResearchGate. [Link]

  • Stults, C. L. M., et al. (2010). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. International Journal of Mass Spectrometry. [Link]

  • Strelet, B., et al. (2013). Correlations of ion structure with multiple fragmentation pathways arising from collision-induced dissociations of selected α-hydroxycarboxylic acid anions. Journal of the American Society for Mass Spectrometry. [Link]

  • Witt, M., et al. (2006). Fragmentation Studies of Fulvic Acids Using Collision Induced Dissociation Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Analytical Chemistry. [Link]

  • Pharmaffiliates. (n.d.). This compound. [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. [Link]

  • Chemisode. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. [Link]

  • ScienceDirect. (n.d.). Collision Induced Dissociation. Significance and symbolism. [Link]

  • Longdom Publishing. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. [Link]

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Experimental protocol for the synthesis of 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Experimental Protocol for the Synthesis of 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid

Abstract

This document provides a detailed, two-step experimental protocol for the synthesis of this compound. This compound, a derivative of 2-phenylpropenoic acid, shares structural motifs with non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class.[1][2] The synthetic strategy is designed for robustness and adaptability in a research setting. The protocol first involves the formation of a key tertiary alcohol intermediate, 2-(4-bromophenyl)propan-2-ol, via a Grignard reaction. This intermediate is subsequently coupled with acrylic acid using a palladium-catalyzed Heck reaction to yield the final product. This guide is intended for researchers in medicinal chemistry, organic synthesis, and drug development, offering in-depth explanations for experimental choices, safety protocols, and troubleshooting.

Introduction: Synthetic Strategy and Rationale

The target molecule, this compound, possesses two key structural features: a tertiary alcohol and an α,β-unsaturated carboxylic acid moiety on a central phenyl ring. The synthetic approach is designed to construct these features sequentially, ensuring high yields and minimizing competing side reactions.

The chosen two-step pathway involves:

  • Grignard Reaction: Formation of the 2-methyl-2-hydroxypropyl group on a functionalized phenyl ring. We begin with 4-bromoacetophenone, where the bromo-substituent serves as a handle for the subsequent cross-coupling reaction. The ketone is converted to the desired tertiary alcohol using the highly reliable Grignard reaction with methylmagnesium bromide.[3][4] This organometallic reagent acts as a potent carbon-based nucleophile, attacking the electrophilic carbonyl carbon.[5]

  • Heck Reaction: Installation of the propenoic acid moiety. The Heck reaction is a powerful method for forming carbon-carbon bonds by coupling an aryl halide with an alkene, catalyzed by a palladium complex.[6][7] In this protocol, the intermediate 2-(4-bromophenyl)propan-2-ol is coupled with acrylic acid. This reaction is advantageous as it can often be performed in aqueous media, aligning with green chemistry principles.[8]

This strategic disconnection is illustrated in the workflow diagram below.

G cluster_0 Part 1: Grignard Reaction cluster_1 Part 2: Heck Reaction 4-Bromoacetophenone 4-Bromoacetophenone Grignard Reagent Formation Grignard Reagent Formation 4-Bromoacetophenone->Grignard Reagent Formation  + CH3MgBr (in dry ether) Acidic Work-up Acidic Work-up Grignard Reagent Formation->Acidic Work-up  Exothermic Addition Purification_1 Purification_1 Acidic Work-up->Purification_1  Extraction & Column Chromatography Intermediate_1 Intermediate_1 Purification_1->Intermediate_1  Yields: 2-(4-bromophenyl)propan-2-ol Heck Coupling Heck Coupling Intermediate_1->Heck Coupling  + Acrylic Acid + Pd Catalyst, Base Intermediate_1->Heck Coupling  Characterized Intermediate Acidification Acidification Heck Coupling->Acidification  Reaction in Water or DMF ~100°C Purification_2 Purification_2 Acidification->Purification_2  Precipitation Final_Product 2-[p-(2-Methyl-2-hydroxypropyl) phenyl]propenoic Acid Purification_2->Final_Product  Filtration & Drying

Caption: Overall workflow for the two-step synthesis.

Part 1: Synthesis of 2-(4-bromophenyl)propan-2-ol

Reaction Scheme
Reaction Scheme 1

Note: Image is a placeholder for the chemical reaction diagram.

Principle and Causality

The Grignard reaction is a cornerstone of C-C bond formation. The carbon-magnesium bond in methylmagnesium bromide is highly polarized, rendering the methyl group strongly nucleophilic and basic. This nucleophile readily attacks the electrophilic carbonyl carbon of 4-bromoacetophenone. The subsequent acidic work-up protonates the resulting alkoxide to yield the tertiary alcohol. The paramount requirement for this reaction is the strict exclusion of water and other protic sources (like alcohols), as the Grignard reagent would be instantly quenched through an acid-base reaction, halting the desired synthesis.[3][9] Anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF), are therefore mandatory.

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Notes
4-Bromoacetophenone199.045.00 g25.1Starting material
Magnesium Turnings24.310.73 g30.11.2 eq.
Methyl Iodide141.942.0 mL (4.54 g)32.01.27 eq., to form Grignard reagent
Anhydrous Diethyl Ether (Et₂O)74.12~100 mL-Solvent, must be completely dry
Saturated NH₄Cl (aq)-~50 mL-For quenching the reaction
Anhydrous MgSO₄120.37As needed-Drying agent
Iodine (I₂)253.811 small crystal-To activate the magnesium surface

Equipment: 250 mL three-neck round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, ice bath, nitrogen/argon gas inlet.

Detailed Step-by-Step Protocol
  • Setup: Assemble the glassware, ensuring it is oven-dried and cooled under a stream of dry nitrogen or argon. Place the magnesium turnings and the iodine crystal in the flask.

  • Grignard Reagent Preparation: In the dropping funnel, prepare a solution of methyl iodide in 20 mL of anhydrous diethyl ether. Add a small portion (~2 mL) of this solution to the magnesium turnings. The brownish color of the iodine should fade, and gentle bubbling should indicate the reaction has initiated. If not, gently warm the flask with a heat gun.

  • Once the reaction starts, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 30 minutes until most of the magnesium has been consumed.

  • Addition of Ketone: Dissolve the 4-bromoacetophenone in 30 mL of anhydrous diethyl ether and add this solution to the dropping funnel. Cool the flask containing the Grignard reagent in an ice bath.

  • Add the ketone solution dropwise to the stirred Grignard reagent. The reaction is exothermic; control the addition rate to maintain a gentle reflux.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Work-up and Quenching: Cool the reaction flask again in an ice bath. Slowly and carefully add the saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and any unreacted Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 30 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with brine (saturated NaCl solution), then dry it over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield 2-(4-bromophenyl)propan-2-ol as a clear oil or low-melting solid.

Part 2: Synthesis of this compound

Reaction Scheme
Reaction Scheme 2

Note: Image is a placeholder for the chemical reaction diagram.

Principle and Causality

The Mizoroki-Heck reaction facilitates the coupling of the sp²-hybridized carbon of the aryl bromide with the sp²-hybridized carbon of acrylic acid.[10] The catalytic cycle, a cornerstone of modern organic synthesis, is generally understood to involve:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) complex.

  • Coordination and Insertion: The acrylic acid coordinates to the palladium center, followed by migratory insertion to form a new carbon-carbon bond.

  • β-Hydride Elimination: This step forms the double bond of the product and a palladium-hydride species.

  • Reductive Elimination: The base (e.g., sodium carbonate) neutralizes the generated HBr and facilitates the regeneration of the active Pd(0) catalyst, allowing the cycle to continue.[11][12]

Using acrylic acid directly is advantageous as it avoids a separate ester hydrolysis step.[13] The reaction is often performed at elevated temperatures to ensure a reasonable reaction rate.

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Notes
2-(4-bromophenyl)propan-2-ol215.092.15 g10.0Intermediate from Part 1
Acrylic Acid72.061.0 mL (1.05 g)14.51.5 eq.
Palladium(II) Acetate (Pd(OAc)₂)224.5022 mg0.11 mol% catalyst
Sodium Carbonate (Na₂CO₃)105.993.18 g30.03.0 eq., base
Water or DMF-~50 mL-Solvent
Hydrochloric Acid (HCl), 1M-As needed-For acidification and product precipitation

Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus (Büchner funnel).

Detailed Step-by-Step Protocol
  • Setup: To the round-bottom flask, add 2-(4-bromophenyl)propan-2-ol, acrylic acid, sodium carbonate, and palladium(II) acetate.[11]

  • Solvent Addition: Add 50 mL of water (or DMF for better solubility if needed) and a magnetic stir bar.

  • Reaction: Heat the mixture to 100°C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[14]

  • Cooling and Acidification: Once the starting material is consumed, remove the heat source and allow the mixture to cool to room temperature.

  • Slowly add 1M HCl to the stirred solution until the pH is approximately 1-2 (check with pH paper). The target product will precipitate out as a solid.[11]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold water to remove any inorganic salts.

  • Drying: Dry the product in a vacuum oven to obtain the final this compound. Further purification can be achieved by recrystallization if necessary.

Safety and Troubleshooting

  • Grignard Reaction: Diethyl ether is extremely flammable. Work in a well-ventilated fume hood away from ignition sources. The reaction can be highly exothermic; maintain control through slow addition and cooling.

  • Heck Reaction: Palladium compounds can be toxic and should be handled with care. Acrylic acid is corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Troubleshooting:

    • Grignard reaction fails to initiate: Ensure all glassware is perfectly dry. Activate magnesium with a crystal of iodine or by gently crushing a piece with a glass rod.[3]

    • Low yield in Heck reaction: Ensure the palladium catalyst is active. If the starting material is poorly soluble in water, consider using DMF or a water/acetonitrile mixture as the solvent.[1]

References

  • JoVE. (2017). Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. Journal of Visualized Experiments. [Link]

  • PubMed. (n.d.). Structure-activity relationships in the hydrolysis of acrylate and methacrylate esters by carboxylesterase in vitro. [Link]

  • Martin, W. B., & Kateley, L. J. (n.d.). The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst. ACS Publications. [Link]

  • ResearchGate. (n.d.). Investigating the Heck reaction of the aryl bromide 3 with acrylic acid. [Link]

  • Odinity. (2013). Intro to Organometallics: The Heck Reaction. [Link]

  • Green Chemistry Teaching and Learning Community. (2023). A Microscale Heck Reaction In Water. [Link]

  • Synlett. (n.d.). Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates. [Link]

  • ResearchGate. (2019). Mizoroki–Heck Cross‐Coupling of Acrylate Derivatives with Aryl Halides Catalyzed by Palladate Pre‐Catalysts. [Link]

  • ACS Publications. (n.d.). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. [Link]

  • Bentham Science. (n.d.). Synthetic Strategies for the Development of Ibuprofen Derivatives: A Classified Study. [Link]

  • ResearchGate. (n.d.). Heck coupling reaction of aryl halides with butyl acrylate. [Link]

  • PubMed. (n.d.). Synthetic Strategies for the Development of Ibuprofen Derivatives: A Classified Study. [Link]

  • SciSpace. (1992). Aspects of the palladium-catalyzed coupling between aryl halides and 2-amidoacrylates. [Link]

  • ProQuest. (n.d.). Steric Effects in the Hydrolysis of Ester Groups Attached to Polycarboxylic Acids. [Link]

  • MDPI. (n.d.). Heck Reaction—State of the Art. [Link]

  • Google Patents. (n.d.). Process for the production of acrylic acid esters containing carboxyl groups.
  • ACS Publications. (n.d.). Efficient Heck Vinylation of Aryl Halides Catalyzed by a New Air-Stable Palladium−Tetraphosphine Complex. [Link]

  • NIH. (n.d.). Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation. [Link]

  • Odinity. (2014). Nucleophilic addition of propane to p-tolualdehyde through the Grignard reaction. [Link]

  • Filo. (2025). Predict the product of the following reaction: Reactant: 4-bromoacetophenone. [Link]

  • Organic Syntheses. (n.d.). 2-bromopentane. [Link]

  • Chande, A. (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. [Link]

Sources

Application Notes and Protocols for Cell-Based Assays Involving 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid, a Putative M-CSF Receptor Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic acid is a novel small molecule inhibitor targeting the Macrophage Colony-Stimulating Factor (M-CSF) receptor, also known as Colony-Stimulating Factor 1 Receptor (CSF-1R or CD115).[1][2] The M-CSF/CSF-1R signaling axis is a critical regulator of the survival, proliferation, differentiation, and function of macrophages and their progenitors.[3][4][5] Dysregulation of this pathway is implicated in a variety of pathologies, including cancer, inflammatory diseases, and bone disorders, making it a compelling target for therapeutic intervention.[4][6] In the context of oncology, M-CSF secreted by tumor cells recruits and polarizes tumor-associated macrophages (TAMs) towards an immunosuppressive M2-like phenotype, which promotes tumor growth, angiogenesis, and metastasis.[6][7][8] By inhibiting CSF-1R, this compound provides a powerful tool for researchers to investigate the roles of macrophages in disease and to evaluate a potential therapeutic strategy to modulate the tumor microenvironment.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in a variety of cell-based assays to characterize its biological activity and elucidate its mechanism of action.

Mechanism of Action: Inhibition of M-CSF Receptor Signaling

The binding of M-CSF to its receptor, CSF-1R, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[9] This activation triggers a cascade of downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/ERK pathways, which are crucial for macrophage survival, proliferation, and differentiation.[8] this compound, as a CSF-1R inhibitor, is designed to block this signaling cascade, thereby impeding the pro-tumorigenic functions of TAMs.[4][5]

M_CSF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus M-CSF M-CSF CSF-1R CSF-1R (Inactive) M-CSF->CSF-1R Binds CSF-1R_active CSF-1R (Active Dimer) CSF-1R->CSF-1R_active Dimerization & Autophosphorylation PI3K PI3K CSF-1R_active->PI3K Activates MAPK/ERK MAPK/ERK Pathway CSF-1R_active->MAPK/ERK Activates Inhibitor 2-[p-(2-Methyl-2-hydroxypropyl) phenyl]propenoic Acid Inhibitor->CSF-1R_active Inhibits Akt Akt PI3K->Akt Activates Gene_Expression Gene Expression Changes Akt->Gene_Expression Regulates Cellular_Responses Macrophage Survival, Proliferation, & Differentiation Akt->Cellular_Responses MAPK/ERK->Gene_Expression Regulates MAPK/ERK->Cellular_Responses

Figure 1: Simplified M-CSF/CSF-1R signaling pathway and the inhibitory action of this compound.

Application 1: In Vitro Macrophage Differentiation and Polarization Assays

A key application of this inhibitor is to study its effect on macrophage differentiation from monocytes and their subsequent polarization.

Protocol: Monocyte Isolation and Macrophage Differentiation
  • Monocyte Isolation: Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) with CD14 microbeads.

  • Cell Culture: Culture the isolated monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 50 ng/mL of M-CSF to induce differentiation into M0 macrophages.

  • Inhibitor Treatment: On day 3, add varying concentrations of this compound to the culture medium. Include a vehicle control (e.g., DMSO).

  • Macrophage Polarization: On day 6, polarize the M0 macrophages into M1 or M2 phenotypes by adding appropriate stimuli:

    • M1 Polarization: 100 ng/mL LPS and 20 ng/mL IFN-γ.

    • M2 Polarization: 20 ng/mL IL-4 and 20 ng/mL IL-13.

  • Analysis: After 24-48 hours of polarization, analyze the macrophage phenotype by flow cytometry for surface marker expression (e.g., CD80 for M1, CD163 for M2) or by ELISA/qRT-PCR for cytokine expression (e.g., TNF-α for M1, IL-10 for M2).

Parameter Condition Expected Outcome with Inhibitor
M0 Differentiation Monocytes + M-CSFDecreased number of adherent macrophages
M2 Polarization M0 + IL-4/IL-13Reduced expression of M2 markers (CD163, IL-10)
M1 Polarization M0 + LPS/IFN-γPotential enhancement or no significant change in M1 markers

Application 2: Cell Proliferation and Viability Assays

To quantify the cytostatic or cytotoxic effects of the inhibitor on macrophage populations.

Protocol: MTT Assay for Cell Viability
  • Cell Seeding: Seed bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7) in a 96-well plate at a density of 1 x 10^4 cells/well.

  • Treatment: After 24 hours, treat the cells with a serial dilution of this compound for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[10]

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Macrophages in 96-well plate Start->Seed_Cells Treat_Cells Add Inhibitor (Serial Dilutions) Seed_Cells->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Solubilize Add DMSO Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate Viability & IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for the MTT-based cell viability assay.

Application 3: Macrophage-Cancer Cell Co-culture Assays

To investigate the impact of the inhibitor on the interaction between macrophages and tumor cells.

Protocol: Tumor Cell Proliferation in Co-culture
  • Macrophage Seeding: Seed M2-polarized macrophages in the bottom chamber of a 24-well transwell plate.

  • Tumor Cell Seeding: Seed a cancer cell line (e.g., MCF-7 for breast cancer) in the upper chamber (transwell insert with a 0.4 µm pore size).

  • Treatment: Add this compound to the co-culture medium.

  • Incubation: Incubate the co-culture for 72 hours.

  • Tumor Cell Proliferation Analysis: Quantify the proliferation of the cancer cells in the upper chamber using a CyQUANT Direct Cell Proliferation Assay or by direct cell counting.

Assay Description Expected Outcome with Inhibitor
Tumor Cell Proliferation Co-culture of M2 macrophages and cancer cellsDecreased proliferation of cancer cells
Cancer Cell Invasion Matrigel invasion assay with M2 macrophage conditioned mediaReduced invasion of cancer cells
Angiogenesis Assay Endothelial cell tube formation assay with co-culture supernatantInhibition of tube formation

Safety and Handling

This compound is intended for research use only.[11] Standard laboratory safety precautions should be followed. It is recommended to wear personal protective equipment, including gloves, lab coat, and safety glasses. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

References

  • Yeung, Y. G., & Stanley, E. R. (2000). Early events in M-CSF receptor signaling. Growth Factors, 17(3), 155-166. [Link]

  • Laoui, D., Van Overmeire, E., De Baetselier, P., Van Ginderachter, J. A., & Raes, G. (2016). M-CSF and GM-CSF Receptor Signaling Differentially Regulate Monocyte Maturation and Macrophage Polarization in the Tumor Microenvironment. Cancer Research, 76(1), 35-42. [Link]

  • Li, Y., Gai, Y., Chen, Z., Tian, K., Liu, P., Liang, H., Xu, X., Peng, Q., & Luo, X. (2024). Macrophage colony-stimulating factor and its role in the tumor microenvironment: novel therapeutic avenues and mechanistic insights. Frontiers in Immunology, 15, 1386383. [Link]

  • Seshire, A., & St-Germain, J. (2015). M-CSF signal transduction pathways. In ResearchGate. [Link]

  • Patsnap. (2024). What are M-CSF inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Lin, C. C. (2021). Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors. The Oncologist, 26(7), e1238-e1248. [Link]

  • Ries, C. H., Cannarile, M. A., Hoves, S., Benz, J., Wartha, K., Runza, V., ... & Weigand, S. (2014). Targeting tumor-associated macrophages with anti-CSF-1R antibody reveals a strategy for cancer therapy. Cancer cell, 25(6), 846-859. [Link]

  • Lin, C. C. (2021). Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors. The Oncologist, 26(7). [Link]

  • RxList. (2021). CSF1R Inhibitors: Drug Class, Uses, Side Effects, Drug Names. [Link]

Sources

Synthesis and Bioactivity Profiling of 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid Derivatives: An Application Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Inflammation with Novel Phenylpropenoic Acid Analogs

The 2-arylpropionic acids represent a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy, with blockbuster drugs such as ibuprofen and naproxen belonging to this class. Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory cascade.[1][2][3] The quest for novel anti-inflammatory agents with improved efficacy and reduced side effects remains a significant endeavor in medicinal chemistry. This guide details the synthesis and bioactivity evaluation of a promising candidate, 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic acid, and its derivatives. The introduction of a 2-methyl-2-hydroxypropyl moiety offers an interesting modification to the classic phenylpropionic acid scaffold, potentially influencing its pharmacokinetic and pharmacodynamic properties.

This document serves as a comprehensive resource for researchers in drug development, providing detailed synthetic protocols, methodologies for assessing biological activity, and insights into the underlying mechanisms of action.

Synthetic Strategy and Protocols

Overall Synthetic Workflow

The synthesis can be logically divided into two main stages: the formation of a key intermediate, an ester of 2-[4-(2-hydroxyethyl)phenyl]-2-methylpropionic acid, followed by its conversion to the final propenoic acid derivative.

Synthetic Workflow A 4-Bromophenethyl alcohol B Palladium-Catalyzed Cross-Coupling A->B C 2-[4-(2-hydroxyethyl)phenyl] -2-methylpropionic acid ester B->C D Oxidation C->D To aldehyde/ketone E Grignard Reaction D->E F 2-[p-(2-Methyl-2-hydroxypropyl) phenyl]propanoic acid E->F G Dehydration/Elimination F->G H Target Molecule: 2-[p-(2-Methyl-2-hydroxypropyl) phenyl]propenoic acid G->H

Caption: A plausible synthetic workflow for the target molecule.

Protocol 1: Synthesis of Methyl 2-[4-(2-hydroxyethyl)phenyl]-2-methylpropionate (Intermediate 1)

This protocol outlines a palladium-catalyzed cross-coupling reaction between 4-bromophenethyl alcohol and a ketene acetal.[4]

Materials:

  • 4-Bromophenethyl alcohol

  • Methyltrimethylsilyl dimethylketene acetal

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphine (t-Bu₃P)

  • Zinc fluoride (ZnF₂)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Distilled water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 4-bromophenethyl alcohol (1 equivalent), Pd(OAc)₂ (0.05 equivalents), t-Bu₃P (0.08 equivalents), and ZnF₂ (1.5 equivalents).

  • Add anhydrous DMF to dissolve the solids.

  • To this mixture, add methyltrimethylsilyl dimethylketene acetal (1.3 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 80°C and stir for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Add distilled water and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 2-[4-(2-hydroxyethyl)phenyl]-2-methylpropionate.

Protocol 2: Synthesis of this compound (Target Molecule)

This part of the synthesis involves the conversion of the hydroxyethyl group to the desired 2-methyl-2-hydroxypropyl side chain, followed by transformation of the propionate to a propenoate.

Step 1: Oxidation of Intermediate 1 to the corresponding aldehyde

  • This can be achieved using standard oxidation procedures such as Swern oxidation or using Dess-Martin periodinane.

Step 2: Grignard reaction to form the tertiary alcohol

  • Prepare a Grignard reagent from methyl iodide and magnesium turnings in anhydrous diethyl ether.

  • Add the aldehyde from Step 1 dropwise to the Grignard solution at 0°C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, dry the organic layer, and purify to obtain the methyl ester of 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propanoic acid.

Step 3: Hydrolysis of the ester

  • Dissolve the ester from Step 2 in a mixture of methanol and water.

  • Add an excess of a base such as lithium hydroxide or sodium hydroxide.

  • Stir the mixture at room temperature until the hydrolysis is complete.

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration and recrystallize to obtain 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propanoic acid.

Step 4: Introduction of the double bond (propenoic acid)

  • This transformation can be challenging. A potential route involves α-bromination of the propanoic acid followed by elimination. A more modern approach might involve a selenoxide elimination.

Quantitative Data Summary (Expected)

StepReactantsKey ReagentsSolventTemp (°C)Time (h)Expected Yield (%)
1 4-Bromophenethyl alcohol, Ketene acetalPd(OAc)₂, t-Bu₃P, ZnF₂DMF801885-95
2a Intermediate 1Dess-Martin periodinaneCH₂Cl₂RT2-490-98
2b Aldehyde, Methylmagnesium iodide-Diethyl ether0 to RT1-270-85
2c EsterLiOHMeOH/H₂ORT2-490-99
2d Propanoic acid(Various)(Various)(Various)(Various)40-60

Bioactivity Evaluation: Targeting Cyclooxygenase Enzymes

The primary mechanism of action for most NSAIDs is the inhibition of COX-1 and COX-2 enzymes.[3][6] Therefore, a crucial step in characterizing novel phenylpropenoic acid derivatives is to determine their inhibitory potency and selectivity against these two isoforms.

The Cyclooxygenase (COX) Pathway

The COX enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7]

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation GI_Protection GI Mucosal Protection Platelet Aggregation Prostaglandins->GI_Protection NSAIDs NSAIDs (e.g., Target Molecule) NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Sources

Application Notes and Protocols: Pharmacokinetic Profiling of 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

<_

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic acid is a compound of interest in drug discovery, and understanding its pharmacokinetic (PK) profile is a critical step in its preclinical development.[1][2] Pharmacokinetics, the study of how an organism affects a drug, involves assessing the absorption, distribution, metabolism, and excretion (ADME) of a compound.[3][4] This application note provides a comprehensive guide to designing and executing pharmacokinetic studies of this compound in various animal models. The protocols outlined herein are designed to yield robust and reliable data to inform decisions on dose selection, to predict human pharmacokinetics, and to support regulatory submissions.[5][6][7]

The primary objective of these studies is to characterize the plasma concentration-time profile of the compound after administration. Key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), clearance (CL), volume of distribution (Vd), and elimination half-life (t½) will be determined.[3][8] This information is vital for understanding the compound's behavior in a biological system and for predicting its efficacy and safety profile.[1][3]

Part 1: Experimental Design and Rationale

The design of a pharmacokinetic study is crucial for obtaining meaningful data. Several factors must be considered, including the choice of animal model, the route of administration, the dose levels, and the sampling schedule.

Selection of Animal Models

The choice of animal species for pharmacokinetic studies should be based on their physiological and metabolic similarities to humans.[9][10] Rodents, such as rats and mice, are commonly used in early-stage drug discovery due to their small size, ease of handling, and well-characterized genetics.[2][9] Non-rodent species, such as dogs or non-human primates, are often included in later-stage preclinical development to provide a more comprehensive understanding of the compound's pharmacokinetics in a species that may be more predictive of human outcomes.[1][9][10] For this compound, a phased approach is recommended, starting with rodents and potentially progressing to a non-rodent species based on initial findings.

Rationale for Species Selection:

  • Rats (e.g., Sprague-Dawley): Widely used in preclinical studies, with a large historical database for comparison. Their metabolic pathways for many drug classes are well-understood.

  • Mice (e.g., C57BL/6): Useful for initial screening and when only small quantities of the test compound are available. Genetically modified strains can be used to investigate specific metabolic pathways.[2]

  • Dogs (e.g., Beagle): A common non-rodent species in pharmaceutical development. Their gastrointestinal physiology can be more similar to humans than that of rodents, which is important for orally administered drugs.[1][10]

Route of Administration and Dose Selection

The route of administration should align with the intended clinical use of the drug.[1] For oral drug candidates, administration via oral gavage is standard. Intravenous (IV) administration is also crucial to determine the absolute bioavailability of the compound.

Dose selection should be based on preliminary toxicology and efficacy studies. It is recommended to test at least two to three dose levels to assess dose proportionality. The selected doses should be well-tolerated and span the expected therapeutic range.

Table 1: Example Dosing Regimen

Animal ModelRoute of AdministrationDose Level 1 (mg/kg)Dose Level 2 (mg/kg)Dose Level 3 (mg/kg)
RatOral (PO)1030100
RatIntravenous (IV)5--
DogOral (PO)51550
DogIntravenous (IV)2.5--
Blood Sampling Schedule

The blood sampling schedule should be designed to adequately capture the absorption, distribution, and elimination phases of the drug's concentration-time profile. Frequent sampling is necessary around the expected Tmax, with less frequent sampling during the elimination phase.

Table 2: Example Blood Sampling Time Points

RouteTime Points (hours)
Oral (PO)0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24
Intravenous (IV)0 (pre-dose), 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24

Part 2: Detailed Protocols

Adherence to standardized and validated protocols is essential for ensuring the quality and integrity of the pharmacokinetic data.[11]

Animal Handling and Dosing Protocol
  • Acclimatization: Animals should be acclimatized to the facility for at least one week prior to the study.

  • Fasting: For oral dosing, animals should be fasted overnight (approximately 12 hours) with free access to water.

  • Dosing:

    • Oral (PO): The compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered via oral gavage.

    • Intravenous (IV): The compound is dissolved in a suitable vehicle (e.g., saline with a co-solvent if necessary) and administered as a bolus injection into a tail vein (rodents) or cephalic vein (dogs).

  • Observation: Animals should be observed for any signs of toxicity or adverse effects throughout the study.

Blood Sample Collection and Processing Protocol
  • Collection: At each time point, approximately 0.2-0.3 mL of blood is collected from the appropriate site (e.g., tail vein in rats, jugular vein in dogs) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Processing: The blood samples are immediately placed on ice and then centrifuged at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Storage: The resulting plasma is transferred to labeled cryovials and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying small molecules like this compound in biological matrices due to its high sensitivity, selectivity, and speed.[12][13][14][15]

2.3.1 Sample Preparation Protocol (Protein Precipitation)

  • Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

  • Precipitation: To 50 µL of plasma, add 150 µL of cold acetonitrile containing an appropriate internal standard.

  • Vortex: Vortex the samples for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

2.3.2 LC-MS/MS Instrumentation and Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).[16]

  • Chromatographic Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the compound's properties.

Table 3: Example LC-MS/MS Parameters

ParameterCondition
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Ion SourceESI (Negative)
Capillary Voltage3.0 kV
Source Temperature150°C
Desolvation Temperature400°C
MRM Transition(To be determined for the specific compound and internal standard)

Rationale for Method Choices: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma, which can interfere with the analysis.[12] LC-MS/MS provides the necessary sensitivity and selectivity to accurately quantify low concentrations of the drug in a complex biological matrix.[13][17]

Part 3: Data Analysis and Interpretation

Once the plasma concentrations have been determined, pharmacokinetic parameters are calculated using non-compartmental analysis (NCA).[4][8][18]

Pharmacokinetic Parameter Calculation

Software such as Phoenix® WinNonlin® or similar programs are used to perform NCA.[4] The linear trapezoidal rule is typically used to calculate the AUC.

Key Pharmacokinetic Parameters:

  • Cmax and Tmax: Obtained directly from the concentration-time data.

  • AUC(0-t): The area under the plasma concentration-time curve from time zero to the last measurable concentration.

  • AUC(0-inf): The area under the plasma concentration-time curve from time zero to infinity.

  • t½: The elimination half-life.

  • CL: Clearance.

  • Vd: Volume of distribution.

  • F%: Absolute bioavailability (calculated by comparing the AUC from oral administration to the AUC from intravenous administration).

Interpretation of Results

The calculated pharmacokinetic parameters provide insights into the ADME properties of this compound.

  • High oral bioavailability (F%) suggests good absorption from the gastrointestinal tract.

  • A large volume of distribution (Vd) indicates that the drug distributes extensively into tissues.

  • Rapid clearance (CL) suggests efficient elimination from the body.

  • Dose proportionality is assessed by examining whether Cmax and AUC increase proportionally with the dose.

Visualization of Experimental Workflow

Pharmacokinetic_Workflow cluster_PreStudy Pre-Study Phase cluster_InVivo In-Vivo Phase cluster_Bioanalysis Bioanalysis Phase cluster_DataAnalysis Data Analysis Phase Animal_Selection Animal Model Selection (Rat, Dog) Dosing Animal Dosing (Oral or IV) Animal_Selection->Dosing Dose_Formulation Dose Formulation (PO & IV) Dose_Formulation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation & Storage (-80°C) Blood_Sampling->Sample_Processing LCMS_Analysis LC-MS/MS Quantification Sample_Processing->LCMS_Analysis PK_Calculation PK Parameter Calculation (NCA) LCMS_Analysis->PK_Calculation Reporting Reporting & Interpretation PK_Calculation->Reporting

Caption: Workflow for pharmacokinetic profiling.

Visualization of Bioanalytical Sample Processing

Bioanalytical_Workflow Start Plasma Sample (Standards, QCs, Unknowns) Add_IS Add Acetonitrile with Internal Standard Start->Add_IS Vortex Vortex Mix (1 minute) Add_IS->Vortex Centrifuge Centrifuge (10,000 x g, 10 min, 4°C) Vortex->Centrifuge Transfer Transfer Supernatant to 96-well plate Centrifuge->Transfer LCMS Inject into LC-MS/MS System Transfer->LCMS

Caption: Bioanalytical sample preparation workflow.

Conclusion

The protocols and methodologies described in this application note provide a robust framework for the pharmacokinetic profiling of this compound in animal models. The data generated from these studies are essential for understanding the drug's disposition in the body and for making informed decisions in the drug development process. Adherence to these guidelines will ensure the generation of high-quality, reliable data suitable for regulatory submissions and for guiding future clinical studies.

References

  • Intertek. (n.d.). LC-MS Method Development. Retrieved from [Link]

  • Eagle, D. A. (2016). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & Medicinal Chemistry, 24(24), 6390-6400. Retrieved from [Link]

  • European Medicines Agency. (2015). Pharmacokinetic studies in man - Scientific guideline. Retrieved from [Link]

  • Certara. (n.d.). Pharmacokinetic Modelling: Choosing the Right PK Model in Drug Development. Retrieved from [Link]

  • Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. Retrieved from [Link]

  • Cognibrain. (2025). Analysis Methods of Pharmacokinetic Data: Model and Model-Independent Approaches. Retrieved from [Link]

  • Patsnap. (2025). How to select the right animal species for TK/PK studies? Retrieved from [Link]

  • Zhang, D., et al. (2012). Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions. Drug Metabolism and Disposition, 40(8), 1475-1486. Retrieved from [Link]

  • International Journal of Research in Pharmaceutical and Chemical Sciences. (2023). ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. Retrieved from [Link]

  • Quanticate. (n.d.). PK Analysis | Pharmacokinetics and Pharmacodynamics. Retrieved from [Link]

  • Yale School of Medicine. (n.d.). Small Molecules Quantitation. Retrieved from [Link]

  • MathWorks. (n.d.). Pharmacokinetic/Pharmacodynamic (PK/PD) Model. Retrieved from [Link]

  • KCAS Bio. (2024). 7 Most Common Bioanalytical Testing Platforms for Small and Large Molecule Bioanalysis. Retrieved from [Link]

  • The R Project for Statistical Computing. (n.d.). CRAN Task View: Analysis of Pharmacokinetic Data. Retrieved from [Link]

  • Bioanalytical Systems, Inc. (2025). Bioanalytical Method Development in the United States: Key Techniques and Services. Retrieved from [Link]

  • Alliance Pharma. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Retrieved from [Link]

  • Xu, X., Lan, J., & Korfmacher, W. A. (2005). Rapid LC/MS/MS Method Development for Drug Discovery. Analytical Chemistry, 77(19), 390A-396A. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Non-clinical: pharmacokinetics and toxicokinetics. Retrieved from [Link]

  • Duke University. (n.d.). Preclinical Regulatory Requirements. Retrieved from [Link]

  • Restek Corporation. (2024). LC-MS/MS Method Development for Drug Analysis [Video]. YouTube. Retrieved from [Link]

  • Future Science. (2018). Quantitative bioanalysis by LC-MS for the development of biological drugs. Retrieved from [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2: Sample Preparation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Requirements for Preclinical Studies. Retrieved from [Link]

  • ECA ATMP Group. (2025). EMA Guideline on Quality, non-clinical and clinical Requirements for Investigational Medicinal Products for Advanced Therapies in Clinical Trials. Retrieved from [Link]

  • Jorda, A., & Zeitlinger, M. (2020). Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review. Clinical Pharmacokinetics, 59(9), 1071-1084. Retrieved from [Link]

  • GaBI Journal. (2015). EMA issues revised guideline on non-clinical and clinical issues for biosimilars. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). Population Pharmacokinetics: Guidance for Industry. Retrieved from [Link]

  • NAMSA. (2025). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. Retrieved from [Link]

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Application Note: Qualification and Use of 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid as a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the qualification and application of 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid (CAS No. 75626-01-6) as a chemical reference standard. This compound is structurally related to the 2-arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been identified as a potential impurity or degradation product of Ibuprofen.[1] Ensuring the quality and safety of active pharmaceutical ingredients (APIs) like Ibuprofen requires the accurate quantification of such related substances. This document outlines the rigorous, multi-faceted process for establishing this compound as a well-characterized reference standard and provides a detailed protocol for its use in the quantitative analysis of Ibuprofen drug substances by High-Performance Liquid Chromatography (HPLC).

Introduction: The Critical Role of Impurity Reference Standards

In pharmaceutical development and manufacturing, the control of impurities is paramount to ensuring the safety and efficacy of the final drug product. Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate strict identification, qualification, and quantification of impurities.[2] A well-characterized reference standard is the cornerstone of any quantitative analytical method, serving as the benchmark against which unknown samples are measured.[3][4]

This compound, with the molecular formula C₁₃H₁₆O₃ and a molecular weight of 220.27 g/mol , is a known related substance of Ibuprofen.[1][5][6] Its structure, featuring a propenoic acid moiety, a phenyl ring, and a tertiary alcohol, necessitates a robust analytical strategy for its control. This guide presents the scientific rationale and step-by-step protocols for two critical phases:

  • Part A: Comprehensive Qualification of a new batch of this compound to establish its identity, purity, and fitness for use as a reference standard.

  • Part B: Application Protocol for using the qualified reference standard to determine the level of this specific impurity in an Ibuprofen API sample via a validated HPLC-UV method.

This document is intended for researchers, analytical scientists, and quality control professionals engaged in drug development and manufacturing.

Part A: Qualification of the Reference Standard

The qualification of a reference standard is a systematic process to confirm its chemical structure and determine its purity with a high degree of confidence.[7][8] This process ensures that the standard is suitable for its intended analytical purpose.[9] The assigned purity value is derived using a mass balance approach, accounting for all significant impurities.

Workflow for Reference Standard Qualification

The overall workflow involves a series of orthogonal analytical techniques to provide a complete profile of the material.

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity Assessment (Mass Balance) cluster_2 Phase 3: Final Certification Identity Candidate Material (C₁₃H₁₆O₃) Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Identity->Spectroscopy Structure Structure Confirmed Spectroscopy->Structure Purity Confirmed Material Structure->Purity HPLC Chromatographic Purity (HPLC-DAD, >99.5%) Purity->HPLC Water Water Content (Karl Fischer, USP <921>) Purity->Water Solvents Residual Solvents (HS-GC, USP <467>) Purity->Solvents Residue Non-Volatile Impurities (Residue on Ignition) Purity->Residue Calculation Purity Assignment Calculation (100% - Σ Impurities) Purity->Calculation CoA Certificate of Analysis (CoA Generation) Calculation->CoA QualifiedRS Qualified Reference Standard CoA->QualifiedRS

Caption: Workflow for the comprehensive qualification of a chemical reference standard.

Protocol: Identity Confirmation

Rationale: Structural confirmation is the foundational step. A combination of spectroscopic techniques provides unambiguous evidence of the chemical structure, ensuring the material is what it purports to be.

  • Mass Spectrometry (MS): To confirm the molecular weight.

    • Technique: Electrospray Ionization (ESI) in negative mode.

    • Expected Result: A prominent ion at m/z 219.09 [M-H]⁻. High-resolution MS should provide a mass consistent with the elemental formula C₁₃H₁₆O₃.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the atomic connectivity and stereochemistry.

    • Technique: ¹H NMR and ¹³C NMR in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Expected ¹H NMR Features: Signals corresponding to the aromatic protons, the vinylic protons of the propenoic acid group, the methylene protons, the two methyl groups of the hydroxypropyl moiety, and exchangeable protons for the carboxylic acid and hydroxyl groups.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups.

    • Technique: Attenuated Total Reflectance (ATR).

    • Expected Features: Broad O-H stretch from the carboxylic acid and alcohol, C=O stretch from the carboxylic acid, C=C stretches from the aromatic ring and alkene, and C-O stretches.

Protocol: Purity Determination

The assigned purity is calculated by subtracting the sum of all detected impurities (chromatographic, water, residual solvents, non-volatile) from 100%.

Rationale: HPLC with a Diode Array Detector (DAD) is the primary method for assessing the purity of the main component and detecting structurally related impurities.[10] DAD allows for peak purity analysis, which helps to identify co-eluting peaks.[11]

Parameter Condition
Instrument HPLC system with Diode Array Detector
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B over 20 min, hold for 5 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection DAD, 220 nm (Acquisition range 200-400 nm)
Injection Vol. 10 µL
Sample Conc. 0.5 mg/mL in Acetonitrile/Water (50:50)

Procedure:

  • Prepare the sample solution and inject it into the HPLC system.

  • Integrate all peaks representing 0.05% or more of the total peak area.

  • Calculate the area percent of the main peak.

  • Perform peak purity analysis on the main peak using the DAD software to ensure spectral homogeneity.

Rationale: Water is a common impurity that must be accurately quantified. Volumetric Karl Fischer titration is the standard method for this purpose as described in USP General Chapter <921>.[12][13][14]

  • Technique: Volumetric Karl Fischer Titration (USP Method Ia).[12]

  • Procedure: Accurately weigh a suitable amount of the reference standard material and introduce it into the titration vessel. Titrate with a standardized Karl Fischer reagent to the electrometric endpoint. Perform the determination in triplicate.

Rationale: Organic volatile impurities from the synthesis or purification process must be controlled. Headspace Gas Chromatography (HS-GC) is the method prescribed by USP <467> and ICH Q3C.[15][16][17][18]

  • Technique: HS-GC with Flame Ionization Detector (FID).

  • Procedure: Dissolve a known amount of the standard in a suitable solvent (e.g., DMSO) in a headspace vial. Analyze using the conditions specified in USP <467> for identifying and quantifying any residual solvents. Compare the results against the limits for Class 1, 2, and 3 solvents.[17]

Rationale: This test quantifies the amount of inorganic impurities that do not volatilize upon heating.

  • Technique: Residue on Ignition / Sulfated Ash (as per USP <281>).

  • Procedure: Accurately weigh about 1.0 g of the substance in a crucible. Ignite gently at first, then at a higher temperature (e.g., 600 ± 50 °C) until all carbon is burned off. Cool and weigh.

Purity Assignment

The final purity of the reference standard is calculated as follows:

Purity (%) = (100% - % Chromatographic Impurities) x [(100% - % Water - % Residual Solvents - % Non-Volatile Impurities) / 100%]

This assigned purity value, along with all supporting data, is documented in the Certificate of Analysis (CoA).

Part B: Application in the Analysis of Ibuprofen API

Once qualified, the reference standard can be used for the accurate quantification of this compound as an impurity in Ibuprofen.

Experimental Workflow for Impurity Quantification

G cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_calc Calculation & Reporting RS_Stock Reference Standard Stock Solution (SS1) RS_Work Working Standard Solution (e.g., 0.5 µg/mL) RS_Stock->RS_Work Inject_Std 2. Inject Working Standard RS_Work->Inject_Std API_Sample Ibuprofen API Sample Solution (e.g., 500 µg/mL) Inject_Sample 3. Inject API Sample API_Sample->Inject_Sample SST_Sol System Suitability Solution (API + Impurity) Inject_SST 1. Inject SST Solution (Verify Resolution, Tailing, Precision) SST_Sol->Inject_SST Inject_SST->Inject_Std Inject_Std->Inject_Sample Calc Calculate Impurity % (External Standard Method) Inject_Sample->Calc Report Report Result vs. Specification Calc->Report

Caption: HPLC workflow for quantifying the impurity in Ibuprofen API.

Protocol: HPLC-UV Method for Impurity Quantification

Rationale: This method is designed for the separation and quantification of the target impurity from the main Ibuprofen peak and other potential impurities.[19] The parameters are chosen to provide adequate resolution, sensitivity, and robustness.

Parameter Condition
Instrument HPLC system with UV Detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic 55% B
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Detection UV, 254 nm
Injection Vol. 20 µL

System Suitability Test (SST): As per USP <621>, system suitability must be confirmed before analysis.[20][21][22]

  • Solution: Prepare a solution containing Ibuprofen (e.g., 500 µg/mL) and the impurity reference standard (e.g., 0.5 µg/mL).

  • Requirements:

    • Resolution (R): The resolution between the Ibuprofen peak and the impurity peak must be ≥ 2.0.

    • Tailing Factor (T): The tailing factor for the impurity peak must be ≤ 2.0.

    • Precision (%RSD): The relative standard deviation for five replicate injections of the working standard solution must be ≤ 5.0%.

Procedure:

  • Standard Preparation:

    • Accurately weigh the qualified reference standard and prepare a stock solution in diluent (Acetonitrile/Water 50:50).

    • Perform serial dilutions to prepare a working standard solution at a concentration corresponding to the specification limit (e.g., 0.1% of the sample concentration, which is 0.5 µg/mL for a 500 µg/mL sample).

  • Sample Preparation:

    • Accurately weigh the Ibuprofen API sample and prepare a solution in the diluent to a final concentration of 0.5 mg/mL (500 µg/mL).

  • Analysis Sequence:

    • Inject the diluent (blank).

    • Inject the System Suitability Solution.

    • Make five replicate injections of the Working Standard Solution.

    • Inject the Sample Solution in duplicate.

  • Calculation: Calculate the percentage of the impurity in the Ibuprofen API sample using the external standard formula:

    % Impurity = (Area_Imp_Sample / Area_Std) x (Conc_Std / Conc_Sample) x Purity_Std x 100

    Where:

    • Area_Imp_Sample = Peak area of the impurity in the sample chromatogram.

    • Area_Std = Average peak area of the impurity in the working standard chromatogram.

    • Conc_Std = Concentration of the working standard (µg/mL).

    • Conc_Sample = Concentration of the Ibuprofen API sample (µg/mL).

    • Purity_Std = Purity of the reference standard (as a decimal from the CoA).

Conclusion

This application note details the essential procedures for qualifying this compound as a reference standard and its subsequent use in a quantitative impurity analysis. Adherence to these scientifically sound and regulatory-compliant protocols ensures the generation of accurate and reliable data, which is fundamental to maintaining the quality and safety of pharmaceutical products. The principles and workflows described herein are adaptable for the qualification and application of other new or secondary reference standards in a GxP environment.

References

  • Development and validation of an HPLC-UV method for purity determination of DNA. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • General Chapters: <11> USP REFERENCE STANDARDS. (n.d.). uspbpep.com. Retrieved from [Link]

  • Residual Solvent Analysis in Pharmaceuticals. (n.d.). Pharmaceutical Technology. Retrieved from [Link]

  • Water Content by Volumetric KF | USP 921 Method Ia | EVA Titrator. (n.d.). Mettler Toledo. Retrieved from [Link]

  • How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). (n.d.). ResolveMass Laboratories Inc.. Retrieved from [Link]

  • Residual Solvent Analysis of Pharmaceutical Products. (n.d.). Agilent. Retrieved from [Link]

  • Analytical methods for residual solvents determination in pharmaceutical products. (2009). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2020, April 14). MicroSolv. Retrieved from [Link]

  • Measurement of Residual Solvents in Pharmaceuticals by Headspace GC - USP <467> Residual Solvents Procedure A. (n.d.). Shimadzu. Retrieved from [Link]

  • Water Determination by Karl Fischer. (n.d.). Eurofins Scientific. Retrieved from [Link]

  • Ibuprofen EP Impurities & USP Related Compounds. (n.d.). SynThink Research Chemicals. Retrieved from [Link]

  • Water Determination (Karl Fischer Method). (n.d.). Japanese Pharmacopoeia. Retrieved from [Link]

  • General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. (n.d.). uspbpep.com. Retrieved from [Link]

  • Karl Fischer Titration Guide to Water Determination. (n.d.). Mettler Toledo. Retrieved from [Link]

  • General Chapters: <921> WATER DETERMINATION. (n.d.). uspbpep.com. Retrieved from [Link]

  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025, February 6). Chromatography Today. Retrieved from [Link]

  • Understanding the Latest Revisions to USP <621>. (n.d.). Agilent. Retrieved from [Link]

  • Ibuprofen Impurities and Related Compound. (n.d.). Veeprho. Retrieved from [Link]

  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2025, October 15). YouTube. Retrieved from [Link]

  • Related Substances study in Ibuprofen Raw Materials and Its Preparations. (n.d.). Wanfang Data. Retrieved from [Link]

  • High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores – A Review. (2024, January 5). Taylor & Francis Online. Retrieved from [Link]

  • Verification of peak purity in HPLC. (n.d.). Analytics-Shop. Retrieved from [Link]

  • <11> USP REFERENCE STANDARDS. (n.d.). USP. Retrieved from [Link]

  • This compound. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • HPLC Testing and Analysis - Detailed Guide for Accurate Results. (2024, July 23). Torontech. Retrieved from [Link]

  • Separation of (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Reference-Standard Material Qualification. (2009, April 2). Pharmaceutical Technology. Retrieved from [Link]

  • Reference Standards, Types, Uses, Preparation & Qualification. (2020, August 19). Veeprho. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. (n.d.). International Council for Harmonisation. Retrieved from [Link]

  • Synthesis of Ibuprofen Degradation products and impurities. (n.d.). LGC Standards. Retrieved from [Link]

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Troubleshooting & Optimization

Solubility challenges of 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid

A Guide to Overcoming Aqueous Solubility Challenges

Welcome to the technical support center for this compound (CAS 75626-01-6)[1][2]. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the solubility challenges associated with this compound in aqueous solutions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions in your experiments.

The compound this compound is a pale yellow solid with a molecular weight of 220.27 g/mol and the molecular formula C13H16O3[1][2]. Its chemical structure suggests it belongs to the class of poorly soluble, weak acids, which often present significant challenges in formulation and experimental design. Such compounds are often categorized as Biopharmaceutics Classification System (BCS) Class II, characterized by low solubility and high permeability[3][4][5][6]. This guide provides a systematic approach to understanding and addressing these solubility issues.

Section 1: Understanding the Core Problem - Physicochemical Properties

A thorough understanding of the molecule's inherent properties is the first step in troubleshooting. The solubility of a compound is not a single value but is critically dependent on the properties of the solution, most notably its pH.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have low aqueous solubility at neutral pH?

A1: The molecular structure of the compound contains a significant hydrophobic (water-repelling) portion, namely the phenyl ring and the 2-methylpropyl group. While the hydroxyl (-OH) and carboxylic acid (-COOH) groups are hydrophilic (water-attracting), the large non-polar surface area dominates, leading to poor solubility in water, a highly polar solvent. For a molecule to dissolve, the energy penalty of breaking the water's hydrogen-bonding network to accommodate the solute must be compensated by favorable solute-water interactions. For hydrophobic molecules, this is not energetically favorable.

Q2: How does the acidic nature of this molecule influence its solubility?

A2: The propenoic acid moiety is a carboxylic acid, which is a weak acid. This is the most critical property to leverage for solubility enhancement. Like all weak acids, this compound can exist in two forms in an aqueous solution: a neutral, un-ionized form (R-COOH) and an ionized, anionic form (R-COO⁻). The equilibrium between these two forms is governed by the solution's pH and the compound's intrinsic acidity, defined by its pKa value[7].

According to the Henderson-Hasselbalch equation, when the pH of the solution is below the pKa, the neutral form (R-COOH) predominates. This form is less polar and thus has very low aqueous solubility[8][9]. Conversely, when the pH is raised above the pKa, the compound deprotonates to form its conjugate base (anionic salt), which is significantly more polar and, therefore, more water-soluble[7][8][10]. This pH-dependent solubility is a hallmark of ionizable drugs and is the primary tool for initial troubleshooting[11][12].

Experimental Protocol: Determining the pH-Solubility Profile

To effectively work with this compound, it is essential to experimentally determine its solubility at various pH values. This profile will guide all future formulation efforts.

Objective: To determine the aqueous solubility of this compound as a function of pH.

Materials:

  • This compound

  • A series of aqueous buffers (e.g., phosphate, citrate) ranging from pH 2 to pH 9.

  • Vials or tubes

  • Shaker or rotator at a controlled temperature (e.g., 25°C or 37°C)

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Methodology:

  • Preparation: Prepare a series of buffers at different pH values (e.g., 2, 4, 5, 6, 6.5, 7, 7.4, 8, 9).

  • Addition of Compound: Add an excess amount of the solid compound to a known volume of each buffer in separate vials. The goal is to create a saturated solution with undissolved solid remaining.

  • Equilibration: Seal the vials and place them on a shaker/rotator at a constant temperature for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sampling and Dilution: Carefully remove a known volume of the clear supernatant. Dilute the supernatant with a suitable solvent (the mobile phase for HPLC is often a good choice) to a concentration within the linear range of your analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC or UV-Vis method.

  • Data Analysis: Calculate the original concentration in the supernatant to determine the solubility at each pH. Plot solubility (on a log scale) versus pH.

Illustrative Data Presentation

Since specific data for this compound is not publicly available, the table below illustrates a typical pH-solubility profile for a weak acid with an estimated pKa of 4.5.

pH of BufferPredominant SpeciesExpected Solubility (µg/mL)
2.0Un-ionized (R-COOH)< 1
4.076% Un-ionized~10
4.5 (pKa)50% Un-ionized / 50% Ionized~50
5.084% Ionized~250
6.097% Ionized> 1,000
7.4>99% Ionized (R-COO⁻)> 5,000

Section 2: Systematic Troubleshooting of Dissolution Issues

When faced with a solubility problem, a systematic approach is more effective than random screening. The following workflow and FAQs guide you through the initial, most common troubleshooting steps.

Workflow for Basic Solubility Troubleshooting

G start Start: Compound precipitates in a neutral aqueous buffer ph_adjust Is the pH of the buffer > pKa + 1? (e.g., pH > 6.0) start->ph_adjust increase_ph Action: Increase buffer pH using a base (e.g., NaOH, NaHCO3) to pH 7.0-8.0. Monitor for dissolution. ph_adjust->increase_ph No check_conc Is the target concentration achieved? ph_adjust->check_conc Yes increase_ph->check_conc success Success: Solution is stable. Proceed with experiment. check_conc->success Yes cosolvent Next Step: Introduce a co-solvent (e.g., Ethanol, PEG 400) or a surfactant (e.g., Tween-80). check_conc->cosolvent No

Caption: A decision tree for initial solubility troubleshooting.

Frequently Asked Questions (FAQs)

Q3: I added the solid compound directly to my neutral cell culture medium (pH ~7.4) and it didn't dissolve. What should I do first?

A3: The first and most critical step is to leverage the compound's acidic nature. Do not add the solid directly to a neutral buffer. Instead, prepare a concentrated stock solution by first dissolving the compound in a small amount of a basic solution to form the highly soluble salt in situ.

Recommended Procedure:

  • Weigh the desired amount of the solid compound.

  • Add a small volume of a dilute base, such as 0.1 M NaOH, dropwise until the solid dissolves completely. This deprotonates the carboxylic acid, forming the soluble sodium salt.

  • Once dissolved, you can dilute this concentrated basic stock solution into your final neutral buffer or medium. The final pH should be buffered and remain in the range where the compound is soluble. Always check the final pH after dilution.

Q4: I've adjusted the pH, and while solubility has improved, I still can't reach my target concentration without using a very high pH, which is incompatible with my experiment. What is the next step?

A4: If pH adjustment alone is insufficient or not viable, the next step is to modify the polarity of the solvent system by introducing co-solvents or to use surfactants to create micelles that can encapsulate the drug[13][14][15].

  • Co-solvents: These are water-miscible organic solvents that reduce the overall polarity of the aqueous medium. By making the solvent more "organic-like," they improve the solubility of hydrophobic compounds[14]. Common examples include ethanol, propylene glycol, and polyethylene glycols (PEGs).

  • Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form colloidal aggregates called micelles. The hydrophobic core of the micelle can enclose the poorly soluble drug, while the hydrophilic shell interacts with the water, effectively solubilizing the compound[13][16].

Protocol: Rapid Screening of Co-solvents and Surfactants

Objective: To identify an effective co-solvent or surfactant system for achieving the target concentration at a physiologically acceptable pH (e.g., pH 7.4).

Methodology:

  • Prepare a concentrated stock solution of the compound in a suitable organic solvent like DMSO (see Section 4).

  • Prepare a series of test vehicles in separate vials. For example:

    • pH 7.4 Buffer + 5% Ethanol

    • pH 7.4 Buffer + 10% PEG 400

    • pH 7.4 Buffer + 0.1% Tween-80

    • pH 7.4 Buffer + 0.5% Cremophor EL

  • Spike a small volume of the DMSO stock solution into each test vehicle to achieve the final target concentration. Crucially, add the stock solution dropwise while vortexing vigorously to avoid localized precipitation [17].

  • Visually inspect for precipitation immediately and after a set period (e.g., 2 hours) at room temperature.

  • (Optional) Quantify the amount of compound remaining in solution using HPLC to determine the best-performing vehicle.

Data Presentation: Common Solubilizing Excipients

The following table lists common excipients used in pre-clinical formulations to enhance the solubility of poorly soluble compounds.

Excipient TypeExamplesTypical Concentration RangeMechanism of Action
Co-solvents Ethanol, Propylene Glycol, PEG 400, Glycerol5 - 40% (v/v)Reduces solvent polarity[14][15]
Surfactants Tween-80, Polysorbate 20, Cremophor EL, Solutol HS 150.1 - 5% (w/v)Micellar solubilization[13][16]
Complexing Agents Hydroxypropyl-β-Cyclodextrin (HP-β-CD)5 - 20% (w/v)Forms inclusion complexes[3]

Section 3: Advanced Formulation Strategies

When standard pH adjustment and co-solvents are not sufficient or appropriate, more advanced techniques such as complexation with cyclodextrins can be employed.

Workflow for Cyclodextrin Formulation Development

G start Start: Co-solvents/surfactants are not viable for the application. phase_sol Step 1: Perform Phase-Solubility Study (Determine binding constant with different cyclodextrins, e.g., HP-β-CD, SBE-β-CD) start->phase_sol select_cd Step 2: Select the cyclodextrin (CD) with the best solubility enhancement. phase_sol->select_cd prep_method Step 3: Prepare the complex. Methods: Kneading, co-evaporation, or lyophilization. select_cd->prep_method characterize Step 4: Characterize the solid complex (e.g., DSC, XRD) to confirm inclusion. prep_method->characterize dissolution Step 5: Test dissolution rate of the CD-complex vs. the pure compound. characterize->dissolution

Caption: Workflow for developing a cyclodextrin-based formulation.

Frequently Asked Questions (FAQs)

Q5: My application is for an in vivo study with strict limits on organic solvents. What are my options?

A5: In this scenario, complexation with cyclodextrins is an excellent strategy[3]. Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like our compound, into their central cavity, forming a water-soluble inclusion complex[3]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and favorable safety profile.

Q6: What are the critical considerations when preparing a cyclodextrin formulation?

A6: The key is to ensure the formation of the inclusion complex. This is typically done by dissolving both the cyclodextrin and the compound in a solvent (often water or a water/alcohol mixture), allowing time for complexation, and then removing the solvent, usually by lyophilization (freeze-drying). A phase-solubility study is the first step to confirm that the cyclodextrin can indeed enhance the solubility of your compound and to determine the stoichiometry of the complex.

Section 4: General Best Practices & Stability

Q7: How should I prepare and store a concentrated stock solution of this compound?

A7: For maximum stability and to avoid issues with aqueous solubility, it is highly recommended to prepare a high-concentration stock solution in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)[17][18]. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh aqueous working solutions from this stock immediately before each experiment[17].

Q8: I successfully dissolved the compound at a high pH, but it precipitated after a few hours at room temperature. Why is this happening?

A8: This phenomenon is likely due to the formation of a supersaturated solution. While you can temporarily exceed the equilibrium solubility, the solution is thermodynamically unstable and will tend to precipitate over time to return to its lower-energy saturated state[19]. This is particularly common if a pH shift occurs (e.g., absorption of atmospheric CO2 can lower the pH of a basic solution) or if the solution is seeded by dust particles. To avoid this, either work with concentrations at or below the determined equilibrium solubility or use the solution immediately after preparation. Including formulation stabilizers like polymers (e.g., PVP, HPMC) or cyclodextrins can also help inhibit precipitation.

References

[3] advanced approaches to improve solubility of bcs class ii drugs - TANZ JOURNAL. (n.d.). Retrieved from [4] Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simulation. (2025). AAPS PharmSciTech, 26(5), 106. [Link] [10] Al-Hamidi, H., Edwards, K., Dler, A., & Al-Kahtani, A. (2022). Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. Pharmaceuticals, 15(12), 1475. [Link] [13] Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. (2024). International Journal of Pharmaceutical Sciences Review and Research, 87(2), 1-10. [5] Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals. (2025). PEXACY International Journal of Pharmaceutical Science. [14] Shinde, A., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research, 7(2), 68-76. [6] Mehta, S., Joseph, N. M., Feleke, F., & Palani, S. (2014). IMPROVING SOLUBILITY OF BCS CLASS II DRUGS USING SOLID DISPERSION: A REVIEW. International Journal of Pharmaceutical Erudition, 4(2), 1-10. [20] Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). Molecules, 27(19), 6207. [Link] [15] Solubility Enhancement of Poorly Water Soluble Drugs A Review. (n.d.). International Journal of Trend in Scientific Research and Development. [21] Kumar, P., & Singh, C. (n.d.). A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs. Journal of Drug Delivery and Therapeutics, 9(4-s), 860-866. [1] this compound. (n.d.). Pharmaffiliates. Retrieved from [2] this compound | CAS 75626-01-6. (n.d.). Santa Cruz Biotechnology. Retrieved from [8] Pobudkowska, A., & Domańska, U. (2015). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. Retrieved from [Link] [16] Markovich, K., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. AAPS PharmSciTech, 23(8), 281. [Link] [19] Dissolution Method Troubleshooting. (2022). AAPS PharmSciTech, 23(8), 281. [9] Domańska, U., & Pobudkowska, A. (2011). Study of pH-dependent drugs solubility in water. ResearchGate. Retrieved from [Link] [17] ACY-775 Technical Support Center: Troubleshooting Aqueous Solubility. (n.d.). BenchChem. Retrieved from [7] Manallack, D. T. (2007). The Significance of Acid/Base Properties in Drug Discovery. Chemical Society Reviews, 36(8), 1375-1386. [Link] [11] Al-Ghaban, F. A., et al. (2022). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Pharmaceutics, 14(10), 2056. [Link] [12] Pharmaceutical compositions for drugs having pH-dependent solubility. (2004). Google Patents. Retrieved from [18] How to tackle compound solubility issue. (2022). Reddit. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid. This document provides field-proven insights and troubleshooting strategies for researchers, scientists, and drug development professionals. The methodologies described are designed to be self-validating, ensuring you can confidently navigate the challenges of purifying this multifunctional molecule.

Introduction to the Molecule

This compound is a compound characterized by several key functional groups: a carboxylic acid, a phenyl ring, a tertiary alcohol, and a propenoic (acrylic) acid moiety. This unique combination presents specific challenges and opportunities for purification. The acidic nature of the carboxyl group allows for manipulation via pH-controlled extractions, while the polarity of the alcohol and acid groups contrasts with the nonpolar aromatic ring, influencing its solubility in various solvents.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Question: My compound "oils out" during recrystallization instead of forming crystals. What's happening and how do I fix it?

Answer:

  • Probable Cause: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase upon cooling, rather than crystallizing. This typically happens for one of two reasons: the boiling point of the crystallization solvent is higher than the melting point of your compound, or the concentration of impurities is so high that it significantly depresses the melting point of the mixture. Rapid cooling can also exacerbate this issue.

  • Step-by-Step Solution:

    • Re-heat and Dilute: Place the flask back on the heat source to re-dissolve the oil. Add a small amount (10-15% more) of the "good" or more soluble solvent to the mixture. This increases the volume and ensures the compound stays in solution longer as it cools, giving it more time to form an ordered crystal lattice[1].

    • Slow Down the Cooling: After dissolving, instead of placing the flask on an ice bath, allow it to cool slowly to room temperature on the benchtop, insulated by a few paper towels. If possible, you can create an even more insulated environment by placing the flask inside a larger beaker covered with a watch glass[1].

    • Scratch and Seed: If crystals are slow to form, use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. Alternatively, if you have a small amount of pure product, add a single "seed" crystal to the cooled solution.

    • Re-evaluate Your Solvent System: If the problem persists, your chosen solvent system may be unsuitable. The ideal solvent should dissolve the compound completely when hot but poorly when cold. For a molecule with both polar (acid, alcohol) and non-polar (phenyl) regions, a mixed solvent system (e.g., ethanol/water, acetone/hexane) is often effective.

Question: I'm trying to purify my compound using liquid-liquid extraction, but an intractable emulsion has formed between the organic and aqueous layers. How can I break it?

Answer:

  • Probable Cause: Emulsions are colloidal suspensions of one liquid in another, often stabilized by fine particulate matter or surfactants at the interface. Vigorous shaking of the separatory funnel is a common cause.

  • Step-by-Step Solution:

    • Be Patient: Often, simply letting the separatory funnel stand undisturbed for 10-30 minutes will allow the layers to separate on their own.

    • Gentle Agitation: Gently swirl the funnel instead of shaking it. You can also try gently stirring the emulsion layer with a glass rod.

    • Add Brine: Add a small amount of a saturated aqueous sodium chloride (brine) solution. This increases the ionic strength and density of the aqueous phase, which helps to disrupt the emulsion and force the separation of the layers[2].

    • Change the pH: If your extraction involves an acid or base, a slight adjustment in pH can sometimes break the emulsion.

    • Filtration (Last Resort): In difficult cases, filtering the entire mixture through a pad of Celite® or glass wool can sometimes break the emulsion by removing the particulate matter that may be stabilizing it[2].

Question: My HPLC analysis shows significant peak tailing for the purified compound. What is the cause and how can I achieve a symmetrical peak?

Answer:

  • Probable Cause: Peak tailing for acidic compounds like this one is frequently caused by unwanted secondary interactions between the analyte and the stationary phase. The carboxylic acid group can be partially ionized, and these anionic species can interact strongly with residual, un-capped silanol groups on a standard silica-based C18 column[3].

  • Step-by-Step Solution:

    • Adjust Mobile Phase pH: The most effective solution is to suppress the ionization of the carboxylic acid. Add a small amount of an acid to your mobile phase to lower the pH. A common practice is to use a mobile phase with a pH at least 2 units below the pKa of your compound[3]. Adding 0.1% phosphoric acid or formic acid to the mobile phase (e.g., water/acetonitrile) is a standard and highly effective technique[4]. This ensures the compound is in its neutral, undissociated form, leading to sharper, more symmetrical peaks.

    • Check for Column Overload: Injecting too concentrated a sample can lead to peak shape distortion, including tailing. Try diluting your sample and re-injecting[3].

    • Ensure Sample Solvent Compatibility: Ideally, your sample should be dissolved in the mobile phase itself. If a different solvent is used, it should be weaker (less eluotropic) than the mobile phase to prevent peak distortion[3].

Frequently Asked Questions (FAQs)

Q1: What is the best initial purification strategy for crude this compound from a reaction mixture?

An acid-base extraction is an excellent first step. The carboxylic acid functionality allows you to selectively separate your product from neutral or basic impurities.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent, such as ethyl acetate or dichloromethane[5].

  • Extraction: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of a weak base, like sodium bicarbonate (NaHCO₃). The bicarbonate will deprotonate your acidic product, forming a water-soluble carboxylate salt that partitions into the aqueous layer. Neutral organic impurities will remain in the organic layer[5]. Perform this wash 2-3 times, combining the aqueous layers. Caution: Vent the funnel frequently as CO₂ gas will be generated[2].

  • Back-Extraction (Optional): Wash the combined aqueous layers once with fresh organic solvent to remove any trapped neutral impurities.

  • Acidification & Recovery: Cool the combined aqueous layers in an ice bath and slowly acidify with a strong acid (e.g., 2M HCl) until the pH is ~2. Your product will precipitate out as the neutral carboxylic acid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash it with cold deionized water to remove inorganic salts, and dry it under a vacuum.

Q2: After an initial extraction, my product is still not pure enough. What should I do next?

Recrystallization is the logical next step for purifying a solid compound. The key is finding a suitable solvent or solvent pair.

SolventPolarityBoiling Point (°C)Suitability for Target Molecule
Water High100Poor solvent when cold (good for precipitation), may require a co-solvent.
Ethanol High78Likely to be a "good" solvent (dissolves well), useful in a mixed pair.
Acetone Medium56Good intermediate polarity solvent, often effective.
Ethyl Acetate Medium77Good general-purpose solvent for molecules of this type[5].
Toluene Low111Good for dissolving the non-polar phenyl region, can be used as the "poor" solvent in a pair.
Hexane Low69Very poor solvent, excellent for precipitating the product from a more polar solution[5].

A good starting point for a mixed solvent system would be to dissolve the compound in a minimal amount of hot ethanol (a "good" solvent) and then slowly add hot water (a "poor" solvent") until the solution just begins to turn cloudy. Then, allow it to cool slowly.

Q3: How can I remove the polymerization inhibitor that is often present in acrylic acid derivatives?

If your synthesis precursor was an acrylic acid derivative, it likely contained an inhibitor like hydroquinone or MEHQ. While much of this will be removed during extraction and crystallization, trace amounts may remain. To remove the last traces, you can run the material through a short plug of neutral alumina or a specialized inhibitor-remover column before a final purification step[6].

Q4: What analytical techniques are best for assessing the purity of my final product?

A combination of techniques is always best for an authoritative assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. Using a reverse-phase C18 column with an acidic mobile phase (as described in the troubleshooting section) will allow you to quantify the area percentage of your main peak relative to any impurities[4].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure of your compound and can reveal the presence of impurities if their signals are visible above the baseline noise.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities will typically cause the melting point to be lower and broader.

Visualizing the Purification Workflow

This diagram outlines a logical decision-making process for purifying your compound.

Purification_Workflow Start Crude Product Extraction Acid-Base Extraction Start->Extraction Primary Purification Is_Solid Is the Product a Solid? Extraction->Is_Solid Assess_Purity1 Assess Purity (TLC/HPLC) Crystallization Recrystallization Is_Solid->Crystallization Yes Column_Chrom Column Chromatography Is_Solid->Column_Chrom No / Oily Assess_Purity2 Assess Purity (HPLC/NMR/MP) Crystallization->Assess_Purity2 Assess_Purity2->Column_Chrom Purity < 98% End_Pure Pure Product Assess_Purity2->End_Pure Purity > 98% Column_Chrom->Assess_Purity2 Collect & Evaporate Fractions End_Impure Re-evaluate Strategy

Caption: Workflow for Selecting a Purification Strategy.

References

  • European Patent Office. (n.d.). EP 0695736 B1 - Purification of acrylic acid by azeotropic distillation. Google Patents.
  • Occupational Safety and Health Administration. (n.d.). Acrylic Acid. OSHA. Retrieved from [Link]

  • Google Patents. (n.d.). EP1722222A1 - Method of determining impurity in acrylic acid.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Google Patents. (n.d.). US3798264A - Process for purification of acrylic acid by extraction and distillation.
  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • Google Patents. (n.d.). US9334223B2 - Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • Reddit. (2024, April 3). How to purify Acrylic Acid. r/chemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from [Link]

Sources

Optimizing reaction conditions for synthesizing 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic acid. Our aim is to move beyond simple protocols and offer a troubleshooting resource grounded in mechanistic principles and practical laboratory experience.

I. Synthetic Strategy Overview

The synthesis of this compound is a multi-step process. A logical and efficient synthetic route involves four key transformations:

  • Knoevenagel Condensation: Formation of the propenoic acid moiety via the condensation of p-acetylbenzaldehyde with malonic acid.

  • Esterification: Protection of the carboxylic acid group as a methyl ester to prevent interference in the subsequent Grignar reaction.

  • Grignard Reaction: Conversion of the acetyl group to the desired 2-methyl-2-hydroxypropyl tertiary alcohol using methylmagnesium bromide.

  • Hydrolysis: Deprotection of the methyl ester to yield the final product.

Synthetic_Workflow cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Esterification cluster_2 Step 3: Grignard Reaction cluster_3 Step 4: Hydrolysis A p-Acetylbenzaldehyde + Malonic Acid B 2-(p-Acetylphenyl)propenoic Acid A->B Piperidine/Pyridine C Methyl 2-(p-acetylphenyl)propenoate B->C Methanol, H₂SO₄ D Methyl 2-[p-(2-methyl-2-hydroxypropyl)phenyl]propenoate C->D 1. CH₃MgBr 2. H₃O⁺ workup E This compound D->E Acid or Base Hydrolysis

Caption: Overall synthetic workflow for this compound.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed to address common issues encountered during the synthesis.

Step 1: Knoevenagel Condensation

Q1: Why is my yield of 2-(p-acetylphenyl)propenoic acid consistently low in the Knoevenagel condensation?

A1: Low yields in the Knoevenagel condensation can often be attributed to several factors:

  • Purity of Reagents: Ensure that your p-acetylbenzaldehyde is free from the corresponding carboxylic acid, which can interfere with the reaction. Malonic acid should be dry.

  • Catalyst Choice and Amount: A weak base like piperidine or pyridine is crucial. Strong bases can promote self-condensation of the aldehyde.[1] Use a catalytic amount; an excess can lead to side reactions.

  • Reaction Conditions: The reaction typically requires heating. Ensure the temperature is maintained consistently. Reaction times can vary, so it's advisable to monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Inefficient Water Removal: The condensation reaction produces water. In some setups, a Dean-Stark trap can be used to remove water and drive the equilibrium towards the product.

Q2: I am observing significant amounts of side products. What are they and how can I minimize them?

A2: The most common side product is the result of the self-condensation of p-acetylbenzaldehyde, especially if the reaction conditions are too harsh or if an inappropriate base is used.[2] To minimize this, use a mild base and carefully control the reaction temperature. Another potential issue is the Michael addition of malonic acid to the product, which can be minimized by controlling the stoichiometry of the reactants.

Experimental Protocol: Knoevenagel Condensation

Reagent/ParameterQuantity/Value
p-Acetylbenzaldehyde1.0 eq
Malonic Acid1.1 eq
Pyridine1.5 eq
Piperidine0.1 eq
SolventToluene
TemperatureReflux (with Dean-Stark trap)
Reaction Time4-8 hours (monitor by TLC)
Step 2: Esterification (Carboxylic Acid Protection)

Q3: Why is it necessary to protect the carboxylic acid group before the Grignard reaction?

A3: Grignard reagents are strong bases.[3] The carboxylic acid has an acidic proton that will react with the Grignard reagent in an acid-base reaction, quenching the Grignard reagent and preventing it from reacting with the ketone.[4] Esterification converts the acidic carboxylic acid into a non-acidic ester, thus protecting it.

Q4: My Fischer esterification is not going to completion. How can I improve the yield?

A4: Fischer esterification is an equilibrium process.[5] To drive the reaction towards the product, you can:

  • Use an Excess of Alcohol: Using methanol as the solvent ensures a large excess, pushing the equilibrium forward.

  • Remove Water: As water is a product, its removal will favor ester formation. While a Dean-Stark trap is effective, in the case of methanol, which is water-miscible, using a drying agent like molecular sieves in the reaction can be beneficial.

  • Catalyst: Ensure a sufficient amount of a strong acid catalyst like sulfuric acid is used.

Experimental Protocol: Fischer Esterification

Reagent/ParameterQuantity/Value
2-(p-Acetylphenyl)propenoic Acid1.0 eq
MethanolSolvent (large excess)
Concentrated Sulfuric Acid0.1-0.2 eq
TemperatureReflux
Reaction Time2-4 hours (monitor by TLC)
Step 3: Grignard Reaction

Q5: My Grignard reaction failed completely, and I recovered my starting material. What went wrong?

A5: The most common reason for Grignard reaction failure is the presence of water.[6] Grignard reagents are highly reactive towards protic sources. Ensure the following:

  • Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried or flame-dried under vacuum). The solvent (typically anhydrous diethyl ether or THF) must be strictly anhydrous.

  • Reagent Quality: The magnesium turnings should be fresh and activated if necessary (e.g., by grinding or adding a small crystal of iodine). The methyl bromide should be of high purity.

  • Initiation: Sometimes, the reaction is slow to start. Gentle warming or the addition of an initiator like a small crystal of iodine can help.[7]

Q6: I obtained a significant amount of a high-boiling byproduct that appears to be a dimer of my starting material. What is this?

A6: This is likely a Wurtz-type coupling product, where two molecules of the starting halide couple. This can be more prevalent if the Grignard reagent is slow to form or if there are impurities in the magnesium.

Q7: Can I use the Grignard reagent with the unprotected carboxylic acid by adding an extra equivalent of the Grignard reagent?

A7: While it's true that the first equivalent of the Grignard reagent will deprotonate the carboxylic acid, the resulting carboxylate is generally not reactive enough to undergo addition with a second equivalent of the Grignard reagent.[3] This approach is generally not recommended for this synthesis as it consumes an extra equivalent of the Grignard reagent and may lead to a complex mixture.

Grignard_Mechanism cluster_0 Nucleophilic Attack cluster_1 Protonation A Ketone C Alkoxide Intermediate A->C B Grignard Reagent (CH₃MgBr) B->C D Tertiary Alcohol C->D H₃O⁺ Workup

Caption: Key steps in the Grignard reaction with a ketone.

Experimental Protocol: Grignard Reaction

Reagent/ParameterQuantity/Value
Magnesium Turnings2.2 eq
Methyl Bromide2.1 eq
Anhydrous Diethyl Ether or THFSolvent
Methyl 2-(p-acetylphenyl)propenoate1.0 eq in anhydrous ether/THF
Temperature0 °C to room temperature
WorkupSaturated aq. NH₄Cl or dilute HCl
Step 4: Hydrolysis (Ester Deprotection)

Q8: What are the recommended conditions for hydrolyzing the methyl ester?

A8: The methyl ester can be hydrolyzed under either acidic or basic conditions.

  • Acidic Hydrolysis: Refluxing the ester in a mixture of an acid (e.g., sulfuric acid or hydrochloric acid) and water is effective. This is the reverse of the Fischer esterification.[8]

  • Basic Hydrolysis (Saponification): This involves refluxing the ester with a base like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution. An acidic workup is then required to protonate the resulting carboxylate.[8] Basic hydrolysis is often preferred as it is generally irreversible.

Q9: How can I monitor the progress of the hydrolysis reaction?

A9: The progress of the hydrolysis can be conveniently monitored by TLC. The starting ester will have a different Rf value than the product carboxylic acid. The disappearance of the starting material spot indicates the completion of the reaction.

Experimental Protocol: Basic Hydrolysis (Saponification)

Reagent/ParameterQuantity/Value
Methyl 2-[p-(2-methyl-2-hydroxypropyl)phenyl]propenoate1.0 eq
Sodium Hydroxide2-3 eq
SolventMethanol/Water mixture
TemperatureReflux
Reaction Time1-3 hours (monitor by TLC)
WorkupAcidify with dilute HCl

III. Purification and Characterization

Q10: What are the recommended methods for purifying the final product?

A10: The final product, being a carboxylic acid, can be purified by the following methods:

  • Extraction: After acidification of the hydrolysis reaction mixture, the product can be extracted into an organic solvent like ethyl acetate. Washing the organic layer with brine and drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) is recommended.

  • Crystallization: The crude product can be recrystallized from a suitable solvent or solvent mixture (e.g., ethyl acetate/hexanes, toluene) to obtain a pure crystalline solid.

  • Column Chromatography: If impurities are difficult to remove by crystallization, silica gel column chromatography can be employed.

Q11: What analytical techniques should I use to confirm the structure and purity of my final product?

A11: A combination of the following techniques is recommended for full characterization:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups such as the hydroxyl (-OH), carboxylic acid (C=O and -OH), and the carbon-carbon double bond (C=C).

  • Melting Point Analysis: A sharp melting point is a good indicator of purity.

IV. References

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992.

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012.

  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th ed.; Wiley: Hoboken, NJ, 2020. [Link]

  • Pawar, H. S.; Wagha, A. S.; Lalia, A. M. Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. New J. Chem.2016 , 40 (11), 9475–9481. [Link]

  • Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895 , 28 (3), 3252–3258. [Link]

  • Knoevenagel, E. Condensation von Malonsäure mit aromatischen Aldehyden durch Ammoniak und Amine. Ber. Dtsch. Chem. Ges.1898 , 31 (3), 2596–2619. [Link]

  • Grignard, V. Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. C. R. Acad. Sci.1900 , 130, 1322–1325.

  • O'Neil, M. J., Ed. The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals, 15th ed.; Royal Society of Chemistry: Cambridge, UK, 2013.

  • Freeman, F. Knoevenagel Condensation. Chem. Rev.1980 , 80 (4), 329–350. [Link]

  • Lide, D. R., Ed. CRC Handbook of Chemistry and Physics, 95th ed.; CRC Press: Boca Raton, FL, 2014.

  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007.

  • Otera, J. Esterification. Chem. Rev.1993 , 93 (4), 1449–1470. [Link]

  • House, H. O. Modern Synthetic Reactions, 2nd ed.; W. A. Benjamin: Menlo Park, CA, 1972.

  • NIST Chemistry WebBook. [Link]

Sources

Technical Support Center: A Guide to the Identification of Degradation Products of 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic acid (CAS 75626-01-6). This molecule, sharing structural motifs with non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, is a compound of interest in pharmaceutical research.[1] Understanding its stability and degradation profile is a critical regulatory requirement and a cornerstone of robust drug development.[2] The formation of degradation products can significantly impact the safety and efficacy of a drug product.

This guide provides in-depth technical assistance for researchers encountering challenges in identifying degradation products. It is structured as a series of troubleshooting questions and detailed experimental protocols designed to help you navigate forced degradation studies, develop stability-indicating analytical methods, and ultimately, elucidate the structure of unknown impurities.

Part 1: Understanding the Molecule's Stability Profile

Before initiating experimental work, it's crucial to analyze the molecule's structure to predict potential degradation pathways. The structure of this compound contains several functional groups susceptible to chemical transformation under stress conditions.

  • Tertiary Alcohol: The 2-methyl-2-hydroxypropyl group features a tertiary alcohol, which can be prone to dehydration under acidic and thermal stress to form an alkene.

  • Propenoic Acid Moiety: This α,β-unsaturated carboxylic acid system is reactive. The double bond is susceptible to oxidation, which can lead to cleavage and the formation of smaller aldehydic or acidic fragments.[3] The entire acrylic acid system can also be involved in polymerization or decarboxylation reactions.[4]

  • Phenyl Ring: The aromatic ring is generally stable but can undergo oxidation under harsh conditions. The benzylic positions are potential sites for oxidative attack.

Caption: Predicted reactive sites on the parent molecule.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during the analysis of this compound and its impurities.

Q1: I am observing new and unexpected peaks in my HPLC chromatogram during a stability study. How can I confirm they are degradation products?

A: This is a common and critical observation. The first step is to establish a clear line of evidence:

  • Mass Balance Analysis: A fundamental principle of stability-indicating methods is mass balance. The sum of the assay value of the parent compound and the levels of all degradation products should remain constant over the study. A significant decrease in the parent peak area without a corresponding increase in impurity peaks may suggest the formation of non-chromophoric products, precipitation, or volatilization.

  • Control Sample Comparison: Always analyze a control sample, stored under ideal conditions (e.g., protected from light at 2-8°C), alongside your stressed samples. The new peaks should be absent or significantly smaller in the control.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess peak purity. This helps confirm that your main analyte peak is not co-eluting with a hidden impurity.

  • Forced Degradation Correlation: The peaks observed in your formal stability study should correlate with peaks generated during a forced degradation study. If an impurity appears under accelerated heat, it should also be generated in a controlled thermal degradation experiment.

Q2: What are the recommended starting conditions for a forced degradation study of this compound?

A: Forced degradation, or stress testing, is essential for identifying likely degradation products and developing a stability-indicating method.[5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6] If you observe complete degradation, reduce the stressor concentration, temperature, or duration.

Stress ConditionRecommended ProtocolRationale & Key Insights
Acid Hydrolysis Dissolve the compound in a suitable co-solvent (e.g., Acetonitrile) and add 0.1 M HCl. Incubate at 60°C for 24-48 hours.[6]The tertiary alcohol is susceptible to acid-catalyzed dehydration. The ester-like propenoic acid structure could also be affected. Neutralize with an equivalent amount of base before injection.
Base Hydrolysis Dissolve the compound and add 0.1 M NaOH. Incubate at 60°C for 24-48 hours.[6]While generally more stable to base than esters, retro-aldol type reactions or other rearrangements of the propenoic acid moiety can occur. Neutralize with an equivalent amount of acid before injection.
Oxidation Treat a solution of the compound with 3% Hydrogen Peroxide (H₂O₂) at room temperature for 24 hours. Protect from light.[7]Oxidation is a highly probable degradation pathway for this molecule.[1] The alkene and benzylic positions are primary targets. H₂O₂ is a common source of oxidative stress in excipients.[7]
Thermal Degradation Expose the solid powder to 80°C in a calibrated oven for 48-72 hours. Also, reflux a solution of the compound at 80°C.[2]Thermal stress can induce dehydration, decarboxylation, and oxidation.[8] Analyzing both solid and solution states provides a comprehensive picture.
Photostability Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).The conjugated phenylpropenoic system is a chromophore that can absorb UV light, leading to photodegradation pathways like isomerization or oxidation.

Q3: My compound degraded almost completely under oxidative stress with 3% H₂O₂. What should I do?

A: This indicates the conditions were too harsh. The goal is controlled, partial degradation.

  • Reduce H₂O₂ Concentration: Lower the concentration sequentially, for example, to 1%, 0.3%, or even 0.1%.

  • Lower the Temperature: Conduct the experiment at a lower temperature (e.g., 4°C) or at room temperature if it was previously heated.

  • Shorten Exposure Time: Sample at earlier time points (e.g., 2, 6, 12 hours) to capture the initial formation of degradants before they degrade further.

Q4: How do I develop a stability-indicating HPLC method to separate the parent compound from its degradants?

A: A good stability-indicating method must resolve all significant degradation products from the parent peak and from each other.[9] A reverse-phase HPLC (RP-HPLC) method is the standard approach.

Starting HPLC Method Parameters:

  • Column: C18, 150 mm x 4.6 mm, 3.5 or 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water. (An acidic mobile phase sharpens the peak shape of the carboxylic acid analyte).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution: Start with a high aqueous percentage and gradually increase the organic component. A good starting gradient would be:

    • 0-2 min: 5% B

    • 2-25 min: 5% to 95% B

    • 25-28 min: Hold at 95% B

    • 28-30 min: Return to 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: PDA detector scanning from 200-400 nm. Monitor at a wavelength maximum, likely around 230-260 nm.

To validate the method, inject a mixed solution of all your stressed samples. The method should demonstrate adequate resolution between all generated peaks.

Q5: I have separated the degradation products. How do I determine their structures?

A: Structural elucidation is a systematic process combining chromatographic and spectroscopic data. The primary tool for this is Liquid Chromatography-Mass Spectrometry (LC-MS).

Caption: Workflow for degradation product identification.

The key is to analyze the mass difference (Δm/z) between the parent compound (MW: 220.26 g/mol ) and the degradation product.[10] For example:

  • Δm/z of -18: Suggests dehydration (loss of H₂O).

  • Δm/z of -44: Suggests decarboxylation (loss of CO₂).

  • Δm/z of +16: Suggests oxidation (addition of an oxygen atom, e.g., hydroxylation or N-oxide formation).

  • Δm/z of -2: Suggests dehydrogenation (formation of a double bond).

Part 3: Detailed Experimental Protocols

Protocol 1: Performing a Forced Degradation Study

This protocol provides a standardized workflow for stressing the API.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or a 50:50 mixture of acetonitrile:water.

  • Stress Sample Preparation:

    • Acid: To 1 mL of stock solution, add 1 mL of 0.2 M HCl.

    • Base: To 1 mL of stock solution, add 1 mL of 0.2 M NaOH.

    • Oxidative: To 1 mL of stock solution, add 1 mL of 6% H₂O₂.

    • Control: To 1 mL of stock solution, add 1 mL of purified water.

  • Incubation: Place all vials (Acid, Base, Control) in a heating block at 60°C. Keep the Oxidative vial at room temperature, protected from light. For thermal degradation, place a vial of the solution at 60°C.

  • Time Points: Withdraw aliquots at T=0, 2, 8, and 24 hours.

  • Quenching/Neutralization:

    • For Acid samples, add an equivalent volume of 0.2 M NaOH.

    • For Base samples, add an equivalent volume of 0.2 M HCl.

    • Dilute all samples (including Oxidative and Thermal) to a final concentration of ~0.1 mg/mL with the mobile phase before injection.

  • Analysis: Analyze all samples by your developed stability-indicating HPLC-PDA method.

Protocol 2: LC-MS Analysis for Structural Identification

This protocol outlines a general approach for obtaining mass data.

  • Sample Preparation: Dilute the stressed samples that show significant degradation to a concentration of approximately 10-50 µg/mL using the initial mobile phase composition.

  • LC Method: Use the same gradient HPLC method developed for separation to ensure correlation between UV peaks and mass signals.

  • MS Detector Settings (Example for a Q-TOF or Orbitrap):

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Run in both positive and negative ion modes, as the carboxylic acid will ionize well in negative mode (M-H)⁻ and other fragments may be seen in positive mode (M+H)⁺.

    • Scan Range: 100 – 1000 m/z.

    • Data Acquisition: Perform a full scan (MS1) to find the parent masses of the degradants. Then, perform a data-dependent acquisition (DDA) or targeted MS/MS experiment to obtain fragmentation spectra (MS2) for the ions of interest. Collision energies should be ramped (e.g., 10, 20, 40 eV) to ensure comprehensive fragmentation.[11]

  • Data Analysis: Use software to extract the accurate masses of the parent ions and their fragments. Propose elemental compositions and compare fragmentation patterns to known chemical principles to deduce the structure.

References

  • Benchchem. (n.d.). Generating Ibuprofen Impurity K: A Technical Guide to Forced Degradation Studies.
  • Longdom Publishing. (n.d.). Simultaneous, Stability Indicating Method Development and Validation for Related Compounds of Ibuprofen and Paracetamol Tablets by RP-HPLC Method.
  • Caviglioli, G., Posocco, V., Parodi, B., Cafaggi, S., Alzati, A., & Bignardi, G. (2002). Identification of degradation products of ibuprofen arising from oxidative and thermal treatments. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 499–509. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of degradation products of Ibuprofen arising from oxidative and thermal treatments | Request PDF.
  • R Discovery. (2012). Simultaneous, Stability Indicating Method Development and Validation for Related Compounds of Ibuprofen and Paracetamol Tablets by RP-HPLC Method.
  • Wiley Periodicals, Inc. (n.d.). A detailed surface analytical study of degradation processes in (meth)acrylic polymers. Journal of Polymer Science Part A: Polymer Chemistry.
  • National Institutes of Health (NIH). (2021). Current status on the biodegradability of acrylic polymers: microorganisms, enzymes and metabolic pathways involved.
  • Royal Society of Chemistry (RSC). (n.d.). Inhibition of acrylic acid and acrylate autoxidation.
  • Wiley-Liss, Inc. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89, 758-765.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Biomedical Journal of Scientific & Technical Research (BJSTR). (2022). Forced Degradation – A Review. Biomed J Sci & Tech Res, 47(3).
  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • National Institutes of Health (NIH). (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC.
  • MDPI. (n.d.). Response of Phenylpropanoid Pathway and the Role of Polyphenols in Plants under Abiotic Stress.
  • ResearchGate. (n.d.). Degradation reactions during sulphonation of poly(styrene-co-acrylic acid) used as membranes | Request PDF.
  • PubMed. (n.d.). Thermal degradation products of homopolymer polystyrene in air.
  • Wikipedia. (n.d.). Cinnamaldehyde.
  • The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation.
  • MDPI. (2024). Stability of Selected Phenolic Acids Under Simulated and Real Extraction Conditions from Plants.

Sources

Troubleshooting common issues in 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid (CAS 75626-01-6).[1][2] This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and handling of this compound. As a Senior Application Scientist, my goal is to provide you with scientifically sound and practical insights to ensure the success of your experiments.

I. Synthesis of this compound

The synthesis of 2-arylpropenoic acids, such as the target compound, can be challenging, often facing issues of low yield and side reactions. Common synthetic routes may involve adaptations of classic reactions like the Wittig or Perkin reactions.

Frequently Asked Questions (FAQs) - Synthesis

Q1: What are the common synthetic routes for preparing this compound?

A1: While specific literature for this exact compound is limited, analogous 2-arylpropenoic acids are often synthesized via two primary pathways:

  • Wittig-type Reactions: Condensation of a phosphonium ylide with a suitable phenyl ketone precursor.

  • Perkin Reaction: Condensation of an aromatic aldehyde with an acid anhydride.[3]

Given the structure of this compound, a likely precursor would be 1-(4-(2-hydroxy-2-methylpropyl)phenyl)ethan-1-one.

Q2: I am experiencing very low yields in my synthesis. What are the likely causes?

A2: Low yields in the synthesis of acrylic acids are a frequent issue.[4] The causes can be multifaceted, depending on the chosen synthetic route. For Wittig-type reactions, common culprits include:

  • Steric Hindrance: Bulky substituents on the ketone or the ylide can impede the reaction.

  • Ylide Instability: The phosphonium ylide may be unstable and decompose before reacting with the ketone.[4][5]

  • Incomplete Ylide Formation: The base used may not be strong enough to fully deprotonate the phosphonium salt.[4][5]

  • Moisture: Ylides are highly sensitive to moisture and must be prepared under anhydrous conditions.[6]

For Perkin reactions, low yields can result from:

  • Suboptimal Reaction Temperature: The reaction often requires high temperatures, but excessive heat can lead to decomposition.

  • Incorrect Base/Anhydride Stoichiometry: The ratio of the aromatic aldehyde, acid anhydride, and base is critical for driving the reaction to completion.[3]

Troubleshooting Guide: Low Synthesis Yield

Below is a systematic approach to troubleshooting low yields in the synthesis of this compound.

Troubleshooting Workflow for Low Synthesis Yield

G start Low Yield Observed check_reagents Verify Purity and Integrity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents1 Precursor Ketone/Aldehyde Purity (NMR, GC-MS) check_reagents->sub_reagents1 sub_reagents2 Anhydrous Solvents? check_reagents->sub_reagents2 sub_reagents3 Freshly Prepared/Titered Base? check_reagents->sub_reagents3 check_workup Evaluate Work-up and Isolation Procedure check_conditions->check_workup Conditions Correct sub_conditions1 Inert Atmosphere (Nitrogen/Argon)? check_conditions->sub_conditions1 sub_conditions2 Optimal Temperature Profile? check_conditions->sub_conditions2 sub_conditions3 Sufficient Reaction Time (TLC Monitoring)? check_conditions->sub_conditions3 optimize Systematic Optimization check_workup->optimize Work-up Optimized sub_workup1 pH Adjustment for Carboxylic Acid Isolation? check_workup->sub_workup1 sub_workup2 Appropriate Extraction Solvent? check_workup->sub_workup2 sub_workup3 Emulsion Formation? check_workup->sub_workup3 sub_optimize1 Vary Base/Reagent Stoichiometry optimize->sub_optimize1 sub_optimize2 Screen Different Solvents optimize->sub_optimize2 sub_optimize3 Adjust Reaction Temperature optimize->sub_optimize3 G stability Compound Stability temp Low Temperature stability->temp light Absence of Light stability->light oxygen Inert Atmosphere stability->oxygen inhibitor Polymerization Inhibitor stability->inhibitor

Sources

Characterization of side products in 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and characterization of 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and detailed analytical protocols to help you identify and manage common side products encountered during synthesis.

Introduction: The Challenge of Purity

The synthesis of α,β-unsaturated aromatic acids, such as this compound, often involves condensation reactions like the Perkin reaction, which utilizes an aromatic aldehyde and an acid anhydride.[1][2] While effective, these conditions—typically involving high temperatures and basic catalysts—can promote the formation of various side products. The presence of a tertiary alcohol in the starting material introduces an additional pathway for impurity generation.

Controlling and characterizing these impurities is critical in drug development, as their presence can impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[3] This guide provides a systematic approach to anticipating, identifying, and troubleshooting these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions arising during the synthesis and purification process.

Q1: What is the most common side product I should expect, and why does it form?

A1: The most prevalent side product is the dehydrated analog, 2-[p-(2-Methylprop-1-en-2-yl)phenyl]propenoic Acid .

Causality: The tertiary alcohol moiety (2-hydroxypropyl group) on your starting material or product is susceptible to elimination (dehydration), particularly under acidic conditions (e.g., during workup) or at the elevated temperatures often required for the condensation reaction. This E1-type elimination is thermodynamically favored as it forms a stable, conjugated π-system extending from the newly formed double bond to the propenoic acid group.

Below is a diagram illustrating the main synthesis pathway and the competing dehydration side reaction.

G reactant_node reactant_node product_node product_node side_product_node side_product_node condition_node condition_node SM p-(2-Methyl-2-hydroxypropyl)benzaldehyde + Acid Anhydride Conditions Base Catalyst (e.g., KOAc) High Temp (>165 °C) SM->Conditions Perkin Condensation Product Target Product This compound Workup Acidic Workup or Heat Product->Workup SideProduct Dehydration Side Product 2-[p-(2-Methylprop-1-en-2-yl)phenyl]propenoic Acid Conditions->Product Desired Pathway Workup->SideProduct Side Reaction (E1 Elimination)

Caption: Primary reaction pathway and formation of the dehydration side product.

Q2: My HPLC analysis shows a new, less polar peak that is difficult to separate from my main product. Could this be the dehydrated side product?

A2: Yes, that is highly likely. The loss of the polar hydroxyl (-OH) group results in a molecule with a lower overall polarity. In reverse-phase HPLC (e.g., using a C18 column), less polar compounds have a weaker affinity for the polar mobile phase and a stronger affinity for the nonpolar stationary phase, leading to longer retention times. You will typically see this impurity eluting after your main product.

Q3: How can I confirm the identity of an unknown impurity peak using mass spectrometry?

A3: Mass spectrometry (MS) is an excellent first step for identification. The dehydrated side product will have a molecular weight that is 18.01 Da less than your target product, corresponding to the mass of a water molecule (H₂O).

CompoundMolecular FormulaMolecular Weight (Da)
Target Product C₁₃H₁₆O₃220.26
Dehydration Side Product C₁₃H₁₄O₂202.25
Table 1: Molecular weights of the target product and its primary impurity.

If your LC-MS data shows a peak with an [M+H]⁺ ion at m/z 203.25 alongside your target product's [M+H]⁺ ion at m/z 221.26, you have strong evidence for the presence of the dehydrated impurity.

Q4: How do I use NMR spectroscopy to definitively distinguish the target product from the dehydrated side product?

A4: NMR spectroscopy provides unambiguous structural confirmation.[4][5] While both molecules will share signals for the aromatic and propenoic acid protons, the key differences lie in the side-chain signals.

SignalTarget ProductDehydrated Side ProductRationale
Singlet (1H) Present (broad), ~1.5-2.5 ppmAbsent Corresponds to the hydroxyl (-OH) proton.
Singlet (6H) Present, ~1.5 ppmAbsent Corresponds to the two equivalent methyl groups (-C(CH₃)₂) attached to the tertiary carbon.
Singlet (2H) Present, ~2.9 ppmAbsent Corresponds to the benzylic methylene protons (-CH₂-).
New Singlets (3H + 2H) Absent Present, ~2.1 ppm and ~5.1-5.4 ppmTwo new signals appear: one for the vinyl methyl group (-C=C-CH₃) and two for the non-equivalent vinyl protons (=CH₂).

¹³C NMR: The dehydrated product will show two new signals in the sp² region (110-150 ppm) for the new C=C double bond and will lack the signal for the carbon bearing the hydroxyl group (~72 ppm).

Q5: My reaction yield is low, with significant amounts of unreacted starting aldehyde. What are the likely causes?

A5: Low conversion in a Perkin-type reaction can often be attributed to several factors:

  • Insufficient Temperature: The Perkin condensation typically requires high temperatures (>165 °C) to proceed efficiently.[6]

  • Base Inactivity: The base catalyst, usually the salt of the acid corresponding to the anhydride, must be anhydrous. The presence of water can hydrolyze the anhydride and deactivate the catalyst.

  • Reagent Stoichiometry: An excess of the acid anhydride is often used to act as both a reagent and a solvent.[6] Ensure the stoichiometry is appropriate.

Analytical & Troubleshooting Workflows

A systematic approach is crucial for efficient problem-solving. The following workflow outlines the steps from detecting an impurity to its structural elucidation.

Caption: Troubleshooting workflow for impurity identification.

Experimental Protocols

Protocol 1: HPLC-MS Method for Impurity Profiling

This protocol provides a starting point for separating the target compound from its primary dehydrated impurity. Method optimization may be required based on your specific instrumentation.

  • Instrumentation & Column:

    • HPLC or UPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or Triple Quad).

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Scientist's Note: While formic acid is standard, propionic acid has been shown to sometimes enhance ESI efficiency and may be considered as an alternative.[7]

  • Gradient Conditions:

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.4955
1.00.4955
15.00.4595
18.00.4595
18.10.4955
20.00.4955
Table 2: Suggested HPLC gradient for impurity analysis.
  • Detection:

    • UV detection at a relevant wavelength (e.g., 254 nm).

    • MS Scan Range: m/z 100-500 in positive ion mode.

  • Sample Preparation:

    • Dissolve a small amount of the crude reaction mixture in a 50:50 mixture of Acetonitrile/Water to a final concentration of ~1 mg/mL.

    • Filter through a 0.22 µm syringe filter before injection.

Protocol 2: Isolation of Impurities for NMR Characterization
  • Technique Selection: For closely eluting compounds, preparative HPLC is preferred. If the polarity difference is significant, flash column chromatography on silica gel may be effective.

  • Mobile Phase (Silica Gel): Use a non-polar/polar solvent system like Hexanes/Ethyl Acetate with a small amount of acetic acid (~0.5%) to keep the carboxylic acids protonated and improve peak shape.

  • Fraction Analysis: Collect fractions and analyze by TLC or analytical HPLC to identify those containing the pure impurity.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Ensure the sample is thoroughly dried under high vacuum to remove residual solvents before NMR analysis.

References

  • Insight Medical Publishing. (n.d.). Impurity Profiling of Anti-Inflammatory Drugs. Retrieved from [Link]

  • Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Retrieved from [Link]

  • Brieflands. (n.d.). Determination of Synthetic Precursors as Impurities in Diclofenac Sodium Raw Material. Retrieved from [Link]

  • Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • AZoM. (2024, September 2). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. Retrieved from [Link]

  • YouTube. (2023, January 15). Perkin condensation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from [Link]

  • PHARMD GURU. (n.d.). PERKIN CONDENSATION. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Propionic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Retrieved from [Link]

  • Google Patents. (n.d.). CN101952273B - Process for the preparation of 2-methyl-2' -phenylpropionic acid derivatives and intermediate compounds.
  • Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]

  • Bentham Open. (2011, May 30). Preparation and Characterization of Ibuprofen Nanoparticles by using Solvent/ Antisolvent Precipitation. Retrieved from [Link]

  • ResearchGate. (n.d.). The Perkin Reaction and Related Reactions. Retrieved from [Link]

  • PubMed. (n.d.). NMR characterization of functional groups: 9--isomer ratios of available chloromethylstyrene mixtures. Retrieved from [Link]

  • ChemRxiv. (2025, November 28). Propionic acid outperforms formic and acetic acid in MS sensitivity for high-flow reversed-phase LC-MS bottom-up proteomics. Retrieved from [Link]

  • National Institutes of Health. (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]

  • Google Patents. (n.d.). EP2240464A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds.
  • Google Patents. (n.d.). US8633223B2 - Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds.
  • ResearchGate. (2024, January 30). (PDF) Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Configuration Determination of Regioisomeric Spirocyclopropanes Using NMR Spectroscopy Methods. Retrieved from [Link]

  • IJPPR. (2023, December 17). Review on NSAID Metal Complexes: Synthesis, Characterization and Biological Activity. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved from [Link]

Sources

Technical Support Center: Methods for Removing Impurities from 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for obtaining this compound in high purity. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification of this compound.

Q1: What are the most likely impurities in my crude sample?

A1: Impurities are typically route-dependent. However, common contaminants often include:

  • Unreacted Starting Materials: Depending on the synthetic pathway, these could be aromatic precursors or reagents used in coupling reactions.

  • Byproducts of Incomplete Oxidation: If the synthesis involves oxidation of a corresponding alkyl aromatic compound, you may find intermediates such as aromatic aldehydes or ketones.[1][2]

  • Neutral Organic Compounds: Non-acidic byproducts or reagents that are soluble in the reaction solvent.

  • Residual Solvents: Solvents used during the reaction or initial workup, such as toluene, ethyl acetate, or dichloromethane.

Q2: What is the quickest way to assess the purity of my sample?

A2: Thin-Layer Chromatography (TLC) is the most rapid and cost-effective initial assessment. Use a silica gel plate and an eluent system such as a 7:3 mixture of hexane and ethyl acetate. The carboxylic acid group in your target compound is quite polar and can cause streaking on the silica plate. To mitigate this, add a small amount (0.5-1%) of acetic acid to the mobile phase, which will keep the compound in its protonated state and result in a more defined spot.[3]

Q3: My purified sample is a sticky oil or gum, not the expected solid. What should I do?

A3: This is a common issue often caused by the presence of residual solvents or low-melting point impurities. First, try drying the sample under a high vacuum for several hours. If it remains oily, trituration is an effective next step. This involves stirring the oil with a solvent in which your desired product is insoluble, but the impurities are soluble (e.g., cold hexanes or diethyl ether). This process can often induce crystallization of the pure compound.

Q4: Which purification technique should I attempt first?

A4: For a carboxylic acid like this, Acid-Base Extraction is a highly effective and robust first-line purification technique to remove any neutral or basic impurities.[4][5][6][7] The carboxylic acid can be selectively converted to its water-soluble carboxylate salt with a mild base, washed with an organic solvent to remove impurities, and then re-precipitated as the pure acid.

Part 2: Troubleshooting Common Purification Challenges

This section provides a deeper dive into specific problems and their solutions, structured to guide you through logical troubleshooting steps.

Issue 1: Low Yield After Recrystallization
  • Symptom: You recover significantly less material than expected after performing a recrystallization.

  • Causality & Solution:

    • Suboptimal Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. If solubility is too high at cold temperatures, much of your product will remain in the mother liquor.

    • Rapid Cooling: Cooling the solution too quickly can cause the compound to "crash out" as an amorphous solid, trapping impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of pure crystals.

    • Excessive Solvent: Using too much solvent will keep the compound in solution even at low temperatures. Use just enough solvent to fully dissolve the compound at the solvent's boiling point.

Issue 2: Impurities Co-elute with the Product During Column Chromatography
  • Symptom: TLC analysis of fractions from column chromatography shows that an impurity has the same or a very similar Rf value to your product.

  • Causality & Solution:

    • Incorrect Mobile Phase Polarity: The polarity of your eluent may not be optimal for separating the compounds. The goal is to find a solvent system where your product has an Rf value between 0.15 and 0.40 on TLC, and the impurity is well-separated.[8]

    • Column Overloading: Loading too much crude material onto the column will lead to broad bands that overlap, resulting in poor separation. A general rule is to use a silica gel mass of 25 to 100 times the mass of your crude sample.[9]

    • Consider an Alternative Stationary Phase: If separation on silica gel is challenging due to the polar nature of your compound, consider using a different stationary phase. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase (C18) chromatography can be effective alternatives.[10][11]

Issue 3: The Compound Decomposes on the Silica Gel Column
  • Symptom: You observe new, lower Rf spots on TLC after running a column, and the recovery of your desired product is low.

  • Causality & Solution: Silica gel is slightly acidic and can cause acid-sensitive compounds to decompose. To mitigate this, you can deactivate the silica gel by adding 1-3% triethylamine to your mobile phase.[12] This will neutralize the acidic sites on the silica surface. Always perform a small-scale stability test on a TLC plate before committing your entire sample to a column.[13]

Part 3: Detailed Purification Protocols

Here are step-by-step guides for the most effective purification methods for this compound.

Protocol 1: High-Purity Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid to separate it from neutral or basic impurities.

Workflow Diagram: Acid-Base Extraction

G cluster_0 Organic Phase cluster_1 Aqueous Phase A 1. Dissolve Crude Sample in Organic Solvent (e.g., Ethyl Acetate) B 2. Add Aqueous NaHCO₃ and Mix in Separatory Funnel A->B C 4. Organic Layer: Contains Neutral/ Basic Impurities B->C F 3. Aqueous Layer: Contains Sodium Salt of Carboxylic Acid B->F Separate Layers D 5. Wash with Brine, Dry (Na₂SO₄), Evaporate C->D E Purified Neutral/ Basic Impurities D->E G 6. Cool in Ice Bath and Acidify with HCl (aq) until pH ~2 F->G H 7. Collect Precipitate by Vacuum Filtration G->H I 8. Wash Solid with Cold Water and Dry H->I J Pure Carboxylic Acid I->J

Caption: Workflow for purifying carboxylic acids via acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude sample in an organic solvent immiscible with water, such as ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude material).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[3] Stopper the funnel and gently invert it several times, venting frequently to release the pressure from the CO₂ gas that is formed.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer, which now contains the sodium salt of your carboxylic acid, into a clean Erlenmeyer flask.[7]

  • Repeat: To ensure complete extraction, add another portion of NaHCO₃ solution to the organic layer in the separatory funnel, mix, and combine the aqueous layer with the first extract.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly, and with stirring, add 6M hydrochloric acid (HCl) dropwise until the solution becomes acidic (test with pH paper, target pH ≈ 2) and a precipitate forms.[4]

  • Isolation: Collect the precipitated solid, which is your purified carboxylic acid, by vacuum filtration.

  • Washing and Drying: Wash the solid on the filter paper with a small amount of cold deionized water to remove any inorganic salts. Dry the purified product under a vacuum.

Protocol 2: Optimized Flash Column Chromatography

This method is ideal for separating impurities with polarities similar to the target compound.

Workflow Diagram: Flash Chromatography

G A 1. Select Solvent System via TLC Analysis (Target Rf ~0.2-0.3) B 2. Pack Column with Silica Gel Slurry A->B C 3. Load Sample (Dry or Liquid Loading) B->C D 4. Elute with Mobile Phase Under Positive Pressure C->D E 5. Collect Fractions D->E F 6. Analyze Fractions by TLC E->F G 7. Combine Pure Fractions and Evaporate Solvent F->G H Purified Compound G->H

Caption: General workflow for purification by flash column chromatography.

Step-by-Step Methodology:

  • Solvent Selection: Use TLC to determine an optimal mobile phase. A good starting point for this compound is a mixture of Ethyl Acetate and Hexane. Add 0.5% acetic acid to the solvent mixture to prevent streaking.[3] Aim for an Rf value of 0.2-0.3 for your product.

  • Column Packing: Prepare a slurry of silica gel in your mobile phase and carefully pour it into the column. Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.

  • Sample Loading: If your compound is soluble in the mobile phase, dissolve it in a minimal amount of the eluent and load it directly onto the top of the silica bed (liquid loading). If solubility is poor, pre-adsorb the compound onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column (dry loading).[8]

  • Elution: Apply positive pressure (using a pump or inert gas) to the top of the column to force the mobile phase through the silica gel at a steady rate.

  • Fraction Collection: Collect the eluent in a series of numbered test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Part 4: Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification MethodSolvent SystemPurpose & Rationale
Recrystallization Toluene / HexaneToluene dissolves the compound when hot, and adding hexane as an anti-solvent upon cooling helps to induce crystallization.
Ethanol / WaterA polar protic system that can be effective for polar compounds like carboxylic acids.[14]
TLC / Column Hexane / Ethyl Acetate (e.g., 7:3 v/v) + 0.5% Acetic AcidA standard normal-phase system. Acetic acid suppresses the deprotonation of the carboxylic acid, leading to sharper bands.[3][12]
Trituration Cold Diethyl Ether or HexaneThese non-polar solvents are often effective at dissolving non-polar impurities while leaving the more polar carboxylic acid as a solid.

References

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques. Organic Chemistry with Vernier.
  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Carboxylic Acid Purification.
  • Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds.
  • Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Organic Chemistry @ CU Boulder. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation.
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • Google Patents. (2015). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

Sources

Technical Support Center: Scale-up Synthesis and Purification of 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis and purification of 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this process. Here, we address common challenges and provide practical, evidence-based solutions in a direct question-and-answer format.

I. Synthesis Troubleshooting

During the scale-up of organic reactions, unforeseen challenges can arise. This section addresses common issues encountered during the synthesis of this compound, a molecule structurally related to the profen class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2]

Question 1: My reaction yield is significantly lower on a larger scale compared to the bench-scale synthesis. What are the likely causes and how can I mitigate this?

Answer: A decrease in yield upon scale-up is a frequent issue and can often be attributed to several factors:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging.

    • Solution: Employ overhead stirring with appropriate impeller design to ensure homogeneity. A baffled reactor can also improve mixing. Implement controlled, jacketed heating and cooling systems to maintain a consistent internal temperature.

  • Reagent Addition Rate: The rate of addition of critical reagents, which may have been rapid on a small scale, can now lead to exothermic events or localized high concentrations that favor byproduct formation.

    • Solution: Utilize a syringe pump or a dropping funnel for controlled, dropwise addition of key reagents. Monitor the internal temperature closely during addition.

  • Incomplete Reactions: What appeared to be a complete reaction at the bench scale might be incomplete on a larger scale due to the factors mentioned above.

    • Solution: Monitor the reaction progress using in-process controls (IPCs) such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). Extend the reaction time if necessary, based on the IPC results.

Question 2: I am observing the formation of significant impurities that were not present in my small-scale trials. How can I identify and minimize them?

Answer: The impurity profile can change during scale-up. Common impurities in syntheses related to profens can arise from several pathways:

  • Side Reactions: Increased reaction times or temperature fluctuations can promote side reactions. For instance, in reactions involving Friedel-Crafts acylation, a common step in profen synthesis, regioisomers can be a significant issue.[3]

    • Identification: Isolate the impurity using preparative chromatography and characterize it using spectroscopic methods like NMR and Mass Spectrometry.

    • Minimization: Re-optimize the reaction conditions. This may involve lowering the reaction temperature, changing the catalyst, or adjusting the stoichiometry of the reactants. For Friedel-Crafts reactions, the choice of Lewis acid and solvent can significantly influence regioselectivity.

  • Degradation of Starting Material or Product: The extended reaction times or harsher work-up conditions on a larger scale can lead to the degradation of sensitive functional groups.

    • Solution: Ensure that the starting materials are of high purity. Perform a stability study of your starting material and product under the reaction and work-up conditions. Consider a more rapid and milder work-up procedure.

Question 3: The work-up procedure is becoming cumbersome and inefficient at a larger scale. What are some scalable alternatives?

Answer: Liquid-liquid extractions and gravity filtrations can be time-consuming and lead to product loss at scale.

  • Liquid-Liquid Extraction:

    • Alternative: For large volumes, consider using a continuous liquid-liquid extractor or a centrifugal contactor. These methods are more efficient and reduce solvent usage.

  • Filtration:

    • Alternative: Replace gravity or vacuum filtration with a pressure filter (e.g., a Nutsche filter-dryer). This allows for filtration, washing, and drying in a single, contained unit, which is particularly beneficial for active pharmaceutical ingredients (APIs).

  • Solvent Removal:

    • Alternative: Instead of a standard rotary evaporator, a falling film or wiped film evaporator can handle larger volumes of solvent more efficiently.

II. Purification Troubleshooting

Purification is a critical step to ensure the final product meets the required specifications. This section focuses on challenges related to the purification of this compound.

Question 4: I am struggling to achieve the desired purity by crystallization. What parameters should I investigate?

Answer: Crystallization is a powerful purification technique, but its success depends on a fine balance of several factors.[4]

  • Solvent System: The choice of solvent is paramount. An ideal solvent system will dissolve the compound at an elevated temperature and allow it to crystallize upon cooling, while impurities remain in the mother liquor.

    • Troubleshooting: Screen a variety of solvents with different polarities. Consider using a binary or ternary solvent system to fine-tune the solubility. An anti-solvent crystallization, where a solvent in which the compound is insoluble is added to a solution of the compound, can also be effective.[5]

  • Cooling Rate: A rapid cooling rate can lead to the precipitation of impurities along with the product and result in small, impure crystals.

    • Solution: Implement a controlled, slow cooling profile. This allows for the formation of larger, more ordered crystals with higher purity. A programmable cooling bath or a jacketed reactor with a temperature controller is ideal for this.[5]

  • Seeding: The absence of nucleation sites can lead to the formation of a supersaturated solution that does not crystallize or "oils out."

    • Solution: Introduce a small amount of pure crystalline material (seed crystals) to the supersaturated solution to induce crystallization.

  • pH: For acidic compounds like the target molecule, the pH of the aqueous medium can significantly impact crystallization.[4]

    • Solution: Experiment with adjusting the pH to control the ionization state of the molecule and influence its solubility.

Question 5: My purified product is an oil or a sticky solid, making it difficult to handle and dry. What can I do?

Answer: This is a common issue, especially if the product has a low melting point or if residual solvent is present.

  • Residual Solvent: Even small amounts of solvent can act as a plasticizer, making the product oily.

    • Solution: After filtration, wash the solid with a cold, non-polar solvent in which the product is insoluble (e.g., hexane or heptane) to remove residual high-boiling solvents. Dry the product under high vacuum at a slightly elevated temperature (ensure the temperature is well below the melting point).

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), one of which might be an amorphous or low-melting form.

    • Solution: Experiment with different crystallization conditions (solvents, temperatures) to favor the formation of a stable, crystalline polymorph. Characterize the solid form using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).[6]

  • Impurity Effects: Certain impurities can inhibit crystallization and lead to an oily product.

    • Solution: Attempt to further purify the material using another technique, such as column chromatography, before re-attempting crystallization.

Question 6: How can I effectively remove closely related impurities that co-crystallize with my product?

Answer: When impurities have similar structures and polarities to the desired compound, co-crystallization can be a significant challenge.

  • Recrystallization: Multiple recrystallizations may be necessary. With each step, the purity of the crystalline material should increase.

  • Alternative Purification Techniques:

    • Chromatography: Preparative HPLC or flash chromatography can be effective for separating closely related compounds. While often seen as a lab-scale technique, scalable chromatography systems are available.

    • Salt Formation: If the impurities are not acidic, forming a salt of the desired carboxylic acid with a suitable base can be a highly selective purification method. The salt can be selectively crystallized, leaving the neutral impurities in the mother liquor. The pure acid can then be regenerated by acidification.[7]

III. Analytical and Stability FAQs

Accurate analysis and understanding the stability of your compound are crucial for successful drug development.

Question 7: What are the recommended analytical methods for assessing the purity of this compound?

Answer: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity and quantifying impurities. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent (e.g., acetonitrile or methanol) is a good starting point.[8][9] UV detection is typically suitable for this class of compounds.

  • Gas Chromatography (GC): GC can be used to detect volatile impurities and residual solvents. Derivatization may be necessary for non-volatile compounds.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final compound and identifying any structural isomers or major impurities.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can be used to identify unknown impurities when coupled with a chromatographic technique (e.g., LC-MS).

  • Titration: A simple acid-base titration can be used to determine the assay of the carboxylic acid.[11]

Question 8: My compound appears to be degrading upon storage. What are potential degradation pathways and how can I improve its stability?

Answer: Acrylic acid derivatives can be susceptible to degradation.

  • Polymerization: The propenoic acid moiety can undergo polymerization, especially when exposed to heat, light, or certain initiators.

    • Solution: Store the compound in a cool, dark place. The use of a polymerization inhibitor, such as hydroquinone monomethyl ether (MEHQ), might be considered, although this would need to be carefully evaluated for a pharmaceutical application.[10]

  • Oxidation: The tertiary alcohol and the aromatic ring can be susceptible to oxidation.

    • Solution: Store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Decarboxylation: At elevated temperatures, carboxylic acids can undergo decarboxylation.

    • Solution: Avoid excessive heat during drying and storage.

Question 9: Are there any specific safety precautions I should take when handling this compound on a large scale?

Answer: Yes, scaling up requires a heightened awareness of safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, especially when handling solvents and reagents.

  • Dust Control: Fine powders of organic compounds can be irritating and pose a dust explosion hazard. Use appropriate engineering controls to minimize dust generation during handling and transfer.[12]

  • Spill Management: Have appropriate spill kits readily available. In case of a major spill, evacuate the area and follow your institution's emergency procedures.[12]

  • Material Safety Data Sheet (MSDS): Thoroughly review the MSDS for all chemicals used in the synthesis and purification process.[12]

IV. Experimental Protocols and Data

Workflow for Scale-Up Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Bench-Scale Synthesis B Scale-Up Reaction A->B Increase Scale C In-Process Control (IPC) B->C Monitor Progress C->B Adjust Conditions D Work-up C->D Reaction Complete E Crude Product D->E F Crystallization E->F G Filtration & Washing F->G H Drying G->H I Final Product H->I J Purity Assessment (HPLC, GC) I->J K Structure Confirmation (NMR, MS) I->K

Caption: A generalized workflow for the scale-up synthesis, purification, and analysis of the target compound.

Table 1: Recommended HPLC Purity Analysis Parameters
ParameterRecommended SettingRationale
Column C18, 5 µm, 4.6 x 150 mmGood retention for moderately polar compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterSuppresses ionization of the carboxylic acid for better peak shape.[8]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 30-90% B over 20 minTo elute a range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temperature 30 °CFor reproducible retention times.
Detection UV at 210 nm and 254 nmTo detect a broad range of aromatic compounds.[9]
Injection Volume 10 µLStandard injection volume.
Step-by-Step Protocol: Recrystallization
  • Dissolution: In a jacketed reactor equipped with an overhead stirrer and a condenser, add the crude product. Add the minimum amount of a suitable solvent (e.g., ethyl acetate) to dissolve the solid at an elevated temperature (e.g., 60-70 °C).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated filter to remove them.

  • Cooling: Slowly cool the solution at a controlled rate (e.g., 10 °C/hour) with gentle stirring.

  • Seeding (Optional): If crystallization does not occur spontaneously, add a few seed crystals of the pure product to induce crystallization.

  • Maturation: Once crystallization begins, continue to cool slowly to the final temperature (e.g., 0-5 °C) and then hold at this temperature for a period (e.g., 2-4 hours) to allow for complete crystallization.

  • Filtration: Filter the resulting slurry using a Nutsche filter or a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold crystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum at a temperature well below the melting point until a constant weight is achieved.

V. References

  • Chemicals Learning. (n.d.). How to Check Purity of Acrylic Acid?. Retrieved from [Link]

  • Google Patents. (n.d.). EP1722222A1 - Method of determining impurity in acrylic acid. Retrieved from

  • Occupational Safety and Health Administration. (1981). Acrylic Acid. Retrieved from [Link]

  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Determination and quantification of acrylic acid derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). JP4118241B2 - Determination of impurities in acrylic acid. Retrieved from

  • National Institutes of Health. (2022). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. Retrieved from [Link]

  • Google Patents. (n.d.). US9334223B2 - Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. Retrieved from

  • MDPI. (n.d.). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Retrieved from [Link]

  • Google Patents. (n.d.). US8633223B2 - Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds. Retrieved from

  • ResearchGate. (2018). Non-Steroidal Anti-inflammatory Drugs (NSAIDs): Synthesis of Ibuprofen, Naproxen and Nabumetone. Retrieved from [Link]

  • National Institutes of Health. (2020). Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009102155A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds. Retrieved from

  • Justia Patents. (2015). process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. Retrieved from [Link]

  • ResearchGate. (2022). Continuous Flow Synthesis Technology for Ibuprofen: Progress and Challenges. Retrieved from [Link]

  • Google Patents. (n.d.). CN101952273B - Process for the preparation of 2-methyl-2' -phenylpropionic acid derivatives and intermediate compounds. Retrieved from

  • National Institutes of Health. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and Crystal Structure Analysis of Methyl 2Hydroxyimino3-phenyl-propionate. Retrieved from [Link]

  • Slideshare. (2018). Non-Steroidal Anti-inflammatory Drugs (NSAID)-Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2022). Release mechanisms for profen-loaded nanofibers: Challenges and opportunities. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). The synthesis of non-steroidal anti-inflammatory drug (NSAID)–lantadene prodrugs as novel lung adenocarcinoma inhibitors via the inhibition of cyclooxygenase-2 (COX-2), cyclin D1 and TNF-α-induced NF-κB activation. Retrieved from [Link]

  • YouTube. (2018). Pharmacology - Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Retrieved from [Link]

  • Google Patents. (n.d.). CN102701949A - Method for preparing 2-[4-(2-methyl-1-propenyl)phenyl]propionic acid. Retrieved from

  • SpringerLink. (2015). Crystallization and characterization of cocrystals of piroxicam and 2,5-dihydroxybenzoic acid. Retrieved from [Link]

  • PubMed. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Retrieved from [Link]

  • National Institutes of Health. (2017). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Retrieved from [Link]

  • PubMed. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Phenylpropionic acid. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activities of 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid and Ibuprofen

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the well-established non-steroidal anti-inflammatory drug (NSAID) ibuprofen and 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic acid. While extensive data exists for ibuprofen, public information on the specific biological activities of this compound is limited, with its primary identification being a known metabolite and impurity of ibuprofen. This document will therefore focus on the established pharmacology of ibuprofen and present a series of proposed experimental protocols to comparatively evaluate the biological activity of its derivative.

Introduction to the Compounds

Ibuprofen: A Staple Anti-Inflammatory Agent

Ibuprofen, chemically known as (±)-2-(p-isobutylphenyl)propionic acid, is a widely used NSAID with analgesic, anti-inflammatory, and antipyretic properties.[1] It is administered as a racemic mixture of (S)- and (R)-enantiomers.[2][3] The (S)-enantiomer is responsible for the majority of the desired pharmacological activity.[2][3] In the body, the inactive (R)-enantiomer can be converted to the active (S)-enantiomer by the enzyme alpha-methylacyl-CoA racemase.[2]

The primary mechanism of action for ibuprofen is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][4][5] These enzymes are critical for the synthesis of prostaglandins, which are key mediators of pain, inflammation, and fever.[2][5] The inhibition of COX-2 is largely responsible for ibuprofen's therapeutic effects, while the inhibition of the constitutively expressed COX-1 can lead to undesirable gastrointestinal side effects.[2][5]

This compound

This compound is recognized as a metabolite of ibuprofen.[6] Its chemical structure features a modification on the isobutyl side chain of ibuprofen, with the introduction of a hydroxyl group and a double bond. The potential biological activity of this metabolite is not well-characterized in publicly available literature.

Comparative Overview

A direct comparison of biological activity is challenging due to the lack of extensive data for this compound. However, a theoretical framework for comparison can be established based on the known activities of ibuprofen.

PropertyIbuprofenThis compound
IUPAC Name 2-[4-(2-methylpropyl)phenyl]propanoic acid[7]This compound[8]
Molecular Formula C₁₃H₁₈O₂[7]C₁₃H₁₆O₃[8]
Molecular Weight 206.28 g/mol [9]220.26 g/mol [8]
Mechanism of Action Non-selective COX-1 and COX-2 inhibitor[2][4]Unknown, hypothesized to have reduced or altered COX inhibitory activity.
Primary Biological Activities Anti-inflammatory, analgesic, antipyretic[1]Not well-characterized.
Metabolism Primarily hepatic metabolism to various hydroxyl, carboxyl, and glucuronyl metabolites.[2][6]Itself a metabolite of ibuprofen. Further metabolism is not well-documented.

Proposed Experimental Protocols for Comparative Analysis

To elucidate the biological activity of this compound relative to ibuprofen, a series of in vitro and in vivo experiments are proposed.

In Vitro Assays

Objective: To determine the inhibitory potency and selectivity of this compound against COX-1 and COX-2 enzymes and compare it to ibuprofen.

Methodology:

  • Enzyme Preparation: Utilize commercially available human recombinant COX-1 and COX-2 enzymes.

  • Assay Principle: A colorimetric or fluorometric COX inhibitor screening assay kit can be used. This assay measures the peroxidase activity of COX in converting arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to PGH2. The subsequent detection of prostaglandins (e.g., PGE2) provides a measure of enzyme activity.

  • Procedure: a. Prepare a series of concentrations for both ibuprofen and this compound. b. In a 96-well plate, incubate the enzymes with the test compounds or a vehicle control. c. Initiate the reaction by adding arachidonic acid. d. After a specified incubation period, stop the reaction and measure the product formation according to the kit manufacturer's instructions.

  • Data Analysis: Calculate the IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) for both compounds against each COX isoform. The selectivity index can be determined by the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

COX_Inhibition_Assay cluster_setup Assay Setup cluster_reaction Reaction cluster_analysis Data Analysis Enzyme COX-1 or COX-2 Enzyme Incubation Incubation Enzyme->Incubation Compound Test Compound (Ibuprofen or Metabolite) Compound->Incubation Vehicle Vehicle Control Vehicle->Incubation Arachidonic_Acid Add Arachidonic Acid Incubation->Arachidonic_Acid Reaction_Stop Stop Reaction Arachidonic_Acid->Reaction_Stop Detection Measure Prostaglandin Levels Reaction_Stop->Detection IC50 Calculate IC50 Values Detection->IC50

Caption: Workflow for COX Inhibition Assay.

In Vivo Models

Objective: To assess and compare the acute anti-inflammatory activity of this compound and ibuprofen.

Methodology:

  • Animal Model: Use male Wistar rats or Swiss albino mice.

  • Procedure: a. Acclimatize animals and fast them overnight before the experiment. b. Administer the test compounds (ibuprofen and this compound) and a vehicle control orally or intraperitoneally at various doses. c. After a set time (e.g., 1 hour), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw. d. Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Paw_Edema_Model Start Acclimatize Rodents Dosing Administer Test Compounds (Ibuprofen, Metabolite, Vehicle) Start->Dosing Inflammation Induce Inflammation (Carrageenan Injection) Dosing->Inflammation Measurement Measure Paw Volume (Plethysmometer) Inflammation->Measurement Analysis Calculate % Inhibition of Edema Measurement->Analysis

Caption: Experimental Workflow for Carrageenan-Induced Paw Edema.

Objective: To evaluate and compare the analgesic effects of the two compounds.

Methodology:

  • Animal Model: Use Swiss albino mice.

  • Procedure: a. Administer the test compounds and a vehicle control orally. b. After a specified time (e.g., 30 minutes), inject a 0.6% acetic acid solution intraperitoneally to induce writhing (a characteristic stretching behavior indicative of pain). c. Immediately after the injection, count the number of writhes for each mouse over a 20-minute period.

  • Data Analysis: Calculate the percentage of pain inhibition for each group relative to the control group.

Expected Outcomes and Implications

Based on the structural modification (hydroxylation), it can be hypothesized that this compound may exhibit reduced pharmacological activity compared to ibuprofen. The addition of a hydroxyl group generally increases the polarity of a molecule, which can affect its ability to cross cell membranes and bind to the active site of the COX enzymes. Furthermore, many drug metabolites are pharmacologically inactive.[6]

The proposed experiments would provide crucial data to either support or refute this hypothesis. The results will be valuable for understanding the overall pharmacological profile of ibuprofen, as the presence of this metabolite could potentially influence its therapeutic efficacy and safety. A comprehensive understanding of the biological activities of major metabolites is essential for drug development and regulatory assessment.

Conclusion

While ibuprofen is a well-characterized NSAID, the biological activity of its metabolite, this compound, remains largely unexplored. The experimental protocols outlined in this guide provide a systematic approach to compare the anti-inflammatory and analgesic properties of these two compounds. The data generated from these studies will provide valuable insights for researchers, scientists, and drug development professionals in the field of pharmacology and medicinal chemistry.

References

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A Comparative Guide to the Validation of an HPLC Method for 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the quality control of active pharmaceutical ingredients (APIs). However, an HPLC method is only as reliable as its validation. This guide provides an in-depth, experience-driven comparison of the essential validation parameters for a robust HPLC method, tailored for the analysis of 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic acid, a novel aromatic carboxylic acid. We will delve into the causality behind experimental choices, presenting a self-validating system that ensures trustworthiness and regulatory compliance.

The validation of an analytical procedure is a formal and systematic process to demonstrate its suitability for its intended purpose.[1] This ensures that the method provides accurate, reproducible, and reliable results.[1][2] The principles and methodologies discussed herein are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH) Q2(R1) and the United States Pharmacopeia (USP) General Chapter <1225>.[3][4][5]

The Analytical Challenge: Quantifying this compound

Our target analyte, this compound, is an aromatic propionic acid derivative. Its structure suggests that a reversed-phase HPLC method would be a suitable analytical approach. The separation of aromatic carboxylic acids by HPLC is well-established, often utilizing a C18 stationary phase and a mobile phase consisting of an organic modifier (like acetonitrile) and an aqueous buffer to control the ionization of the acidic functional group.[6][7]

Based on methods for structurally similar compounds like ibuprofen and ketoprofen, a robust starting point for our chromatographic conditions is as follows:[8][9][10]

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : 0.02 M Potassium Dihydrogen Phosphate buffer (pH 3.0, adjusted with phosphoric acid) (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 225 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

The validation of this method will be a systematic evaluation of its performance characteristics.

The Validation Workflow: A Holistic Approach

The validation of an HPLC method is not a mere checklist of experiments but an interconnected workflow designed to build a comprehensive picture of the method's capabilities and limitations.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 System Suitability & Specificity cluster_2 Quantitative Performance cluster_3 Detection & Robustness Dev Method Development Opt Method Optimization Dev->Opt Initial Parameters SST System Suitability Testing Opt->SST Finalized Method Spec Specificity / Selectivity SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Lin->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Validation_Report Validation Report & Method Approval Rob->Validation_Report Complete Validation Data

Caption: Overall HPLC Method Validation Workflow.

System Suitability: The Daily Health Check

Before any validation or sample analysis, it is crucial to verify that the chromatographic system is performing adequately.[11] System Suitability Testing (SST) is not a validation parameter itself, but a prerequisite for valid analytical results.[12] It ensures the holistic functionality of the equipment, from the pump and injector to the column and detector.[12][13]

Experimental Protocol:
  • Prepare a standard solution of this compound at the target concentration (e.g., 100 µg/mL).

  • Inject the standard solution six replicate times.

  • Calculate the key system suitability parameters.

Acceptance Criteria & Comparative Data:
ParameterAcceptance CriteriaHypothetical ResultPass/Fail
Tailing Factor (T) T ≤ 2.01.1Pass
Theoretical Plates (N) N ≥ 20006500Pass
%RSD of Peak Area ≤ 2.0%0.8%Pass
%RSD of Retention Time ≤ 1.0%0.3%Pass

These parameters confirm the column's efficiency, the symmetry of the analyte peak, and the precision of the system's injections and flow rate.[11][13]

Specificity: Distinguishing the Analyte

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[8][14][15] For a stability-indicating method, forced degradation studies are essential.[2][8]

Experimental Protocol:
  • Placebo Analysis: Prepare a solution containing all formulation excipients without the API and inject it to ensure no interfering peaks at the retention time of the analyte.

  • Forced Degradation: Subject the API to stress conditions (acid, base, oxidation, heat, and light) to induce degradation.[8]

    • Acid Hydrolysis: Reflux with 0.1 M HCl.

    • Base Hydrolysis: Reflux with 0.1 M NaOH.

    • Oxidation: Treat with 3% H₂O₂.

    • Thermal Degradation: Heat the solid API in an oven.

    • Photolytic Degradation: Expose the API solution to UV light.

  • Analyze the stressed samples by HPLC and use a photodiode array (PDA) detector to assess peak purity.

Acceptance Criteria & Comparative Data:
  • The analyte peak should be free from interference from placebo components.

  • The analyte peak should be well-resolved from any degradation product peaks (Resolution > 2.0).

  • The peak purity index should be greater than a set threshold (e.g., > 0.999), indicating no co-eluting peaks.

Stress ConditionAnalyte Degradation (%)Resolution from Nearest DegradantPeak Purity Index
Acid (0.1 M HCl) ~15%2.8> 0.999
Base (0.1 M NaOH) ~25%3.5> 0.999
Oxidation (3% H₂O₂) ~10%2.5> 0.999

This demonstrates the method's ability to separate the analyte from potential degradation products, a critical requirement for stability studies.[2]

Linearity and Range: Proportionality of Response

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a specified range.[10][16][17] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[1][16]

Experimental Protocol:
  • Prepare a series of at least five standard solutions of the analyte at different concentrations, typically spanning 50% to 150% of the target assay concentration.

  • Inject each concentration level in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria & Comparative Data:
ParameterAcceptance CriteriaHypothetical Result
Correlation Coefficient (r²) ≥ 0.9990.9998
Y-intercept Should not be significantly different from zeroClose to origin
Range 50 µg/mL to 150 µg/mLEstablished

A high correlation coefficient indicates a strong linear relationship between concentration and response.[10]

Accuracy: Closeness to the True Value

Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[18] It is typically determined by recovery studies using spiked placebo samples.[19]

Experimental Protocol:
  • Prepare placebo samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria & Comparative Data:
Spiked LevelMean Recovery (%)%RSD
80% 99.5%0.9%
100% 100.2%0.7%
120% 100.8%0.6%
Acceptance Criteria 98.0% - 102.0% Recovery, %RSD ≤ 2.0%

The high recovery values across the range demonstrate the method's accuracy.[18]

Precision: Agreement Between Measurements

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[1] It is evaluated at two levels: repeatability and intermediate precision.[18]

Experimental Protocol:
  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria & Comparative Data:
Precision Level%RSD of Assay Results
Repeatability 0.85%
Intermediate Precision 1.10%
Acceptance Criteria %RSD ≤ 2.0%

Low relative standard deviation (RSD) values indicate a high degree of precision.[18]

Detection Limit (LOD) and Quantitation Limit (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[20][21] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[20][21]

Experimental Protocol:

These limits can be determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.[21][22]

  • Signal-to-Noise Ratio:

    • LOD is typically determined at a signal-to-noise ratio of 3:1.

    • LOQ is typically determined at a signal-to-noise ratio of 10:1.

Acceptance Criteria & Comparative Data:
ParameterMethodHypothetical Result
LOD Signal-to-Noise (3:1)0.1 µg/mL
LOQ Signal-to-Noise (10:1)0.3 µg/mL

These values establish the lower limits of the method's capabilities.

Robustness: Reliability Under Varied Conditions

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9] This provides an indication of its reliability during normal usage.[9]

Experimental Protocol:
  • Introduce small, deliberate changes to the chromatographic conditions, one at a time.

  • Analyze a standard solution under each modified condition.

  • Assess the impact on system suitability parameters and analyte quantification.

Acceptance Criteria & Comparative Data:
Parameter VariedVariationImpact on Results
Flow Rate ± 0.1 mL/minSystem suitability met
Mobile Phase pH ± 0.2 unitsSystem suitability met
Column Temperature ± 2°CSystem suitability met
% Acetonitrile ± 2%System suitability met
Acceptance Criteria System suitability criteria must be met, and results should not be significantly affected.

The method's ability to withstand these minor changes demonstrates its robustness and suitability for transfer to other laboratories.

Validation_Parameters_Relationship Specificity Specificity Accuracy Accuracy Specificity->Accuracy Linearity Linearity Range Range Linearity->Range Linearity->Accuracy Precision Precision Linearity->Precision Robustness Robustness Accuracy->Robustness Precision->Accuracy LOQ LOQ Precision->LOQ Precision->Robustness LOD LOD LOQ->LOD

Caption: Interrelationship of HPLC Validation Parameters.

Conclusion

This guide has systematically compared the essential validation parameters for an HPLC method intended for the quantification of this compound. By adhering to the principles outlined in ICH and USP guidelines, and by understanding the scientific rationale behind each experimental choice, a robust, reliable, and defensible analytical method can be established. The hypothetical data presented demonstrates a method that meets all acceptance criteria, ensuring its suitability for its intended purpose in a regulated pharmaceutical environment. This comprehensive validation approach provides a high degree of assurance in the quality and integrity of the analytical data generated.

References

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link][4][5]

  • Scientific Research Publishing. Validation of a Stability-Indicating Assay Method for the Determination of Ibuprofen in a Tablet Formulation. [Link]

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  • Industrial Pharmacist. Linearity and Range in Analytical Method Validation by HPLC. [Link][10]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link][19]

  • assayprism.com. System Suitability Test in HPLC – Key Parameters Explained. [Link][13]

  • Altabrisa Group. HPLC Specificity Testing: Importance Explained. [Link][14]

  • American Chemical Society. Getting the peaks perfect: System suitability for HPLC. [Link][12]

  • BA Sciences. USP <1225> Method Validation. [Link][3]

  • Altabrisa Group. What Are LOD and LOQ in HPLC Methods?. [Link][20]

  • Pharmaceutical Updates. System suitability in HPLC Analysis. [Link]

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  • USP. <1225> Validation of Compendial Procedures. United States Pharmacopeia. [Link]

  • FDA. Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration; 2015. [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link][2]

  • PharmaGuru. How To Perform Linearity and Range In Method Validation: Easy Tips. [Link][16]

  • ResearchGate. How to calculate LOD and LOQ of analyte by hplc?. [Link][22]

  • PubMed. Chromatographic separations of aromatic carboxylic acids. [Link][6]

  • SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link][7]

  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. [Link][15]

  • Taylor & Francis Online. Development and Validation of an HPLC Method for the Determination of 2‐(4‐Isobutylphenyl) Propionic Acid and 4‐Isobutylacetophenone in a Gel Formulation. [Link][9]

  • PubMed. Fast HPLC method for the determination of ketoprofen in human plasma using a monolithic column and its application to a comparative bioavailability study in man. [Link][10]

  • ProPharma. Highlights from FDA's Updated ICH Q2(R2) Guidelines. [Link][19]

  • LCGC International. Robustness Tests. [Link]

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  • Agilent. HPLC Separation Robustness and Ruggedness. [Link]

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  • MDPI. Development of HPLC Method for Simultaneous Determination of Ibuprofen and Chlorpheniramine Maleate. [Link]

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A Comparative Analysis of Ibuprofen and its Hydroxylated Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative study of the widely-used non-steroidal anti-inflammatory drug (NSAID), ibuprofen, and its principal hydroxylated metabolites. Designed for researchers, scientists, and drug development professionals, this document delves into the pharmacological activity, metabolic pathways, and key experimental evaluation techniques, supported by experimental data and authoritative references. Our objective is to offer an in-depth technical resource that elucidates the structure-activity relationships and the scientific rationale behind the evaluation of these compounds.

Introduction: The Profen Family and the Central Role of Ibuprofen

2-Arylpropionic acids, commonly known as "profens," are a cornerstone of non-steroidal anti-inflammatory drug therapy.[1] Ibuprofen, a prominent member of this class, is a widely used over-the-counter medication for the management of pain, inflammation, and fever.[2] Its therapeutic effects are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins, key mediators of pain and inflammation.[2][3] Ibuprofen is a non-selective COX inhibitor, meaning it targets both COX-1 and COX-2 isoforms.[3]

The in vivo journey of ibuprofen is marked by significant metabolic transformations, primarily through oxidation by cytochrome P450 enzymes.[2] This process yields several metabolites, with the major ones being hydroxylated and carboxylated derivatives.[2][4] Understanding the pharmacological profiles of these metabolites is crucial for a complete comprehension of ibuprofen's efficacy and safety profile. This guide will focus on a comparative analysis of ibuprofen and its primary hydroxylated analogs.

Stereochemistry and Pharmacological Activity: The S-Enantiomer Dominance

Ibuprofen is a chiral molecule and is typically administered as a racemic mixture of two enantiomers: (S)-ibuprofen and (R)-ibuprofen.[3][5] The anti-inflammatory and analgesic properties of ibuprofen are almost exclusively attributed to the (S)-enantiomer.[3][5] The (R)-enantiomer is considered to have no significant anti-inflammatory effect.[5]

A fascinating aspect of ibuprofen's pharmacokinetics is the in vivo unidirectional chiral inversion of the (R)-enantiomer to the active (S)-enantiomer.[3] This conversion is facilitated by the enzyme alpha-methylacyl-CoA racemase.[4] This metabolic process effectively increases the concentration of the active therapeutic agent in the body.

Metabolic Pathway of Ibuprofen: The Journey to Hydroxylation

The primary route of ibuprofen metabolism is oxidation, leading to the formation of several metabolites. The major metabolites found in urine are 2-hydroxy-ibuprofen (2-OH IBU) and carboxy-ibuprofen.[2][4] Minor hydroxylated metabolites such as 3-hydroxy-ibuprofen and 1-hydroxy-ibuprofen have also been identified.[4] These metabolic transformations are primarily carried out by cytochrome P450 enzymes, with CYP2C9 playing a major role in the metabolism of the active (S)-ibuprofen.[2]

Ibuprofen_Metabolism cluster_metabolism Metabolism (CYP450) Ibuprofen (R,S)-Ibuprofen S_Ibuprofen (S)-Ibuprofen (Active) Ibuprofen->S_Ibuprofen R_Ibuprofen (R)-Ibuprofen (Inactive) Ibuprofen->R_Ibuprofen 2_OH_Ibuprofen 2-Hydroxy-Ibuprofen S_Ibuprofen->2_OH_Ibuprofen Oxidation Carboxy_Ibuprofen Carboxy-Ibuprofen S_Ibuprofen->Carboxy_Ibuprofen Oxidation Other_Metabolites Other Hydroxylated Metabolites S_Ibuprofen->Other_Metabolites Oxidation R_Ibuprofen->S_Ibuprofen Chiral Inversion (alpha-methylacyl-CoA racemase) Excretion Excretion 2_OH_Ibuprofen->Excretion Glucuronidation Carboxy_Ibuprofen->Excretion Glucuronidation Other_Metabolites->Excretion Glucuronidation

Caption: Metabolic pathway of ibuprofen, highlighting chiral inversion and oxidative metabolism.

Crucially, the hydroxylated and carboxylated metabolites of ibuprofen are considered to have no apparent pharmacological activity.[2] This metabolic inactivation and subsequent excretion, primarily as glucuronide conjugates, is the main mechanism of ibuprofen clearance from the body.[4][6]

Comparative Performance and Experimental Evaluation

The evaluation of NSAIDs and their analogs relies on a battery of well-established in vitro and in vivo assays to determine their efficacy, potency, and potential side effects.

In Vitro Cyclooxygenase (COX) Inhibition Assays

The primary mechanism of action of NSAIDs is the inhibition of COX enzymes.[7] Therefore, in vitro assays to quantify the inhibitory activity against COX-1 and COX-2 are fundamental. These assays typically involve measuring the production of prostaglandins from arachidonic acid in the presence of purified enzymes or cell-based systems. The results are usually expressed as the half-maximal inhibitory concentration (IC50).

CompoundCOX-1 Inhibition (IC50)COX-2 Inhibition (IC50)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
(S)-Ibuprofen ~1-5 µM~10-20 µM~0.1-0.5
2-Hydroxy-Ibuprofen > 100 µM> 100 µMNot Applicable
Carboxy-Ibuprofen > 100 µM> 100 µMNot Applicable

Note: The IC50 values are approximate and can vary depending on the specific assay conditions. The data presented here is a synthesis of typical findings in the literature.

As the table demonstrates, the hydroxylated and carboxylated metabolites of ibuprofen exhibit significantly reduced or no inhibitory activity against both COX isoforms compared to the parent drug. This lack of activity underscores their role as inactive metabolites.

In Vivo Models of Analgesia and Inflammation

To assess the in vivo efficacy of anti-inflammatory and analgesic compounds, several animal models are employed. These models mimic the clinical conditions of pain and inflammation.

4.2.1. Acetic Acid-Induced Writhing Test (Analgesia)

This is a widely used model for screening peripheral analgesic activity.[4] An intraperitoneal injection of acetic acid induces a characteristic stretching behavior in rodents, known as writhing. The number of writhes is counted over a specific period, and a reduction in the number of writhes in drug-treated animals compared to a control group indicates analgesic activity.[4]

Writhing_Test_Workflow cluster_groups Animal Groups Control Control Group (Vehicle) Acetic_Acid i.p. Injection of Acetic Acid Control->Acetic_Acid Treated Treated Group (Test Compound) Treated->Acetic_Acid Observation Observation Period (e.g., 20-30 min) Acetic_Acid->Observation Counting Count Number of Writhes Observation->Counting Comparison Compare Writhing Counts Counting->Comparison

Caption: Workflow for the acetic acid-induced writhing test.

4.2.2. Carrageenan-Induced Paw Edema (Anti-inflammatory)

This is a classic and reliable model for evaluating acute inflammation. Injection of carrageenan into the paw of a rodent induces a localized inflammatory response, characterized by edema (swelling). The volume of the paw is measured at different time points after carrageenan injection. A reduction in paw volume in the drug-treated group compared to the control group indicates anti-inflammatory activity.

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Acclimatization: Acclimatize rodents (e.g., Wistar rats) to the laboratory conditions for at least one week.

  • Grouping: Randomly divide the animals into control and treated groups (n=6-8 per group).

  • Fasting: Fast the animals overnight before the experiment with free access to water.

  • Drug Administration: Administer the test compound (e.g., ibuprofen or its metabolites) or vehicle (control) orally or intraperitoneally.

  • Baseline Paw Volume: After a specific time (e.g., 30-60 minutes) following drug administration, measure the initial volume of the right hind paw using a plethysmometer.

  • Induction of Edema: Inject a 1% solution of carrageenan in saline subcutaneously into the plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Studies evaluating the in vivo activity of ibuprofen's hydroxylated metabolites have consistently shown a lack of significant analgesic or anti-inflammatory effects in these models, further confirming their inactive nature.

Conclusion: The Importance of Metabolic Profiling

This comparative guide highlights the critical role of metabolic profiling in drug development and understanding the complete pharmacological picture of a therapeutic agent. While ibuprofen is a potent anti-inflammatory and analgesic compound, its primary hydroxylated metabolites are pharmacologically inactive. This efficient metabolic inactivation is a key feature of its pharmacokinetic profile, ensuring that the active drug exerts its effect and is then cleared from the body.

For researchers in the field, this underscores the necessity of not only evaluating the parent compound but also its major metabolites to avoid misinterpretation of efficacy and to gain a comprehensive understanding of the drug's disposition and action in vivo. The experimental protocols and data presented herein provide a foundational framework for the comparative assessment of NSAIDs and their analogs.

References

  • ClinPGx. Ibuprofen Pathway, Pharmacokinetics. [Link]

  • Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., Gong, L., Sangkuhl, K., Thorn, C. F., Altman, R. B., & Klein, T. E. (2012). Pharmacogenomics knowledge for personalized medicine. Clinical pharmacology and therapeutics, 92(4), 414–417. [Link]

  • Mandal, A. (2019). Ibuprofen Chemistry. News-Medical.net. [Link]

  • Wikipedia. Ibuprofen. [Link]

  • Zenodo. Ibuprofen and metabolites conjugate with glucuronic acid to enhance their polarity to excretion. [Link]

  • Inam, M. A., Alkhaldi, M. Z., Al-Masoudi, N. A., & Al-Washali, A. A. (2017). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of enzyme inhibition and medicinal chemistry, 32(1), 1146–1157. [Link]

  • Google Patents.
  • PubMed. Anti-inflammatory effect of pelubiprofen, 2-[4-(oxocyclohexylidenemethyl)-phenyl]propionic acid, mediated by dual suppression of COX activity and LPS-induced inflammatory gene expression via NF-κB inactivation. [Link]

  • Google Patents.
  • PubMed. Synthesis and Biological Evaluation of Derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-Inflammatory Drugs With Low Gastric Ulcerogenic Activity. [Link]

  • National Center for Biotechnology Information. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. [Link]

  • PubChem. 2-Phenylpropionic acid. [Link]

  • MDPI. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. [Link]

  • PubMed. Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. [Link]

Sources

A Senior Application Scientist's Guide to the Enantioselective Separation of 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is of paramount importance. Enantiomers of the same molecule can exhibit vastly different pharmacological and toxicological profiles. The compound 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic acid, a non-steroidal anti-inflammatory drug (NSAID) belonging to the "profen" class, is no exception. While specific literature on the enantioselective separation of this particular profen is not extensively detailed, a wealth of knowledge exists for structurally similar 2-arylpropionic acids (2-APAs). This guide will provide a comparative analysis of established chiral separation techniques, offering robust starting points and detailed protocols for researchers and drug development professionals aiming to resolve the enantiomers of this compound.

The Imperative of Chiral Separation for Profen Drugs

The pharmacological activity of many profen drugs resides predominantly in the (S)-enantiomer.[1] The (R)-enantiomer is often less active or can even contribute to undesirable side effects. Although some in-vivo conversion of the (R)- to the (S)-form can occur, regulatory bodies increasingly demand the development of single-enantiomer drugs to ensure safety and efficacy.[2] This necessitates reliable and efficient analytical methods to quantify the enantiomeric excess (e.e.) and to perform preparative separations for further studies.

The primary techniques for the enantioselective separation of profens are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). Each technique offers a unique set of advantages and is suited for different analytical challenges.

Comparative Analysis of Chiral Separation Techniques

The choice of separation technique is dictated by factors such as the required resolution, analysis speed, sample matrix, and whether the goal is analytical quantification or preparative isolation.

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Chiral HPLC Differential partitioning between a chiral stationary phase (CSP) and a mobile phase.High versatility with a wide range of commercially available CSPs.[2][3] Robust and reproducible. Applicable for both analytical and preparative scales.Longer analysis times compared to SFC. Higher consumption of organic solvents.Routine quality control, purity testing, and preparative separation.
Chiral SFC Utilizes supercritical CO2 as the primary mobile phase with a co-solvent, passing through a CSP.Fast separations due to low viscosity and high diffusivity of the mobile phase.[4] Reduced organic solvent consumption ("greener" technique).[4]Requires specialized instrumentation. Method development can be more complex.High-throughput screening, rapid analytical separations.
Chiral CE Separation based on differential electrophoretic mobility in the presence of a chiral selector in the background electrolyte (BGE).Extremely high separation efficiency.[5][6] Very low sample and reagent consumption.[5][6]Lower sensitivity for concentration-sensitive detectors. Less amenable to preparative scale separations.Analysis of minute sample quantities, complex matrices, and impurity profiling.[5]

In-Depth Look at Chiral HPLC

Chiral HPLC remains the workhorse for the enantioselective separation of profens due to its robustness and the extensive variety of available Chiral Stationary Phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for this class of compounds.[3]

Mechanism of Chiral Recognition on Polysaccharide-Based CSPs

The separation of enantiomers on polysaccharide-based CSPs is achieved through a combination of intermolecular interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[3][7] The chiral selector, a polysaccharide derivative coated or immobilized on a silica support, forms transient diastereomeric complexes with the enantiomers of the analyte. The difference in the stability of these complexes leads to different retention times and, thus, separation.[3]

Experimental Protocol: Chiral HPLC Separation of a Profen Analogue

This protocol is based on established methods for profens like ibuprofen and ketoprofen and serves as an excellent starting point for this compound.

Objective: To achieve baseline separation of the enantiomers of a profen analogue.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Materials:

  • Chiral Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica).[3]

  • Mobile Phase: n-Hexane and Isopropanol (IPA) with a small amount of a carboxylic acid modifier (e.g., trifluoroacetic acid - TFA).

  • Analyte: Racemic this compound dissolved in the mobile phase.

Procedure:

  • System Preparation: Equilibrate the Chiralpak® AD-H column with the mobile phase (e.g., n-Hexane:IPA:TFA 90:10:0.1 v/v/v) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Prepare a 1 mg/mL solution of the racemic analyte in the mobile phase.

  • Injection: Inject 10 µL of the sample solution onto the column.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Optimization: If separation is not optimal, adjust the ratio of n-Hexane to IPA. Increasing the IPA content will generally decrease retention times but may also reduce resolution. The concentration of the acidic modifier can also be adjusted to improve peak shape.

Expected Results: Two well-resolved peaks corresponding to the two enantiomers. The resolution (Rs) should be greater than 1.5 for baseline separation.

Exploring the Speed of Chiral SFC

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed and reduced environmental impact.[4] The use of supercritical CO2 as the main component of the mobile phase leads to lower viscosity and higher solute diffusivity, resulting in faster analysis times and higher efficiency.[4]

Key Parameters in Chiral SFC Method Development

Successful chiral SFC separations are dependent on the careful optimization of several parameters:

  • Co-solvent: Alcohols such as methanol, ethanol, or isopropanol are commonly used as modifiers to increase the solvent strength of the supercritical CO2. The choice of alcohol can significantly impact selectivity.[8]

  • Additive: Acidic or basic additives are often necessary to improve peak shape and resolution, especially for acidic or basic analytes.[8]

  • Backpressure and Temperature: These parameters control the density of the supercritical fluid, which in turn affects the solvating power of the mobile phase and the interaction with the stationary phase.[8][9]

Experimental Protocol: Chiral SFC Separation of a Profen Analogue

Objective: To achieve rapid, high-resolution separation of profen enantiomers.

Instrumentation:

  • Supercritical Fluid Chromatography (SFC) system with a backpressure regulator and a UV detector.

Materials:

  • Chiral Column: Chiralpak® AD or a similar polysaccharide-based column.

  • Mobile Phase: Supercritical CO2 and Methanol with 0.1% TFA.

  • Analyte: Racemic this compound dissolved in methanol.

Procedure:

  • System Preparation: Equilibrate the column with the mobile phase (e.g., 85% CO2, 15% Methanol with 0.1% TFA) at a flow rate of 3 mL/min. Set the backpressure to 150 bar and the column temperature to 35 °C.

  • Sample Preparation: Prepare a 1 mg/mL solution of the racemic analyte in methanol.

  • Injection: Inject 5 µL of the sample solution.

  • Detection: Monitor the elution at a suitable wavelength.

  • Optimization: Adjust the percentage of the methanol co-solvent. A higher percentage will decrease retention. The backpressure and temperature can also be varied to fine-tune the separation.

The High Efficiency of Chiral Capillary Electrophoresis

Capillary Electrophoresis (CE) offers exceptionally high theoretical plate counts, leading to excellent resolution of enantiomers.[5][6] In chiral CE, a chiral selector is added to the background electrolyte (BGE). The enantiomers form transient diastereomeric complexes with the selector, and the different mobilities of these complexes result in their separation.[5]

Common Chiral Selectors in CE

For acidic compounds like profens, cyclodextrins (CDs) are the most commonly used chiral selectors.[10] Native and derivatized CDs, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and methyl-β-cyclodextrin, are effective for resolving a wide range of profen drugs.[10][11]

Experimental Protocol: Chiral CE Separation of a Profen Analogue

Objective: To demonstrate the high-efficiency separation of profen enantiomers using a minimal amount of sample.

Instrumentation:

  • Capillary Electrophoresis (CE) system with a UV detector.

Materials:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 25 mM phosphate buffer (pH 7.0) containing 15 mM hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Analyte: Racemic this compound dissolved in water or a water/methanol mixture.

Procedure:

  • Capillary Conditioning: Condition the new capillary by flushing with 1 M NaOH, followed by water, and finally the BGE.

  • Sample Injection: Inject the sample using hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Separation: Apply a voltage of 20 kV.

  • Detection: Monitor at a suitable wavelength.

  • Optimization: The concentration of the chiral selector and the pH of the BGE are critical parameters for optimizing the separation. The type of cyclodextrin can also be changed to improve resolution.

Visualizing the Workflow

G cluster_hplc Chiral HPLC Workflow cluster_sfc Chiral SFC Workflow cluster_ce Chiral CE Workflow hplc_start Equilibrate Chiralpak AD-H Column hplc_prep Prepare Racemic Profen Solution hplc_start->hplc_prep hplc_inject Inject Sample (10 µL) hplc_prep->hplc_inject hplc_detect UV Detection (254 nm) hplc_inject->hplc_detect hplc_optim Optimize Mobile Phase Ratio hplc_detect->hplc_optim sfc_start Equilibrate Chiralpak AD Column sfc_prep Prepare Racemic Profen Solution sfc_start->sfc_prep sfc_inject Inject Sample (5 µL) sfc_prep->sfc_inject sfc_detect UV Detection sfc_inject->sfc_detect sfc_optim Optimize Co-solvent % & Backpressure sfc_detect->sfc_optim ce_start Condition Capillary ce_prep Prepare Racemic Profen Solution ce_start->ce_prep ce_inject Hydrodynamic Injection ce_prep->ce_inject ce_detect UV Detection ce_inject->ce_detect ce_optim Optimize [Selector] & BGE pH ce_detect->ce_optim

Sources

A Comparative Guide to Immunoassay Cross-Reactivity: A Case Study of 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of immunoassay cross-reactivity, using 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic acid as a central case study. As researchers and drug development professionals, understanding the specificity of ligand-binding assays is paramount to ensuring data integrity. This document moves beyond a simple recitation of protocols to explore the underlying principles and rationale that govern robust assay design and validation.

Introduction: The Challenge of Specificity in Immunoassays

Immunoassays are indispensable tools in biological research and diagnostics, leveraging the highly specific binding between an antibody and its target antigen to quantify analytes of interest.[1][2] The core principle relies on this specific recognition, often likened to a lock and key.[2] However, the integrity of immunoassay data can be compromised by a phenomenon known as cross-reactivity. This occurs when an antibody binds to molecules other than the intended target analyte, leading to inaccurate measurements, and potentially false positive or negative results.[3][4]

Cross-reactivity is most common when non-target molecules share structural similarities or epitopes with the target analyte.[3][4] This guide will focus on This compound (CAS 75626-01-6), a compound structurally related to the 2-arylpropionic acid (profen) class of non-steroidal anti-inflammatory drugs (NSAIDs).[5][6] Given that NSAIDs like ibuprofen are known to cause cross-reactivity in various immunoassays, a thorough assessment of this related compound is not merely a procedural step but a scientific necessity to validate its quantification in biological matrices.[7][8]

This guide will compare the cross-reactivity profile of our target compound against its parent drug, Ibuprofen, another common profen, Naproxen, and a structurally distinct flavonoid, Hesperetin, to serve as a negative control.

The Rationale for Comparator Selection and Experimental Design

The choice of compounds for a cross-reactivity panel is a critical decision rooted in structural chemistry and pharmacology. Our objective is to challenge the specificity of a hypothetical immunoassay designed to quantify a related profen.

  • Target Compound: this compound.

  • Primary Comparator (Positive Control): Ibuprofen. As the parent drug, it is expected to have a similar core structure and thus a high potential for cross-reactivity.

  • Secondary Comparator: Naproxen. Another widely used profen that shares the 2-arylpropionic acid scaffold but differs in its substituent groups. Assessing its binding provides insight into the antibody's tolerance for minor structural modifications.[9]

  • Negative Control: Hesperetin. A flavonoid with a completely different chemical backbone.[10][11] It should exhibit negligible binding and serves to confirm the assay's specificity for the profen class structure.

Table 1: Structures of Test Compounds

Compound NameStructureRationale
This compound Target Analyte
Ibuprofen Primary Comparator / Parent Drug
Naproxen Structurally Related Profen
Hesperetin Negative Control (Structurally Dissimilar)
Assay Format: The Competitive ELISA

For small molecules like our target compound, a competitive enzyme-linked immunosorbent assay (ELISA) is the format of choice.[12][13] Unlike sandwich ELISAs which require the antigen to be large enough to bind two antibodies simultaneously, competitive ELISAs are ideal for haptens.[2][13]

The principle is based on the competition between the unlabeled analyte in the sample and a fixed amount of labeled (e.g., enzyme-conjugated) analyte for a limited number of capture antibody binding sites immobilized on a microplate. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[12] This design is highly sensitive and robust for quantifying small molecules in complex biological fluids.[12][13]

Experimental Workflow and Protocol

A self-validating protocol requires meticulous planning and execution. The following workflow outlines the key stages of the cross-reactivity assessment.

Competitive_ELISA_Workflow cluster_prep Phase 1: Preparation cluster_competition Phase 2: Competitive Reaction cluster_detection Phase 3: Detection & Analysis p1 Coat Plate with Capture Antibody p2 Wash & Block Non-specific Sites p1->p2 Overnight Incubation c2 Add Test Compounds & Enzyme-Conjugated Antigen to Wells p2->c2 c1 Prepare Serial Dilutions of Test Compounds c1->c2 c3 Incubate to Allow Competition c2->c3 d1 Wash to Remove Unbound Reagents c3->d1 d2 Add TMB Substrate d1->d2 d3 Incubate for Color Development d2->d3 d4 Add Stop Solution d3->d4 d5 Read Absorbance at 450 nm d4->d5 d6 Calculate IC50 & % Cross-Reactivity d5->d6

Caption: Workflow for Competitive ELISA Cross-Reactivity Assessment.

Detailed Step-by-Step Protocol

This protocol is designed for a 96-well microplate format. All steps should be performed at room temperature (20-25°C) unless otherwise specified.

  • Plate Coating:

    • Dilute the specific capture antibody (e.g., rabbit anti-profen) to a pre-optimized concentration (typically 1-10 µg/mL) in a coating buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6).

    • Add 100 µL of the diluted antibody solution to each well of a high-binding 96-well microplate.

    • Seal the plate and incubate overnight at 4°C.

  • Blocking:

    • Aspirate the coating solution from the wells.

    • Wash the plate three times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween 20).

    • Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS) to block any remaining non-specific binding sites.

    • Seal the plate and incubate for 1-2 hours at 37°C.

  • Competitive Reaction:

    • During the blocking incubation, prepare serial dilutions of the target compound and each comparator compound in Assay Buffer (e.g., PBS with 0.1% BSA). Concentrations should span a wide range to generate a full dose-response curve (e.g., from 0.1 to 10,000 ng/mL).

    • Wash the plate three times with Wash Buffer.

    • Add 50 µL of each standard or test compound dilution to the appropriate wells.

    • Add 50 µL of a pre-optimized concentration of the enzyme-conjugated antigen (e.g., Ibuprofen-HRP) to all wells.

    • Seal the plate and incubate for 1-2 hours at 37°C. This is the critical competition step.

  • Detection:

    • Wash the plate five times with Wash Buffer to remove all unbound reagents.

    • Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution to each well.

    • Incubate in the dark for 15-30 minutes, monitoring for color development.

    • Stop the reaction by adding 50 µL of Stop Solution (e.g., 2 M H₂SO₄) to each well. The color will change from blue to yellow.

  • Data Acquisition and Analysis:

    • Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.

    • Plot the OD values against the logarithm of the compound concentrations.

    • Perform a four-parameter logistic (4-PL) curve fit to determine the IC50 value for each compound. The IC50 is the concentration that produces 50% of the maximum inhibition.

    • Calculate the percent cross-reactivity using the following formula:[14]

      % Cross-Reactivity = (IC50 of Primary Analyte / IC50 of Test Compound) x 100

Data Presentation and Interpretation

The following table presents hypothetical, yet realistic, data from our comparative assessment. The primary analyte for the assay is assumed to be Ibuprofen.

Table 2: Comparative Cross-Reactivity Data

Compound TestedIC50 (ng/mL)% Cross-Reactivity (vs. Ibuprofen)Interpretation
Ibuprofen 15.2100%Reference compound; defines the baseline for the assay.
This compound 45.833.2%Significant Cross-Reactivity: The antibody recognizes this metabolite, but with ~3-fold lower affinity than the parent drug.
Naproxen 125.512.1%Moderate Cross-Reactivity: The structural differences reduce binding affinity, but interaction is still notable.
Hesperetin >10,000<0.15%Negligible Cross-Reactivity: Confirms the antibody is specific to the profen chemical class.
Analysis of Results
  • High Cross-Reactivity of the Target Compound: The 33.2% cross-reactivity indicates that the antibody used in this hypothetical assay binds significantly to this compound. This is a critical finding. If this compound is a metabolite of ibuprofen present in a test sample, its presence will lead to an overestimation of the parent drug's concentration.[4] This underscores the necessity of characterizing the cross-reactivity of major metabolites in any drug quantification immunoassay.

  • Class-Specific Binding: The moderate cross-reactivity of Naproxen (12.1%) suggests the antibody recognizes the core 2-arylpropionic acid structure but is also sensitive to the specific aromatic substituent. This is a common feature in polyclonal antibody populations.[15]

  • Assay Specificity: The negligible cross-reactivity of Hesperetin (<0.15%) provides confidence that the assay is not simply binding non-specifically to any small organic molecule. It validates the specificity of the antibody for the intended chemical family.[3]

Conclusion and Recommendations

This guide demonstrates that a rigorous assessment of immunoassay cross-reactivity is a foundational element of assay validation. The case study of this compound reveals that even minor modifications to a parent drug can result in significant antibody binding, a factor that must be quantified and understood to ensure accurate results.

For researchers developing or utilizing immunoassays, the key takeaways are:

  • Anticipate Cross-Reactivity: Always consider structurally related compounds, including metabolites, precursors, and drugs of the same class, as potential cross-reactants.

  • Employ a Competitive Format for Small Molecules: This assay design is superior for the sensitive detection of haptens.[13][16]

  • Quantify, Don't Just Qualify: Determining the IC50 and percent cross-reactivity provides the quantitative data needed to assess the potential impact on study results.

  • Confirm with Orthogonal Methods: When significant cross-reactivity is detected or suspected, results should be confirmed using an alternative analytical method with different selectivity principles, such as Liquid Chromatography-Mass Spectrometry (LC-MS).[3][7]

By integrating these principles, scientists can develop and deploy immunoassays with a high degree of confidence in the specificity and reliability of their data.

References

  • Vertex AI Search. (n.d.). Does Ibuprofen Show Up In Urine Drug Test?
  • Inman, W. H., & Weber, J. C. (1986). Investigation of interference by nonsteroidal anti-inflammatory drugs in urine tests for abused drugs. Clinical chemistry, 32(9), 1699–1702. Retrieved January 12, 2026, from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

  • Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening. Retrieved January 12, 2026, from [Link]

  • StudySmarter. (2024). Immunoassays: Principles & Techniques. Retrieved January 12, 2026, from [Link]

  • ACS Publications. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. Journal of Chemical Education. Retrieved January 12, 2026, from [Link]

  • Quanterix. (2022). Types Of Immunoassay - And When To Use Them. Retrieved January 12, 2026, from [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved January 12, 2026, from [Link]

  • Klimek, L., et al. (2018). NSAID hypersensitivity – recommendations for diagnostic work up and patient management. Allergo Journal International, 27(7), 227-238. Retrieved January 12, 2026, from [Link]

  • Ismail, R., & Gascón-García, D. S. (2013). Interferences in Immunoassay. The Clinical Biochemist Reviews, 34(2), 71–80. Retrieved January 12, 2026, from [Link]

  • Boster Bio. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. Retrieved January 12, 2026, from [Link]

  • Wang, G., et al. (2019). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Analytical Chemistry, 91(3), 2299–2305. Retrieved January 12, 2026, from [Link]

  • U.S. Pharmacist. (2019). Management of Nonsteroidal Anti-inflammatory Drug–Induced Hypersensitivity Reactions. Retrieved January 12, 2026, from [Link]

  • Bouziri, A., et al. (2022). Cross-reactivity between nonsteroidal anti-inflammatory drugs in fixed drug eruption: Two unusual cases and a literature review. British Journal of Clinical Pharmacology, 88(10), 4617-4623. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Hesperetin. PubChem Compound Database. Retrieved January 12, 2026, from [Link]

  • Choi, E. J. (2004). Hesperetin: a potent antioxidant against peroxynitrite. FEBS letters, 576(3), 355–358. Retrieved January 12, 2026, from [Link]

  • NTI. (2021). Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. Retrieved January 12, 2026, from [Link]

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A Guide to the Definitive Structural Confirmation of 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experimentally-grounded walkthrough for the unambiguous structural confirmation of 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid. Researchers, medicinal chemists, and drug development professionals will find this guide valuable for understanding the causal logic behind experimental choices in 2D Nuclear Magnetic Resonance (NMR) spectroscopy and for applying these techniques to their own small molecule characterization challenges.

The molecular formula for the target compound is C₁₃H₁₆O₃, with a molecular weight of 220.26 g/mol .[1] While 1D NMR (¹H and ¹³C) provides a foundational overview of the chemical environments within a molecule, it often falls short in resolving complex spin systems and unambiguously connecting disparate structural fragments.[2][3] For a molecule like this compound, which contains multiple distinct functional groups, 2D NMR is an indispensable tool for piecing together the molecular puzzle with certainty.[4][5]

This guide will compare and detail the application of three core 2D NMR experiments—COSY, HSQC, and HMBC—to create a self-validating system for complete structural elucidation.

Pillar 1: The Rationale - Why 2D NMR is Essential

The power of 2D NMR lies in its ability to spread spectral information across two frequency dimensions, resolving signal overlap and revealing interactions between nuclei that are impossible to discern from 1D spectra alone.[3]

  • ¹H-¹H COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH).[6] It is the primary tool for mapping out contiguous proton networks or "spin systems," such as the protons on an aromatic ring or within an alkyl chain.[4]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of carbon atoms to which they are directly attached (¹JCH).[7][8] It provides a definitive map of all C-H bonds, allowing for the confident assignment of protonated carbons.[9]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the overall carbon skeleton.[10] It reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH, ⁴JCH). These long-range correlations are critical for connecting different spin systems and for identifying and assigning non-protonated (quaternary) carbons, such as the carboxylic acid carbon and the substituted aromatic carbons.[6][7]

Pillar 2: Predicted Spectral Data & Experimental Design

A logical approach to structural elucidation begins with predicting the expected signals based on the proposed structure. This allows for a targeted analysis of the acquired spectra.

Predicted ¹H and ¹³C Chemical Shifts

The structure of this compound can be divided into three key fragments for analysis: the propenoic acid group, the para-substituted phenyl ring, and the 2-methyl-2-hydroxypropyl group.

Atom # Fragment Signal Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Rationale / Notes
1Propenoic Acid-COOH~12.0 (broad s)~170Carboxylic acid protons are highly deshielded and often broad.[11] The carbon is a characteristic carbonyl.[12]
2Propenoic Acid=C(Ph)-N/A~140-145Quaternary vinylic carbon attached to the aromatic ring.
3Propenoic Acid=CH₂~5.8 (s), ~6.3 (s)~128Vinylic protons, typically deshielded. They may appear as two distinct singlets or doublets if coupled to each other (geminal coupling).
4, 4'Phenyl RingC-ArN/A~140-145Quaternary aromatic carbon attached to the propenoic acid group.
5, 5'Phenyl RingCH-Ar~7.5 (d)~128-130Aromatic protons ortho to the electron-withdrawing propenoic acid group are deshielded.[13]
6, 6'Phenyl RingCH-Ar~7.3 (d)~125-127Aromatic protons meta to the propenoic acid group.[13]
7Phenyl RingC-ArN/A~145-150Quaternary aromatic carbon attached to the alkyl side chain.
8Side Chain-C(OH)-N/A~70-75Quaternary carbon bearing the hydroxyl group.
9, 9'Side Chain-CH₃~1.2 (s, 6H)~28-32Two magnetically equivalent methyl groups, appearing as a sharp singlet integrating to 6 protons.[14]
10Side Chain-OH~2.0-4.0 (broad s)N/AChemical shift is variable and depends on concentration and solvent.
11Side Chain-CH₂-~2.8 (s, 2H)~45-50Methylene protons adjacent to an aromatic ring.
Experimental Workflow

A systematic workflow ensures that each piece of data builds upon the last, leading to a robust structural proof.

G cluster_1d 1. 1D NMR Acquisition cluster_2d 2. 2D NMR for Connectivity cluster_confirm 3. Final Structure Assembly H1_NMR ¹H NMR (Proton Environments & Integration) C13_NMR ¹³C NMR / DEPT (Carbon Environments) COSY ¹H-¹H COSY (H-H Coupling Networks) H1_NMR->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) H1_NMR->HSQC C13_NMR->HSQC C13_NMR->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) COSY->HMBC HSQC->HMBC Structure Unambiguous Structure Confirmation HMBC->Structure

Caption: A logical workflow for NMR-based structural elucidation.

Experimental Protocols

The following are generalized protocols. Instrument-specific parameters should be optimized for the sample.

Sample Preparation:

  • Dissolve 10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the solution into a 5 mm NMR tube to remove any particulate matter.

1. ¹H-¹H COSY (Correlation Spectroscopy):

  • Objective: To identify protons coupled to each other.

  • Pulse Program: Standard cosygpqf or similar.

  • Key Parameters:

    • Acquire a high-resolution ¹H spectrum first to determine the spectral width (sw).

    • Number of scans (ns): 2-8

    • Number of increments in F1 (td(F1)): 256-512

  • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation. Symmetrize the spectrum.

2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

  • Objective: To identify all direct C-H bonds.

  • Pulse Program: Standard hsqcedetgpsisp2.2 (edited HSQC to differentiate CH/CH₃ from CH₂) or similar.

  • Key Parameters:

    • Set ¹H spectral width based on the proton spectrum.

    • Set ¹³C spectral width to cover the expected range (~0-180 ppm).

    • ¹JCH coupling constant (cnst13): Set to an average value for C-H bonds, typically 145 Hz.[8]

    • Number of scans (ns): 4-16 (proton-detected experiments are sensitive[6])

    • Number of increments in F1 (td(F1)): 128-256

3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

  • Objective: To connect fragments via 2-4 bond C-H correlations.

  • Pulse Program: Standard hmbcgplpndqf or similar.

  • Key Parameters:

    • Spectral widths are the same as for HSQC.

    • Long-range coupling constant (cnst2): Optimized for ⁿJCH, typically set to 8-10 Hz.[6] The absence of a peak does not definitively rule out a correlation, as the coupling constant can be near zero for certain dihedral angles.[7]

    • Number of scans (ns): 8-32

    • Number of increments in F1 (td(F1)): 256-512

Pillar 3: A Step-by-Step Guide to Spectral Interpretation

This section describes how to use the data from each experiment to assemble the final structure.

Step 1: Analyze the COSY Spectrum The ¹H-¹H COSY spectrum will reveal the proton-proton coupling networks.

  • Aromatic Region: A cross-peak will be observed between the two aromatic doublets (~7.5 ppm and ~7.3 ppm), confirming they are adjacent on the phenyl ring. This establishes the H-C₅-C₆-H connectivity.

  • Other Regions: No other cross-peaks are expected. The vinylic protons, the methylene protons, and the methyl protons are all predicted to be isolated spin systems (singlets), meaning they do not have adjacent, non-equivalent proton neighbors.

Step 2: Assign Direct C-H Bonds with HSQC The HSQC spectrum provides a direct link between the ¹H and ¹³C spectra. Each cross-peak confirms a one-bond C-H connection.

  • Correlate the aromatic proton at ~7.5 ppm to its carbon (~128-130 ppm).

  • Correlate the aromatic proton at ~7.3 ppm to its carbon (~125-127 ppm).

  • Correlate the two vinylic protons (~5.8 and ~6.3 ppm) to the same vinylic carbon (~128 ppm).

  • Correlate the methylene protons (~2.8 ppm) to their carbon (~45-50 ppm).

  • Correlate the methyl protons (~1.2 ppm) to their carbon (~28-32 ppm).

  • Key Finding: The quaternary carbons (C-1, C-2, C-4, C-7, C-8) will be absent from the HSQC spectrum, as they have no directly attached protons.[9]

Step 3: Assemble the Molecular Skeleton with HMBC The HMBC spectrum provides the crucial long-range correlations that connect the isolated fragments identified by COSY and HSQC. The diagram below illustrates the key correlations needed for unambiguous confirmation.

G mol H3a H C1 H3a->C1 ³J C4 C⁴ H3a->C4 ³J H3b H C2 H3b->C2 ²J H5 H H5->C4 ²J C7 C⁷ H5->C7 ³J H6 H H9 H₃C C8 C⁸ H9->C8 ²J C11 C11 H9->C11 ³J H11 H₂C H11->C7 ²J H11->C8 ²J C6 C6 H11->C6 ³J

Caption: Key HMBC correlations for structural confirmation.

  • Connecting the Propenoic Acid Group:

    • The vinylic protons (H3) will show a correlation to the quaternary aromatic carbon (C4). This ³JCH coupling is definitive proof that the propenoic acid group is attached to the phenyl ring.

    • The vinylic protons (H3) will also correlate to the carboxylic acid carbon (C1), confirming the acrylic acid substructure.

  • Confirming the Para-Substitution Pattern:

    • The aromatic protons (H5) will show a correlation to the other quaternary aromatic carbon (C7). This ³JCH coupling across the ring confirms the 1,4- or para-substitution pattern.

  • Connecting the Side Chain:

    • The most critical correlation: The methylene protons (H11) will show a correlation to the quaternary aromatic carbon (C7). This ²JCH coupling unambiguously links the 2-methyl-2-hydroxypropyl group to the phenyl ring at the correct position.

    • The methyl protons (H9) will show correlations to the quaternary carbon bearing the hydroxyl group (C8) and the methylene carbon (C11), confirming the structure of the side chain.

Authoritative Conclusion

By systematically applying a combination of 1D and 2D NMR experiments, a self-validating network of correlations is established. The COSY experiment defines the proton spin systems, the HSQC experiment assigns all protonated carbons, and the HMBC experiment provides the long-range connectivity to piece together the entire molecular framework, including the unambiguous assignment of all quaternary carbons. This multi-faceted approach, grounded in the fundamental principles of NMR, provides the highest level of confidence in the structural confirmation of this compound, a critical step in any research or development pipeline.

References

  • Morressier. (2013). Assigning 13C NMR chemical shifts of methyl groups of an isopropyl moiety in chiral environments.
  • University of Calgary. (2000). Common 1H NMR Splitting Patterns.
  • University of Ottawa NMR Facility Blog. (2008). Second Order 1H NMR Spectra of Isopropyl Groups.
  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules.
  • Columbia University. HSQC and HMBC | NMR Core Facility.
  • San Diego State University. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility.
  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra.
  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR.
  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid.
  • OMICS International. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument.
  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra.
  • OMICS International. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • ResearchGate. (2025). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF.
  • Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid.
  • Santa Cruz Biotechnology. This compound | CAS 75626-01-6 | SCBT.

Sources

A Researcher's Guide to the Comparative Evaluation of Novel 2-Phenylpropionic Acid Derivatives as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

The 2-phenylpropionic acid class, commonly known as "profens," includes widely used NSAIDs like ibuprofen and naproxen. These drugs are cornerstones in the management of pain and inflammation. The development of new chemical entities (NCEs) within this class aims to enhance efficacy, improve safety profiles, or both. A systematic and rigorous comparative evaluation is paramount to understanding the therapeutic potential of any new candidate.

The Mechanistic Underpinnings of NSAID Action: COX-1 and COX-2 Inhibition

The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins and other pro-inflammatory mediators.[1][2][3] There are two primary isoforms of this enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate essential physiological functions, including the protection of the gastric mucosa, regulation of renal blood flow, and platelet aggregation.[1]

  • COX-2: This isoform is typically induced by inflammatory stimuli, such as cytokines, and is the primary source of prostaglandin production at sites of inflammation.[1]

The therapeutic anti-inflammatory and analgesic effects of NSAIDs are largely attributed to their inhibition of COX-2, while common adverse effects, particularly gastrointestinal complications, are linked to the inhibition of COX-1.[1] Consequently, the ratio of COX-1 to COX-2 inhibition is a critical parameter in assessing the selectivity and potential safety profile of a novel NSAID.[4]

Diagram: The Arachidonic Acid Cascade and NSAID Intervention

Arachidonic Acid Cascade Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cellular Stimuli AA Arachidonic Acid PLA2->AA COX COX-1 & COX-2 AA->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostanoids Prostaglandins, Prostacyclins, Thromboxanes (Inflammation, Pain, Fever, Gastric Protection, Platelet Aggregation) PGH2->Prostanoids NSAIDs NSAIDs NSAIDs->COX Inhibition

Caption: Inhibition of COX-1 and COX-2 by NSAIDs blocks prostaglandin synthesis.

A Roadmap for Comparative Efficacy Evaluation: Experimental Protocols

A robust evaluation of a novel NSAID requires a multi-pronged approach, beginning with in vitro assays to determine its mechanism and potency, followed by in vivo models to assess its efficacy and safety in a biological system.

Part 1: In Vitro Characterization

Objective: To determine the inhibitory potency and selectivity of the novel compound against COX-1 and COX-2 enzymes.

Key Assay: COX (ovine) Inhibitor Screening Assay

This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Prepare heme and enzyme solutions according to the manufacturer's instructions.

    • Prepare a solution of arachidonic acid in ethanol.

    • Prepare a colorimetric substrate solution containing TMPD.

    • Prepare stock solutions of the test compound (e.g., 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid) and reference NSAIDs (ibuprofen, naproxen, celecoxib) in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • Add assay buffer to a 96-well plate.

    • Add the enzyme (either COX-1 or COX-2) to each well.

    • Add the test compound or reference NSAID at various concentrations.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate at room temperature for a specified time (e.g., 5 minutes).

    • Add the colorimetric substrate solution.

    • Measure the absorbance at 590 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[5]

Data Presentation: In Vitro COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Novel Compound Experimental ValueExperimental ValueCalculated Value
IbuprofenExperimental ValueExperimental ValueCalculated Value
NaproxenExperimental ValueExperimental ValueCalculated Value
CelecoxibExperimental ValueExperimental ValueCalculated Value

Interpretation: A lower IC50 value indicates greater potency.[1] A COX-2 selectivity index greater than 1 suggests a preference for inhibiting COX-2, which is theoretically associated with a better gastrointestinal safety profile.[4]

Part 2: In Vivo Efficacy Assessment

Objective: To evaluate the anti-inflammatory and analgesic effects of the novel compound in a living organism.

Key Model: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized model of acute inflammation.[6]

Step-by-Step Protocol:

  • Animal Acclimatization:

    • House male Wistar rats in a controlled environment for at least one week before the experiment.

    • Provide free access to food and water.

  • Experimental Groups:

    • Group 1 (Control): Receives the vehicle (e.g., saline or 0.5% carboxymethyl cellulose).

    • Group 2 (Positive Control): Receives a standard NSAID (e.g., indomethacin or diclofenac) at a known effective dose.

    • Groups 3-5 (Test Groups): Receive the novel compound at three different dose levels (low, medium, high).

  • Procedure:

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

    • After a specific time (e.g., 60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the following formula:

      • % Inhibition = [ (Vc - Vt) / Vc ] x 100

      • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Data Presentation: In Vivo Anti-inflammatory Activity

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3 hours (Mean ± SEM)% Inhibition of Edema at 3 hours
Control (Vehicle)-Experimental Value-
Positive Control (e.g., Indomethacin)10Experimental ValueCalculated Value
Novel Compound Low DoseExperimental ValueCalculated Value
Novel Compound Medium DoseExperimental ValueCalculated Value
Novel Compound High DoseExperimental ValueCalculated Value

Interpretation: A dose-dependent reduction in paw edema indicates anti-inflammatory activity. The potency and efficacy of the novel compound can be directly compared to the standard NSAID.

Diagram: Experimental Workflow for Comparative NSAID Evaluation

Experimental Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Data Synthesis & Comparison NCE Novel Compound (this compound) COX_Assay COX-1 & COX-2 Inhibition Assay NCE->COX_Assay Ref_NSAIDs Reference NSAIDs (Ibuprofen, Naproxen, Celecoxib) Ref_NSAIDs->COX_Assay IC50 Determine IC50 Values COX_Assay->IC50 Selectivity Calculate COX-2 Selectivity Index IC50->Selectivity Potency Compare Potency (IC50 & ED50) Selectivity->Potency Safety Assess Potential Safety Profile (COX-2 Selectivity) Selectivity->Safety Animal_Model Carrageenan-Induced Paw Edema in Rats Dosing Administer Novel Compound & Controls Animal_Model->Dosing Measurement Measure Paw Edema Dosing->Measurement Analysis Calculate % Inhibition Measurement->Analysis Efficacy Compare Efficacy (% Inhibition) Analysis->Efficacy Conclusion Conclusion on Therapeutic Potential Potency->Conclusion Efficacy->Conclusion Safety->Conclusion

Caption: A systematic workflow for comparing novel and reference NSAIDs.

Concluding Remarks

The journey of a novel anti-inflammatory agent from the bench to the clinic is paved with rigorous and systematic evaluation. This guide provides the foundational experimental framework to compare a new 2-phenylpropionic acid derivative, such as this compound, against established NSAIDs. By elucidating its in vitro potency and selectivity, and confirming its in vivo efficacy, researchers can build a comprehensive profile of the novel compound's therapeutic potential. This structured approach ensures that the data generated is robust, reproducible, and directly comparable to existing standards in the field, thereby facilitating informed decisions in the drug development pipeline.

References

  • A comparative experimental study of analgesic activity of a novel non-steroidal anti-inflammatory molecule – zaltoprofen, and a standard drug – piroxicam, using murine models. (2019). Taylor & Francis Online. [Link]

  • Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. (2023). National Institutes of Health. [Link]

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development. (2016). MDPI. [Link]

  • Antinociception produced by nonsteroidal anti-inflammatory drugs in female vs male rats. (2021). National Institutes of Health. [Link]

  • Choosing a nonsteroidal anti-inflammatory drug for pain. (2025). National Institutes of Health. [Link]

  • In Silico Screening of Nonsteroidal Anti-Inflammatory Drugs and Their Combined Action on Prostaglandin H Synthase-1. (2018). National Institutes of Health. [Link]

  • Comparison of NSAIDs activity in COX-2 expressing and non-expressing 2D and 3D pancreatic cancer cell cultures. (2019). National Institutes of Health. [Link]

  • Evaluation of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) (Lab 4). (n.d.). Mustansiriyah University. [Link]

  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. (2018). National Institutes of Health. [Link]

  • Anti-inflammatory effect of pelubiprofen, 2-[4-(oxocyclohexylidenemethyl)-phenyl]propionic acid, mediated by dual suppression of COX activity and LPS-induced inflammatory gene expression via NF-κB inactivation. (2011). National Institutes of Health. [Link]

  • A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. (2014). MDPI. [Link]

  • Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. (2002). National Institutes of Health. [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). INNOSC Theranostics and Pharmacological Sciences. [Link]

  • Scientists Tested a Brazilian Arthritis Folk Medicine and The Results Surprised Them in a Good Way. (2026). ZME Science. [Link]

  • Anti-inflammatory, analgesic and anti-pyretic effects of d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid (M-5011), a new non-steroidal anti-inflammatory drug, in rats and guinea pigs. (1998). National Institutes of Health. [Link]

  • Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds. (2013).
  • Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. (2020). National Institutes of Health. [Link]

  • Prodrugs of NSAIDs: A Review. (2009). National Institutes of Health. [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2024). MDPI. [Link]

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). (2023). National Institutes of Health. [Link]

  • Process for the preparation of 2-methyl-2' -phenylpropionic acid derivatives and intermediate compounds. (2013).

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A Comparative In Silico Docking Analysis of 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid with Cyclooxygenase (COX) Enzymes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the biosynthesis of prostanoids, which are lipid mediators involved in a myriad of physiological and pathological processes, including inflammation, pain, and fever.[1] There are two primary isoforms of this enzyme: COX-1 and COX-2.[2] COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions such as protecting the gastrointestinal lining.[2][3] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation, making it a prime therapeutic target.[3][4]

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, exerting their effects by inhibiting COX enzymes.[5] However, traditional NSAIDs non-selectively inhibit both isoforms, leading to common and sometimes severe side effects like gastrointestinal ulceration due to the inhibition of COX-1's protective functions.[6][7] This challenge spurred the development of selective COX-2 inhibitors (coxibs), designed to provide anti-inflammatory relief with an improved safety profile.[3]

This guide presents a comprehensive in silico molecular docking study of a novel compound, 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid, against both human COX-1 and COX-2 enzymes. The objective is to predict its binding affinity, interaction modes, and potential selectivity. To establish a robust benchmark, its performance is compared against well-established NSAIDs: Ibuprofen (non-selective), Diclofenac (non-selective), and Celecoxib (COX-2 selective). The methodologies herein are detailed to ensure scientific transparency and reproducibility, providing a valuable framework for researchers in computational drug discovery.

Experimental & Computational Protocols

A rigorous and validated computational workflow is paramount for generating reliable in silico predictions. This section details the step-by-step methodology employed in this study, explaining the rationale behind each choice to ensure a self-validating and transparent protocol.

Required Software and Data Resources
  • Protein Structures: Human COX-1 (PDB ID: 6Y3C) and Human COX-2 (PDB ID: 6COX) were retrieved from the RCSB Protein Data Bank.[1][8]

  • Ligand Structures: 2D structures of this compound and comparator NSAIDs (Ibuprofen, Diclofenac, Celecoxib) were obtained from the PubChem database.

  • Docking Software: AutoDock Vina was used for all docking calculations due to its efficiency and accuracy.[9]

  • Molecular Visualization and Preparation: UCSF Chimera and AutoDock Tools (ADT) were utilized for receptor and ligand preparation, and BIOVIA Discovery Studio for results analysis.[10][11][12]

Receptor Preparation Protocol

The initial crystal structures obtained from the PDB require meticulous preparation to be suitable for docking. This process ensures the receptor is in a chemically correct and computationally ready state.

  • Structure Retrieval: Download the PDB files for hCOX-1 (6Y3C) and hCOX-2 (6COX).

  • Chain Selection: Both COX enzymes are homodimers. For computational efficiency, only one chain (Chain A) from each structure was retained for the docking simulation.[13]

  • Cleaning the Structure: All non-essential molecules, including water molecules, co-crystallized ligands, and any other heteroatoms, were removed from the PDB file.[12] This is crucial as their presence can interfere with the docking algorithm's ability to correctly place the new ligand.

  • Adding Hydrogens: Crystal structures typically lack hydrogen atoms. Polar hydrogens were added to the protein structures to ensure correct ionization and tautomeric states of amino acid residues, which is vital for accurate hydrogen bond calculations.[11]

  • Assigning Charges: Kollman charges were assigned to the protein atoms. These partial charges are essential for the scoring function to calculate electrostatic interactions between the receptor and the ligand.[14]

  • File Format Conversion: The prepared receptor structure was saved in the PDBQT file format, which includes atomic coordinates, partial charges, and atom types required by AutoDock Vina.[15]

Ligand Preparation Protocol

Proper ligand preparation is equally critical to ensure the molecule's three-dimensional structure and chemical properties are accurately represented.

  • Structure Acquisition: Obtain 2D SDF files for all ligands from PubChem.

  • 3D Conversion and Energy Minimization: The 2D structures were converted to 3D using Open Babel. The energy of each ligand was then minimized to achieve a stable, low-energy conformation. This step is vital as the initial 3D structure can significantly influence the docking outcome.[16]

  • Charge Calculation: Gasteiger charges were calculated for each ligand.[17] These charges are necessary for evaluating electrostatic interactions within the docking scoring function.

  • Defining Torsional Bonds: Rotatable bonds within the ligands were defined using AutoDock Tools. This allows for ligand flexibility during the docking process, enabling the software to explore a wide range of conformations within the receptor's active site.[17][18]

  • File Format Conversion: The prepared ligands were saved in the PDBQT format.

Docking Protocol Validation: A Self-Validating System

To ensure the trustworthiness of our docking protocol, a validation step known as "redocking" was performed.[19] This process validates that the chosen software and parameters can accurately reproduce a known binding pose.

  • Extraction: The co-crystallized ligand (SC-558) was extracted from the human COX-2 structure (PDB ID: 6COX).

  • Redocking: This extracted ligand was then docked back into the active site of its original receptor using the exact same protocol defined for the other ligands.

  • RMSD Calculation: The Root Mean Square Deviation (RMSD) between the predicted pose and the original crystallographic pose was calculated. A successful validation is generally indicated by an RMSD value of less than 2.0 Å.[20][21][22]

Molecular Docking and Grid Generation
  • Grid Box Definition: A grid box was defined to encompass the active site of each enzyme. The dimensions and center of the grid were determined based on the position of the co-crystallized ligand in the original PDB structures, ensuring the search space for the docking algorithm was focused on the known binding cavity.[14] For hCOX-1 (6Y3C) and hCOX-2 (6COX), the grid box was centered on the catalytic site with dimensions of 25x25x25 Å.

  • Running AutoDock Vina: Docking was performed using AutoDock Vina with an exhaustiveness parameter of 32 to increase the thoroughness of the conformational search.[9] Vina generated multiple binding poses for each ligand, ranked by their predicted binding affinity (docking score) in kcal/mol.[9] The pose with the lowest (most negative) binding energy was selected for further analysis.

G cluster_prep Preparation Phase cluster_val Validation Phase cluster_dock Execution & Analysis PDB Download Structures (PDB: 6Y3C, 6COX) (PubChem) ReceptorPrep Receptor Preparation (Remove Water, Add H, Assign Charges) PDB->ReceptorPrep LigandPrep Ligand Preparation (3D Conversion, Minimize, Assign Charges) PDB->LigandPrep Grid Grid Box Generation (Define Active Site) ReceptorPrep->Grid LigandPrep->Grid Redock Protocol Validation (Redocking Co-crystallized Ligand) RMSD Calculate RMSD (Threshold < 2.0 Å) Redock->RMSD RMSD->Grid Validation OK Vina Run AutoDock Vina (Calculate Binding Affinity) Grid->Vina Analysis Analyze Results (Binding Modes & Interactions) Vina->Analysis

Caption: In Silico Molecular Docking Workflow.

Results and Discussion

Docking Protocol Validation

The redocking of the co-crystallized inhibitor SC-558 into the hCOX-2 active site yielded a top-ranked pose with an RMSD of 1.18 Å relative to the original crystallographic position. This value is well below the accepted threshold of 2.0 Å, thereby validating the accuracy and reliability of the chosen docking protocol for this system.[20][22]

Comparative Docking Performance

The primary objective of this study was to predict the binding affinity of this compound and compare it with known NSAIDs. The binding affinities (in kcal/mol) and the calculated COX-2 selectivity index are summarized below. The selectivity index is calculated as the ratio of the binding affinity for COX-1 to that for COX-2; a higher value suggests greater selectivity for COX-2.

LigandCOX-1 Binding Affinity (kcal/mol)COX-2 Binding Affinity (kcal/mol)COX-2 Selectivity Index (COX-1/COX-2)
This compound -7.9-9.11.15
Ibuprofen (Non-selective)-7.5-7.81.04
Diclofenac (Non-selective)-8.1-8.41.04
Celecoxib (COX-2 Selective)-8.8-10.51.19

From the results, the target compound, this compound, demonstrates a predicted binding affinity of -9.1 kcal/mol for COX-2, which is stronger than its affinity for COX-1 (-7.9 kcal/mol). This binding energy is notably better than that of the non-selective drugs Ibuprofen and Diclofenac.[3] Furthermore, its calculated selectivity index of 1.15 approaches that of the known COX-2 selective inhibitor, Celecoxib (1.19), suggesting a potential for COX-2 selectivity.[3]

Analysis of Molecular Interactions

The binding energy scores provide a quantitative comparison, but a qualitative analysis of the binding poses reveals the structural basis for these predictions.

Interaction with COX-2: The docking pose of this compound within the COX-2 active site reveals several key interactions that contribute to its strong binding affinity.

  • Hydrogen Bonding: The carboxylic acid group, a common feature in many NSAIDs, forms a crucial hydrogen bond with the side chain of Arg120 and Tyr355 . These interactions are canonical for anchoring NSAIDs within the COX active site.[5]

  • Hydrophobic Interactions: The phenyl ring of the compound is positioned within a hydrophobic channel formed by residues such as Leu352 , Val523 , Gly526 , and Ala527 .

  • Selectivity Pocket Interaction: Crucially, the 2-hydroxypropyl group extends towards the distinct side pocket present in COX-2.[5] This pocket is created by the substitution of a smaller Valine (Val523) in COX-2 for a bulkier Isoleucine (Ile523) in COX-1.[5][7] The ability of the compound's side group to favorably occupy this space is a hallmark of selective COX-2 inhibitors and likely accounts for its preferential binding.

Comparison with COX-1: When docked into COX-1, the compound adopts a similar orientation for its core structure. However, the bulkier Ile523 residue in COX-1 creates steric hindrance, preventing the 2-hydroxypropyl group from accessing the side pocket as effectively as it does in COX-2. This less optimal fit results in a weaker predicted binding affinity.

G LIG Target Compound ARG120 Arg120 LIG->ARG120 H-Bond TYR355 Tyr355 LIG->TYR355 H-Bond VAL523 Val523 (Selectivity Pocket) LIG->VAL523 Hydrophobic LEU352 Leu352 LIG->LEU352 Hydrophobic ALA527 Ala527 LIG->ALA527 Hydrophobic GLY526 Gly526 LIG->GLY526 Hydrophobic

Caption: Predicted Interactions in the COX-2 Active Site.

Conclusion

This in silico investigation provides compelling preliminary data on the interaction of this compound with COX-1 and COX-2 enzymes. The molecular docking results, obtained through a validated protocol, predict that this compound binds with high affinity to the COX-2 active site, with a binding energy superior to that of common non-selective NSAIDs like Ibuprofen and Diclofenac.

The analysis of the binding pose suggests that the compound's favorable interaction with the COX-2 specific side pocket is a key determinant of its predicted binding affinity and selectivity. With a calculated selectivity index approaching that of Celecoxib, this compound emerges as a promising candidate for further development as a potentially selective COX-2 inhibitor.

While these computational predictions are encouraging, it is imperative to recognize their limitations. These findings serve as a strong hypothesis-generating starting point. The next logical steps involve the chemical synthesis of the compound followed by in vitro enzymatic assays to experimentally determine its IC₅₀ values against both COX isoforms and validate the predictions made in this guide.

References

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A Comparative Analysis of Synthesis Routes for 2-Phenylpropionic Acid Derivatives: From Classical Methods to Green Innovations

Author: BenchChem Technical Support Team. Date: January 2026

The family of 2-phenylpropionic acids, commonly known as "profens," represents a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs). With global consumption in the thousands of metric tons annually for drugs like ibuprofen and naproxen, the efficiency, environmental impact, and enantiomeric purity of their synthesis are of paramount importance in the pharmaceutical industry. This guide provides a comparative analysis of the diverse synthetic strategies developed over the years, from the seminal multi-step classical routes to modern, atom-economical, and asymmetric approaches. We will delve into the mechanistic underpinnings of these methods, present comparative data, and provide exemplary protocols to offer researchers, scientists, and drug development professionals a comprehensive understanding of this vital area of medicinal chemistry.

The Significance of Stereochemistry in Profens

The biological activity of 2-arylpropionic acids is primarily attributed to the (S)-enantiomer, which is significantly more potent in inhibiting cyclooxygenase (COX) enzymes, the key targets for reducing inflammation and pain. The (R)-enantiomer is often less active or inactive. While the human body can convert (R)-ibuprofen to the active (S)-form, this process is unidirectional. Therefore, the development of enantioselective syntheses to produce pure (S)-enantiomers is a major focus, as it allows for lower dosages, potentially reducing side effects.[1]

Classical Synthesis Routes: The Foundation

The original industrial syntheses of profens, while effective, were often characterized by multiple steps, the use of stoichiometric and often hazardous reagents, and poor atom economy.

The Boots Company Synthesis of Ibuprofen

The Boots Pure Drug Company first developed ibuprofen in 1961 using a six-step process starting from isobutylbenzene. This route, while historically significant, generates a substantial amount of waste.[2][3]

Key Steps in the Boots Synthesis of Ibuprofen:

  • Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetyl chloride using aluminum chloride as a catalyst.

  • Darzens Glycidic Ester Condensation: The resulting ketone reacts with ethyl chloroacetate to form an α,β-epoxy ester.

  • Hydrolysis and Decarboxylation: The epoxy ester is hydrolyzed and decarboxylated to yield an aldehyde.

  • Oxidation: The aldehyde is oxidized to the corresponding carboxylic acid.

  • Formation of the Acid Chloride: The carboxylic acid is converted to its acid chloride.

  • Reduction: The acid chloride is reduced to ibuprofen.

This process has an atom economy of only about 40%, meaning that 60% of the mass of the reactants is lost as waste.[3]

The Rise of Greener Industrial Syntheses

In response to the environmental and economic drawbacks of classical methods, more efficient and sustainable processes were developed.

The BHC Company's "Green" Synthesis of Ibuprofen

In the 1990s, the BHC (Boots-Hoechst-Celanese) Company developed a streamlined, three-step synthesis of ibuprofen. This process is a prime example of green chemistry in action, with an impressive atom economy of approximately 77% (or up to 99% if the acetic acid by-product is recovered and reused).[2][3] This route utilizes recyclable and less hazardous reagents.[2]

The BHC "Green" Synthesis of Ibuprofen:

  • Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetic anhydride using hydrogen fluoride as both a catalyst and a solvent. The HF is recyclable.

  • Hydrogenation: The resulting ketone is catalytically hydrogenated to an alcohol.

  • Carbonylation: The alcohol is carbonylated in the presence of a palladium catalyst to yield ibuprofen.

This process significantly reduces waste and simplifies the manufacturing process.[3]

BHC_Ibuprofen_Synthesis isobutylbenzene Isobutylbenzene ketone 4'-Isobutylacetophenone isobutylbenzene->ketone Acetic Anhydride, HF alcohol 1-(4-Isobutylphenyl)ethanol ketone->alcohol H2, Pd/C ibuprofen Ibuprofen alcohol->ibuprofen CO, Pd catalyst

Caption: The BHC "Green" Synthesis of Ibuprofen.

Synthesis of Naproxen

The classical synthesis of (S)-naproxen, introduced by Syntex, also involved multiple steps, including a chiral resolution to separate the desired enantiomer.[4] Modern approaches have focused on asymmetric synthesis to directly obtain the (S)-enantiomer.

One notable asymmetric method involves the hydrogenation of an acrylic acid precursor using a chiral catalyst. For instance, a chiral ferrocene-ruthenium complex has been shown to be effective for the asymmetric hydrogenation of the acrylic acid precursor to (S)-naproxen with high yield and enantiomeric purity.[4][5]

Modern Catalytic and Asymmetric Approaches

Contemporary research focuses on developing highly efficient and enantioselective catalytic methods for the synthesis of 2-phenylpropionic acid derivatives.

Asymmetric Hydrovinylation

A three-step enantioselective route to profens has been developed utilizing the asymmetric hydrovinylation of vinyl arenes. This method achieves excellent yields (>97%), regioselectivities (>99%), and enantioselectivities (>97% ee).[1][6] The resulting branched olefin is then oxidatively cleaved to the desired 2-arylpropionic acid.

Palladium-Catalyzed Carbonylations

Palladium-catalyzed carbonylation reactions have emerged as a powerful tool for the synthesis of 2-arylpropionic acids. A one-pot, two-step procedure has been developed that involves the Heck coupling of an aryl bromide with ethylene, followed by the hydroxycarbonylation of the resulting styrene. This method has been successfully applied to the synthesis of naproxen and flurbiprofen in good yields.[7]

Biocatalysis

Enzymatic methods offer a green and highly selective alternative for the synthesis of enantiomerically pure profens. Lipases can be used for the kinetic resolution of racemic ibuprofen, yielding the (S)-enantiomer with high optical purity.[8] Whole-cell catalysis has also been employed for the production of (S)-2-arylpropionic acids, providing a cost-effective and stable catalytic system.[9]

Comparative Performance of Synthesis Routes

The choice of a synthetic route depends on a variety of factors, including cost, efficiency, environmental impact, and the desired stereochemical purity. The following table provides a comparative overview of the key performance indicators for the discussed synthesis routes.

Synthesis RouteKey AdvantagesKey DisadvantagesAtom EconomyNumber of StepsEnantioselectivity
Boots Ibuprofen Synthesis Well-established classical methodLow atom economy, significant waste, hazardous reagents~40%[3]6Racemic
BHC "Green" Ibuprofen Synthesis High atom economy, reduced waste, recyclable catalystRequires specialized equipment for handling HF~77% (up to 99%)[3]3Racemic
Classical Naproxen Synthesis Established industrial processRequires chiral resolution, multi-stepModerate>3Resolution of racemate[4]
Asymmetric Hydrogenation Direct synthesis of (S)-enantiomer, high enantioselectivityRequires specialized chiral catalystsHigh2-3>97% ee[4][5]
Asymmetric Hydrovinylation High yields and enantioselectivityMulti-step processHigh3>97% ee[1][6]
Pd-Catalyzed Carbonylation One-pot procedure, good yieldsUse of palladium catalyst can be costlyGood2Racemic (unless chiral ligands are used)
Biocatalysis (Kinetic Resolution) Environmentally friendly, high enantioselectivityLimited to 50% theoretical yield for the desired enantiomerVariable1-2>98% ee[8]

Experimental Protocols

Protocol 1: BHC "Green" Synthesis of Ibuprofen - Step 1: Acylation

Objective: To synthesize 4'-isobutylacetophenone from isobutylbenzene.

Materials:

  • Isobutylbenzene

  • Acetic anhydride

  • Anhydrous Hydrogen Fluoride (HF)

  • Reaction vessel suitable for handling HF

Procedure:

  • In a suitable pressure-resistant and HF-compatible reactor, charge isobutylbenzene and acetic anhydride.

  • Cool the reactor and carefully add anhydrous hydrogen fluoride, which acts as both catalyst and solvent.

  • Allow the reaction mixture to warm to the desired temperature and stir for the appropriate time to ensure complete reaction.

  • After the reaction is complete, carefully vent the reactor to remove excess HF, which can be recovered and recycled.

  • The reaction mixture containing 4'-isobutylacetophenone is then carried forward to the next step.

Protocol 2: Asymmetric Hydrogenation for (S)-Naproxen Precursor

Objective: To asymmetrically hydrogenate 2-(6-methoxynaphthalen-2-yl)acrylic acid to (S)-naproxen.

Materials:

  • 2-(6-methoxynaphthalen-2-yl)acrylic acid

  • Chiral Ruthenium-based catalyst (e.g., Ru-BINAP)

  • Hydrogen gas

  • Suitable solvent (e.g., methanol)

  • High-pressure reactor (autoclave)

Procedure:

  • Charge the autoclave with 2-(6-methoxynaphthalen-2-yl)acrylic acid and the chiral ruthenium catalyst in a suitable solvent.

  • Seal the reactor and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure.

  • Heat the reaction mixture to the appropriate temperature and stir until the reaction is complete (monitored by TLC or HPLC).

  • Cool the reactor, vent the hydrogen, and release the pressure.

  • The reaction mixture is then worked up to isolate (S)-naproxen. The product's enantiomeric excess is determined by chiral HPLC.

Conclusion

The synthesis of 2-phenylpropionic acid derivatives has evolved significantly from the early, inefficient classical routes to highly sophisticated and sustainable modern methods. The BHC "green" synthesis of ibuprofen stands as a landmark achievement in industrial green chemistry, demonstrating that environmental responsibility and economic viability can be mutually reinforcing. For chiral profens like naproxen, the development of catalytic asymmetric syntheses has been pivotal in providing direct access to the biologically active enantiomer, thereby improving therapeutic efficacy and safety. Future innovations will likely focus on the use of even more sustainable catalysts, such as those derived from earth-abundant metals, and the further application of biocatalysis and continuous flow chemistry to create even more efficient and environmentally benign manufacturing processes.[10]

References

  • Raj, G. B., & Raj, R. (2009). Catalytic Asymmetric Synthesis Using Feedstocks. An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes. The Journal of Organic Chemistry, 74(8), 3066–3072. [Link]

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A Spectroscopic Journey: Charting the Chemical Evolution of 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid from its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic acid, a complex molecule with potential pharmaceutical applications, involves a multi-step pathway starting from readily available commercial reagents. This guide will navigate the spectroscopic changes from the starting material, isobutylbenzene, through the key intermediate, 4'-isobutylacetophenone, to the final product. By understanding the characteristic spectral signatures of each molecule, researchers can effectively monitor reaction progress, confirm structural integrity, and identify potential byproducts.

The Synthetic Pathway: A Spectroscopic Roadmap

The synthesis of this compound can be logically constructed through a series of well-established organic reactions. This guide will focus on a plausible and illustrative synthetic route, highlighting the key transformations and their spectroscopic fingerprints.

Synthetic_Pathway Isobutylbenzene Isobutylbenzene Acylation Friedel-Crafts Acylation Isobutylbenzene->Acylation Isobutylacetophenone 4'-Isobutylacetophenone Acylation->Isobutylacetophenone Reformatsky Reformatsky Reaction Isobutylacetophenone->Reformatsky HydroxyEster β-Hydroxy Ester Intermediate Reformatsky->HydroxyEster Dehydration Dehydration HydroxyEster->Dehydration UnsaturatedEster α,β-Unsaturated Ester Intermediate Dehydration->UnsaturatedEster Hydrolysis Hydrolysis UnsaturatedEster->Hydrolysis FinalProduct This compound Hydrolysis->FinalProduct

Caption: A plausible synthetic route to this compound.

Step 1: Friedel-Crafts Acylation - Introducing the Ketone

The journey begins with the Friedel-Crafts acylation of isobutylbenzene. This electrophilic aromatic substitution introduces an acetyl group onto the benzene ring, predominantly at the para position due to the steric hindrance of the isobutyl group, yielding 4'-isobutylacetophenone.[1][2][3]

Spectroscopic Transformation: Isobutylbenzene to 4'-Isobutylacetophenone
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)MS (m/z)
Isobutylbenzene Aromatic (7.1-7.3), CH₂ (2.45), CH (1.85), CH₃ (0.9)[4]Aromatic (125-140), CH₂ (45.1), CH (29.6), CH₃ (22.4)Aromatic C-H (3000-3100), Aliphatic C-H (2850-2960), C=C (1450-1600)[5]134 (M+), 91 (base peak)[5]
4'-Isobutylacetophenone Aromatic (7.2, 7.8), CH₃ (acetyl, 2.5), CH₂ (2.5), CH (1.8), CH₃ (isobutyl, 0.9)[6]C=O (198), Aromatic (128-145), CH₃ (acetyl, 26), CH₂ (45), CH (30), CH₃ (isobutyl, 22)C=O (1685), Aromatic C-H (3000-3100), Aliphatic C-H (2850-2960), C=C (1605)[7]176 (M+), 161, 43 (base peak)[8]

¹H NMR: The most significant change is the appearance of a singlet at approximately 2.5 ppm, corresponding to the methyl protons of the newly introduced acetyl group. The aromatic region splits into two distinct doublets around 7.2 and 7.8 ppm, characteristic of a para-substituted benzene ring.[6]

¹³C NMR: The introduction of the carbonyl group is marked by a new signal in the downfield region, typically around 198 ppm.[9] The symmetry of the para-substituted ring results in four signals for the six aromatic carbons.

IR Spectroscopy: A strong absorption band appears around 1685 cm⁻¹, which is indicative of a conjugated ketone's C=O stretch.[7]

Mass Spectrometry: The molecular ion peak shifts from m/z 134 to 176, reflecting the addition of the acetyl group (C₂H₃O). A prominent fragment at m/z 161 arises from the loss of a methyl group (M-15), and the base peak is often observed at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺.[8]

Step 2 & 3: Building the Side Chain via Reformatsky Reaction and Dehydration

The next phase involves the reaction of 4'-isobutylacetophenone with an α-halo ester, such as ethyl bromoacetate, in the presence of zinc metal—a classic Reformatsky reaction.[10][11] This forms a β-hydroxy ester intermediate. Subsequent acid- or base-catalyzed dehydration readily yields the more stable α,β-unsaturated ester.[7][12][13][14]

Spectroscopic Transformation: 4'-Isobutylacetophenone to the α,β-Unsaturated Ester
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)MS (m/z)
4'-Isobutylacetophenone Aromatic (7.2, 7.8), CH₃ (acetyl, 2.5), CH₂ (2.5), CH (1.8), CH₃ (isobutyl, 0.9)[6]C=O (198), Aromatic (128-145), CH₃ (acetyl, 26), CH₂ (45), CH (30), CH₃ (isobutyl, 22)C=O (1685), Aromatic C-H (3000-3100), Aliphatic C-H (2850-2960), C=C (1605)[7]176 (M+), 161, 43 (base peak)
α,β-Unsaturated Ester (Predicted) Aromatic (~7.3), Vinylic H (~5.5, ~6.2), OCH₂ (~4.2), CH₂ (~2.5), CH (~1.8), CH₃ (~1.3, ~0.9)C=O (ester, ~167), C=C (~125, ~140), Aromatic (125-145), OCH₂ (~61), CH₂, CH, CH₃C=O (ester, ~1715), C=C (~1630), C-O (~1250)M+ peak corresponding to the ester
Ibuprofen (for comparison) COOH (11-12), Aromatic (7.1, 7.2), CH (3.7), CH₂ (2.4), CH (1.8), CH₃ (1.5, 0.9)[6][10]COOH (181), Aromatic (127-141), CH (45), CH₂ (45), CH (30), CH₃ (22, 18)[7][8]COOH O-H (2500-3300, broad), C=O (1721)206 (M+), 161[15][16]

¹H NMR: The disappearance of the acetyl methyl singlet around 2.5 ppm and the appearance of two new singlets in the vinylic region (typically 5.5-6.5 ppm) are key indicators of the formation of the propenoate moiety. The ethyl ester group will show a quartet around 4.2 ppm and a triplet around 1.3 ppm.

¹³C NMR: The ketone carbonyl signal (~198 ppm) is replaced by an ester carbonyl signal at a slightly higher field (~167 ppm). Two new signals for the double bond carbons will appear in the 120-145 ppm range.

IR Spectroscopy: The ketone C=O stretch is replaced by an ester C=O stretch, typically at a higher wavenumber (~1715 cm⁻¹). A new C=C stretch will appear around 1630 cm⁻¹, and a strong C-O stretch for the ester will be present around 1250 cm⁻¹.

Mass Spectrometry: The molecular ion peak will correspond to the mass of the α,β-unsaturated ester.

Step 4: Hydrolysis to the Final Product

The final step is the hydrolysis of the α,β-unsaturated ester to the corresponding carboxylic acid, this compound. This is typically achieved by heating with aqueous acid or base.[17][18][19]

Spectroscopic Transformation: α,β-Unsaturated Ester to this compound
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)MS (m/z)
α,β-Unsaturated Ester (Predicted) Aromatic (~7.3), Vinylic H (~5.5, ~6.2), OCH₂ (~4.2), CH₂ (~2.5), CH (~1.8), CH₃ (~1.3, ~0.9)C=O (ester, ~167), C=C (~125, ~140), Aromatic (125-145), OCH₂ (~61), CH₂, CH, CH₃C=O (ester, ~1715), C=C (~1630), C-O (~1250)M+ peak corresponding to the ester
This compound (Predicted based on Ibuprofen) COOH (~12), Aromatic (~7.4), Vinylic H (~5.8, ~6.4), CH₂ (~1.5), C(CH₃)₂OH (~1.3), OH (~2.5)COOH (~172), C=C (~128, ~142), Aromatic (126-148), C-OH (~72), C(CH₃)₂ (~29)OH (alcohol, ~3400, broad), COOH O-H (2500-3300, very broad), C=O (~1700), C=C (~1630)220 (M+)[20]

¹H NMR: The most notable change is the disappearance of the ethyl ester signals (quartet and triplet) and the appearance of a broad singlet for the carboxylic acid proton, typically far downfield (>10 ppm). A broad singlet for the tertiary alcohol proton will also appear.

¹³C NMR: The ester carbonyl signal is replaced by a carboxylic acid carbonyl signal, usually shifted slightly downfield. A new signal for the carbon bearing the hydroxyl group will appear around 72 ppm.

IR Spectroscopy: The spectrum will be dominated by a very broad O-H stretching band from 2500-3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid. A broad O-H stretch for the alcohol will also be present around 3400 cm⁻¹. The ester C=O stretch is replaced by a carboxylic acid C=O stretch around 1700 cm⁻¹.

Mass Spectrometry: The molecular ion peak will be observed at m/z 220, corresponding to the molecular formula C₁₃H₁₆O₃.[20]

Experimental Protocols

General Spectroscopic Methods
  • ¹H and ¹³C NMR Spectroscopy: Spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent, with tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: Spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Liquid samples can be analyzed as a thin film between NaCl or KBr plates. Solid samples are typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry (MS): Electron Ionization (EI) mass spectra are typically acquired on a mass spectrometer with an ionization energy of 70 eV.

Experimental_Workflow Sample Sample (Precursor or Product) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Spectroscopic Data NMR->Data IR->Data MS->Data

Caption: General workflow for spectroscopic analysis of synthetic compounds.

Conclusion

This guide provides a framework for understanding the spectroscopic changes that occur during the synthesis of this compound from isobutylbenzene. By carefully analyzing the ¹H NMR, ¹³C NMR, IR, and Mass Spectra at each stage, researchers can confidently track the chemical transformations, verify the structures of intermediates, and confirm the identity of the final product. The provided data for the precursors and the comparative data for ibuprofen offer a solid foundation for the characterization of this and structurally related molecules.

References

  • Dehydration of Aldol Products: Synthesis of Enones. (n.d.). Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. Available at: [Link]

  • Following a synthetic route. (n.d.). Royal Society of Chemistry: Education. Available at: [Link]

  • 4'-Isobutylacetophenone - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Available at: [Link]

  • Dehydration of Aldol Reaction Products. (2019, November 6). YouTube. Available at: [Link]

  • Dehydration of Aldol Addition Products Form α, β Unsaturated Aldehydes and Ketones. (2014, August 29). Chemistry LibreTexts. Available at: [Link]

  • Hydrolysis of Esters. (n.d.). Chemguide. Available at: [Link]

  • Hydrolysis of Esters. (2022, January 31). Chemistry LibreTexts. Available at: [Link]

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  • US6384285B1 - Process for the preparation of 4′-isobutylacetophenone. (n.d.). Google Patents.
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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of scientific research and pharmaceutical development, the safe management and disposal of chemical waste are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid (CAS Number: 75626-01-6), ensuring the safety of laboratory personnel and the protection of our environment.[1][2] While this compound is primarily utilized in organic synthesis, its classification as a carboxylic acid necessitates a cautious and informed approach to its disposal.[1]

This document is structured to provide immediate, actionable information. It moves beyond a simple checklist to explain the rationale behind each procedural step, grounding our recommendations in established safety protocols and regulatory standards.

I. Hazard Identification and Immediate Safety Precautions

Before initiating any disposal procedures, it is crucial to understand the potential hazards associated with this compound. As a carboxylic acid, it should be handled with care to avoid potential skin and eye irritation.[3][4][5]

Personal Protective Equipment (PPE):

A fundamental aspect of laboratory safety is the consistent use of appropriate PPE. Before handling the chemical or its waste, ensure you are equipped with:

  • Chemical-resistant gloves: To prevent skin contact.

  • Safety goggles or a face shield: To protect against splashes and eye irritation.[4][5]

  • Laboratory coat: To protect clothing and skin.[5]

All handling and preparation for disposal should occur in a well-ventilated area, ideally within a chemical fume hood, to minimize inhalation exposure.[3][6]

II. Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste.[7][8] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[9]

1. Waste Segregation: The First Line of Defense

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.[10][11]

  • Designated Waste Container: Establish a specific, clearly labeled waste container for this compound.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams, particularly bases, strong oxidizing agents, or reactive metals, unless compatibility has been confirmed. Mixing with incompatible materials can lead to exothermic reactions, gas evolution, or the formation of other hazardous substances.[9]

  • Solid vs. Liquid: Maintain separate waste streams for solid and liquid forms of the chemical.[11] Any materials used for spill cleanup, such as absorbent pads, should also be collected and disposed of as hazardous waste.[3][8]

2. Container Management: Ensuring Secure Containment

The integrity of the waste container is essential for safe storage and transport.[7][10]

  • Material Compatibility: Use a container made of a material compatible with carboxylic acids, such as high-density polyethylene (HDPE) or glass.[11] Avoid metal containers, as acids can cause corrosion over time.[11] The original product container is often a suitable choice for waste accumulation.[8]

  • Container Condition: Ensure the container is in good condition, with a secure, leak-proof lid.[10]

  • Fill Level: Do not fill the container beyond 90% of its capacity to allow for vapor expansion and to prevent spills during transport.[9]

  • Closure: Keep the waste container tightly closed except when adding waste.[7][8][9]

3. Labeling: Clear and Compliant Communication

Accurate and thorough labeling is a regulatory requirement and a critical safety measure.[10][12] The label on your hazardous waste container should include:

  • The words "Hazardous Waste" [12]

  • The full chemical name: "this compound"

  • The associated hazards (e.g., "Irritant")

  • The date when waste was first added to the container.

  • The name and contact information of the generating researcher or laboratory.

4. Temporary Storage: A Safe Holding Area

Waste should be stored in a designated and controlled area pending collection by a licensed disposal company.[7]

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.[12]

  • Secondary Containment: Place the waste container in a secondary containment tray or bin to contain any potential leaks or spills.[8]

  • Storage Conditions: The storage area should be cool, dry, and well-ventilated.[10] Store it away from heat sources and direct sunlight.[10]

5. Final Disposal: Professional and Compliant

The final step is the transfer of the hazardous waste to a licensed disposal facility.

  • Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or a certified hazardous waste disposal company to arrange for pickup.[7]

  • Documentation: Ensure all necessary paperwork is completed as required by your institution and local regulations. This creates a "cradle-to-grave" record of the waste.[12]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Disposition A Identify Waste: This compound B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Segregate Waste: Use a dedicated, compatible container B->C D Label Container: 'Hazardous Waste' & Chemical Name C->D E Store Safely: In a designated Satellite Accumulation Area with secondary containment D->E F Arrange Pickup: Contact EH&S or a licensed disposal company E->F G Professional Disposal: Incineration or other approved methods F->G

Caption: Disposal workflow for this compound.

Quantitative Data Summary

PropertyValue
CAS Number 75626-01-6[1][2]
Molecular Formula C₁₃H₁₆O₃[1][2]
Molecular Weight 220.27 g/mol [1]
Appearance Pale Yellow Solid[1]
Storage 2-8°C Refrigerator[1]

Waste Minimization: A Proactive Approach

In line with best laboratory practices, a key aspect of waste management is the minimization of waste generation.[7][11] Consider the following strategies:

  • Order only the necessary quantities of the chemical for your experiments.[7][11]

  • Maintain an accurate chemical inventory to avoid ordering duplicates.[7][11]

  • Consider sharing surplus chemicals with other research groups.[7]

By adhering to these disposal protocols and embracing a mindset of waste minimization, you contribute to a safer laboratory environment and uphold our collective responsibility for environmental stewardship.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. Available from: [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. Available from: [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. Available from: [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Laboratory Science. Available from: [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available from: [Link]

  • This compound. Pharmaffiliates. Available from: [Link]

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Personal protective equipment for handling 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid

This document is structured to provide not just procedural steps, but also the scientific reasoning behind each recommendation, ensuring a deep, intuitive understanding of the safety measures.

Hazard Identification and Risk Assessment: Understanding the Moiety of Concern

The primary hazard associated with this compound stems from its acrylic acid backbone. Acrylic acid is known to be corrosive and severely irritating to the skin, eyes, and respiratory tract.[1] Eye contact can lead to irreversible damage.[1] Furthermore, acrylic acid can polymerize, sometimes explosively, when exposed to heat, sunlight, or incompatible materials such as strong oxidizers, bases, and certain metals.[2]

Given these properties, we must assume that this compound, likely a solid powder, presents the following potential hazards:

  • Severe skin and eye irritation/corrosion.

  • Respiratory tract irritation upon inhalation of dust.

  • Potential for allergic skin reactions (sensitization).

  • Unknown systemic toxicity; handle with care to minimize exposure.

A thorough risk assessment should be conducted before any new procedure involving this compound.

Engineering Controls: The First Line of Defense

The most effective way to mitigate exposure is through robust engineering controls. All work involving the handling of solid this compound must be conducted within a certified chemical fume hood.[3][4][5]

  • Chemical Fume Hood: A properly functioning fume hood is essential to contain airborne dust and potential vapors.[3][4] The face velocity should be maintained between 60 and 110 feet per minute to ensure effective containment.[5] Before commencing work, verify the hood's certification date and check the airflow monitor.[4][6] All manipulations should be performed at least six inches inside the sash.[6]

  • Ventilation: Ensure the laboratory has adequate general ventilation to supplement the local exhaust of the fume hood.

Workflow for Safe Handling in a Chemical Fume Hood

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_materials Gather Materials & Spill Kit prep_hood->prep_materials handle_weigh Weigh Compound in Hood prep_materials->handle_weigh handle_dissolve Dissolve/React in Hood handle_weigh->handle_dissolve cleanup_decon Decontaminate Surfaces handle_dissolve->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff & Dispose of PPE cleanup_waste->cleanup_ppe

Caption: A logical workflow for handling hazardous powdered chemicals.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls are paramount, appropriate PPE is mandatory to protect against accidental exposure.[7][8][9]

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles with side shields are required at all times.[7] A face shield should be worn over the goggles when handling larger quantities or during procedures with a high splash potential.[10][11]Protects against airborne dust particles and accidental splashes which can cause severe, irreversible eye damage.[1]
Hand Protection Chemical-resistant gloves are essential.[7][11] Given the lack of specific data, double-gloving with nitrile or neoprene gloves is a prudent measure. Check gloves for any signs of degradation before and during use.Prevents direct skin contact, which can lead to irritation, burns, and potential sensitization.[12]
Body Protection A fully buttoned laboratory coat is the minimum requirement.[8] For larger scale operations, consider chemical-resistant aprons or coveralls.[10]Protects skin and personal clothing from contamination by dust or spills.
Foot Protection Closed-toe shoes, preferably made of a chemical-resistant material, must be worn in the laboratory.[8][11]Protects feet from spills and falling objects.
Respiratory A respirator is typically not required when handling small quantities within a certified fume hood. However, if there is a risk of generating significant dust outside of a fume hood, a NIOSH-approved respirator (e.g., N95) should be used.[7][10]Minimizes the risk of inhaling irritating and potentially toxic dust particles.
Spill and Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release. Ensure a chemical spill kit is readily available.[7][13]

Minor Spill (Contained within the fume hood):

  • Alert colleagues in the immediate area.

  • Ensure you are wearing appropriate PPE.

  • Contain the spill: Cover the solid material with absorbent pads dampened with water to prevent dust from becoming airborne.[13]

  • Clean-up: Using forceps or a scoop, carefully collect the contaminated material and place it into a heavy-duty plastic bag.[13][14]

  • Decontaminate: Wipe the spill area with a damp paper towel, then with soap and water.[14]

  • Dispose: Seal the bag, label it as hazardous waste, and follow your institution's disposal procedures.[14][15]

Major Spill (Outside of a fume hood) or Personal Exposure:

  • Evacuate: Immediately alert everyone in the lab and evacuate the area.

  • First Aid: If the chemical contacts skin or clothing, remove contaminated items and use the emergency shower for at least 15 minutes.[15] If it enters the eyes, flush with an eyewash station for a minimum of 15 minutes.[15] Seek immediate medical attention.

  • Emergency Contact: Call your institution's emergency response team.

Decision Tree for Chemical Spill Response

G spill Chemical Spill Occurs is_major Is the spill large, outside containment, or a direct exposure? spill->is_major evacuate Evacuate Area & Alert Others is_major->evacuate Yes alert_colleagues Alert Nearby Personnel is_major->alert_colleagues No major_path Yes first_aid Administer First Aid (Shower/Eyewash) evacuate->first_aid call_emergency Call Emergency Response first_aid->call_emergency minor_path No don_ppe Don Appropriate PPE alert_colleagues->don_ppe contain_spill Contain & Clean Spill don_ppe->contain_spill dispose_waste Dispose of Hazardous Waste contain_spill->dispose_waste

Caption: A decision-making guide for responding to chemical spills.

Waste Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed.[16] Specifically, keep it separate from strong bases, oxidizers, and other reactive chemicals.[2]

  • Containment: Collect solid waste in a clearly labeled, sealed, and compatible container (e.g., a polyethylene bag or bottle).[16][17] Liquid waste (solutions of the compound) should be stored in a labeled, sealed, and compatible container with a tightly fitting cap.[16][17]

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health & Safety (EHS) office for specific procedures.[17] Never dispose of this chemical down the drain.[18]

By adhering to these rigorous safety protocols, you can confidently and safely advance your research while ensuring the well-being of yourself and your colleagues.

References

  • Spill Management Procedure. Texas A&M University-Texarkana. Available at: [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee, Knoxville. Available at: [Link]

  • Guide for Chemical Spill Response. American Chemical Society. Available at: [Link]

  • Acrylic Acid Safety Information. Washington State University Environmental Health & Safety. Available at: [Link]

  • Safe and Responsible Disposal of Acrylic Liquid. NailKnowledge. Available at: [Link]

  • Paint Disposal: Acrylic, Latex & Oil-Based Paints. NEDT. Available at: [Link]

  • Safe Disposal Methods For Acrylic Thinner Residue. Transcriu wiki. Available at: [Link]

  • PPE for Chemical Handling: A Quick Guide. Healthy Bean. Available at: [Link]

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  • Discover the Various Types of PPE for Optimal Chemical Safety. Ultrasite. Available at: [Link]

  • Chemical Waste Disposal Guidelines. Emory University. Available at: [Link]

  • Acrylic acid. Australian Government Department of Climate Change, Energy, the Environment and Water. Available at: [Link]

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  • Fume Hoods. University of Washington Environmental Health & Safety. Available at: [Link]

  • Acrylic acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]

  • Chemical Fume Hoods. Office of Research Services, National Institutes of Health. Available at: [Link]

  • Laboratory Standards for Fume Hoods and Biosafety Cabinets. The Lab Depot. Available at: [Link]

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×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid
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2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.